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Thiotraniliprole

Cat. No.: B15141094
M. Wt: 547.7 g/mol
InChI Key: IEFALYLJMGPZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiotraniliprole (CAS 1442448-92-1) is an ortho formamidobenzamide insecticide intended for research and development purposes. This compound is a valuable chemical tool for the synthesis and study of novel insecticidal combinations . With a molecular formula of C 19 H 15 BrCl 3 N 5 OS and a molecular weight of 547.68 g/mol, it belongs to the diamide class of insecticides. Diamides, such as the related compounds tetraniliprole and chlorantraniliprole, are known to act as selective ryanodine receptor (RyR) modulators in insects . This mechanism involves the disruption of calcium ion balance in muscle cells, leading to unregulated muscle contractions, paralysis, and ultimately insect mortality . Research on these receptors is critical for understanding insect physiology and resistance mechanisms. Handling and Storage: For long-term stability, store the powder at -20°C for three years or at 4°C for two years. Solutions of this compound should be stored at -80°C for six months or -20°C for one month . Important Notice: This product is strictly for research use in laboratory settings. It is not intended for human consumption, diagnostic use, or any veterinary applications. All AbMole products are designed for use by qualified researchers and are not available to the general public .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15BrCl3N5OS B15141094 Thiotraniliprole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15BrCl3N5OS

Molecular Weight

547.7 g/mol

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H15BrCl3N5OS/c1-9(2)25-19(30)11-6-10(21)7-13(23)16(11)26-18(29)14-8-15(20)27-28(14)17-12(22)4-3-5-24-17/h3-9H,1-2H3,(H,25,30)(H,26,29)

InChI Key

IEFALYLJMGPZJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Thiotraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotraniliprole is a novel insecticide belonging to the diamide class, which is characterized by its potent activity against a range of chewing and sucking insect pests. Its mode of action involves the disruption of calcium homeostasis in insect muscle cells by targeting ryanodine receptors. The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. This technical guide provides a detailed overview of the synthesis pathway of this compound, including its critical intermediates, experimental protocols, and quantitative data.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of Intermediate I: 2-amino-5-chloro-N,3-dimethylbenzamide

  • Synthesis of Intermediate II: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Final Coupling Reaction: Amide bond formation between Intermediate I and Intermediate II to yield this compound.

Thiotraniliprole_Synthesis_Pathway cluster_intermediate1 Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide cluster_intermediate2 Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid cluster_final Final Coupling A 3-Methyl-2-nitrobenzoic acid B Methyl 3-methyl-2-nitrobenzoate A->B Esterification C 3-Methyl-2-nitrobenzamide B->C Amidation D 2-Amino-3-methylbenzamide C->D Reduction E 2-Amino-5-chloro-N,3-dimethylbenzamide D->E Chlorination L This compound E->L F 2,3-Dichloropyridine G 3-Chloro-2-hydrazinylpyridine F->G Hydrazinolysis H Ethyl 1-(3-chloropyridin-2-yl)-3-oxopyrazolidine-5-carboxylate G->H Cyclocondensation I Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate H->I Bromination J Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate I->J Oxidation K 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid J->K Hydrolysis K->L Amide Coupling

Caption: Overall synthetic pathway of this compound.

Synthesis of Intermediates

Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This intermediate is synthesized from 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and chlorination.

Experimental Protocol:

A multi-step synthesis is commonly employed for this intermediate. One patented method involves the following sequence:

  • Esterification of 3-methyl-2-nitrobenzoic acid: The starting material is reacted with methanol in the presence of an acid catalyst to yield methyl 3-methyl-2-nitrobenzoate.

  • Amidation with methylamine: The resulting ester is then reacted with an aqueous solution of methylamine to form 3-methyl-2-nitrobenzamide. This reaction is typically carried out in a lower alcohol solvent at a temperature of 60-65°C.[1]

  • Reduction of the nitro group: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) in water. The reaction is generally heated to 70-75°C.[1] This step yields 2-amino-3-methylbenzamide.

  • Chlorination: The final step is the chlorination of 2-amino-3-methylbenzamide using a chlorinating agent like sulfuryl chloride in an inert organic solvent. The reaction temperature is maintained at 55-60°C to produce 2-amino-5-chloro-N,3-dimethylbenzamide.[1]

Quantitative Data:

StepReactantsReagents/SolventsTemperature (°C)Yield (%)Purity (%)
AmidationMethyl 3-methyl-2-nitrobenzoate, MethylamineLower alcohol60-65--
Reduction3-Methyl-2-nitrobenzamideIron powder, Acid, Water70-75--
Chlorination2-Amino-3-methylbenzamideSulfuryl chloride, Inert solvent55-60--
Overall 3-Methyl-2-nitrobenzoic acid ~75 >97

Note: Detailed yields for each step are often not reported in a consolidated manner in publicly available documents; the overall yield is a more common metric.

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This pyrazole derivative is a crucial component of many modern insecticides. Its synthesis is complex and involves the construction of the pyrazole ring followed by functional group manipulations.

Experimental Protocol:

Several synthetic routes have been reported. A common pathway starts from 2,3-dichloropyridine:

  • Hydrazinolysis of 2,3-dichloropyridine: 2,3-dichloropyridine is reacted with hydrazine hydrate, typically at reflux in a solvent like ethanol, to produce (3-chloropyridin-2-yl)hydrazine.

  • Cyclocondensation with diethyl maleate: The hydrazine derivative is then condensed with diethyl maleate in the presence of a base such as sodium ethoxide to form a pyrazolidinone intermediate.

  • Bromination and Dehydration: The pyrazolidinone is treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile. This step introduces the bromine atom and leads to the formation of a pyrazoline ring.

  • Oxidation to the pyrazole: The pyrazoline intermediate is oxidized to the aromatic pyrazole using an oxidizing agent like potassium persulfate.

  • Hydrolysis of the ester: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide in a methanol-water mixture, followed by acidification. This hydrolysis step can achieve a high yield and purity.[2]

An alternative method involves the reaction of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) followed by quenching with carbon dioxide.[3]

Quantitative Data:

StepKey ReactantsKey ReagentsTemperature (°C)Yield (%)Purity (%)
Hydrazinolysis2,3-DichloropyridineHydrazine hydrateReflux--
HydrolysisEthyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylateNaOH, Methanol/WaterRoom Temp9499.69
Carboxylation2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridineLDA, CO2-7859-
Overall 2,3-Dichloropyridine ~41-47 >98

Final Coupling: Synthesis of this compound

The final step in the synthesis is the formation of an amide bond between the two previously synthesized intermediates. This is a standard amide coupling reaction.

Final_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification A 2-amino-5-chloro-N,3-dimethylbenzamide C Dissolve in Acetonitrile A->C B 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid B->C D Add Pyridine (base) C->D E Cool to 0°C D->E F Add Methanesulfonyl Chloride (coupling agent) E->F G Stir at Room Temperature F->G H Precipitation of Product G->H I Filter the solid H->I J Wash the solid I->J K Dry the product J->K L This compound (Final Product) K->L

References

The Rise of a Novel Insecticide: A Technical Guide to the Discovery and Development of Thiotraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Thiotraniliprole is an emerging insecticide belonging to the anthranilic diamide class, a group of compounds that has revolutionized pest management with its novel mode of action and favorable safety profile. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its chemical synthesis, mechanism of action, insecticidal spectrum, and toxicological properties. While specific data for this compound remains proprietary in many aspects, this paper draws upon extensive research on closely related and pioneering molecules in the same class, such as tetraniliprole and chlorantraniliprole, to provide a detailed projection of its characteristics and the methodologies involved in its evaluation.

Introduction

The continuous need for effective and environmentally sound pest control solutions drives the development of new insecticidal active ingredients. The anthranilic diamide class of insecticides emerged as a significant breakthrough, offering a unique mode of action that targets the insect ryanodine receptor (RyR).[1] This targeted approach provides high efficacy against a range of chewing and sucking pests while exhibiting a more favorable toxicological profile for non-target organisms compared to many older insecticide classes. This compound represents a continued innovation within this chemical family.

Discovery and Synthesis

While the precise discovery and synthesis pathway for this compound is not publicly detailed, the general synthetic strategies for anthranilic diamides are well-established. The synthesis of a related compound, tetraniliprole, involves a key coupling reaction between an anthranilic amide intermediate and a pyrazole carboxylic acid intermediate.[2] A plausible synthetic route for this compound would likely follow a similar modular approach, involving the synthesis of a substituted anthranilamide core which is then coupled with a substituted pyrazole- or other nitrogen-containing heterocyclic carboxylic acid. The "thio" prefix in this compound suggests the incorporation of a sulfur-containing moiety, a common strategy in medicinal and agrochemical chemistry to modulate the compound's physicochemical properties, metabolic stability, and biological activity.

Mode of Action: Targeting the Ryanodine Receptor

This compound, like other anthranilic diamides, acts as a potent activator of insect ryanodine receptors.[3][4] These receptors are large ion channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, responsible for regulating the release of intracellular calcium stores.[1]

The binding of this compound to the insect RyR locks the channel in an open state, leading to an uncontrolled and sustained release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5][6] This disruption of calcium homeostasis results in rapid muscle contraction, paralysis, cessation of feeding, and ultimately, death of the insect.[4] A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to the favorable toxicological profile of this class of insecticides.[1]

Signaling Pathway of this compound Action

This compound This compound Insect_RyR Insect Ryanodine Receptor (RyR) This compound->Insect_RyR Binds and Activates Ca_Store Ca²⁺ Store Insect_RyR->Ca_Store Opens Channel SR Sarcoplasmic Reticulum (SR) Cytoplasm Cytoplasm Ca_Store->Cytoplasm Uncontrolled Ca²⁺ Release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Cytoplasm->Muscle_Contraction Leads to Cessation Cessation of Feeding Muscle_Contraction->Cessation Death Insect Death Cessation->Death cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Insecticide Prepare Serial Dilutions of this compound Incorporate Incorporate Insecticide into Diet Prep_Insecticide->Incorporate Prep_Diet Prepare Artificial Insect Diet Prep_Diet->Incorporate Infest Infest Diet with Test Insects Incorporate->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Assess_Mortality Assess Mortality at Predetermined Intervals Incubate->Assess_Mortality Calculate_LC50 Calculate LC₅₀ (Probit Analysis) Assess_Mortality->Calculate_LC50

References

Thiotraniliprole molecular formula and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotraniliprole is an insecticide belonging to the diamide class of chemistry. Like other diamides, its mode of action involves the disruption of calcium regulation in the muscle cells of target insects. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical identity, and draws upon data from the closely related compound Tetraniliprole to provide a broader understanding of its toxicological and physicochemical properties.

Chemical Identity

PropertyValue
IUPAC Name 3-bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-5-carboxamide
Molecular Formula C₁₉H₁₅BrCl₃N₅OS

Physicochemical and Toxicological Properties

PropertyValue (for Tetraniliprole)Citation
Molecular Weight 544.9 g/mol
Water Solubility Slightly to moderately soluble
Log P (octanol-water partition coefficient) 2.8
Vapor Pressure Low
Acute Oral LD50 (Rat) > 2000 mg/kg
Acute Dermal LD50 (Rat) > 5000 mg/kg
Acute Inhalation LC50 (Rat) > 5.1 mg/L
Avian Acute Oral LD50 (Bobwhite Quail) > 2250 mg/kg[1]
Aquatic Toxicity LC50 (Rainbow Trout, 96h) > 129 mg/L
Aquatic Toxicity EC50 (Daphnia magna, 48h) 0.019 mg/L

Note: This data pertains to Tetraniliprole and should be used as a general reference for the diamide class of insecticides.

Mode of Action: Ryanodine Receptor Modulation

This compound, like other diamide insecticides, acts as a modulator of insect ryanodine receptors (RyRs).[2] These receptors are large ion channels located on the sarcoplasmic reticulum of muscle cells and are crucial for regulating the release of intracellular calcium, which is essential for muscle contraction.

By binding to the ryanodine receptor, this compound locks the channel in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm. This sustained high level of intracellular calcium results in continuous muscle contraction, leading to paralysis and ultimately the death of the insect.

cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_Cyto Ca²⁺ (in Cytoplasm) RyR->Ca_Cyto Opens channel This compound This compound This compound->RyR Binds to and activates receptor Ca_SR Ca²⁺ (in SR) Ca_SR->RyR Ca²⁺ release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cyto->Muscle_Contraction Leads to A Collect Insect Population from Field B Establish Laboratory Colony A->B C Perform Dose-Response Bioassay (e.g., Topical Application) B->C D Determine LD50 Value C->D E Compare with Susceptible Reference Strain LD50 D->E F Calculate Resistance Ratio (RR = Field LD50 / Susceptible LD50) E->F G If RR is Significant, Investigate Mechanisms F->G H Metabolic Resistance Assays (e.g., P450, GST, Esterase activity) G->H Biochemical Analysis I Target-Site Resistance Analysis (Sequence Ryanodine Receptor Gene) G->I Molecular Analysis

References

Physical and chemical characteristics of Thiotraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Characteristics of Thiotraniliprole

Introduction

This compound, also known by its ISO-approved name Tiorantraniliprole, is a novel insecticide belonging to the diamide class of chemicals.[1][2][3] As a member of this group, its mode of action involves the disruption of calcium homeostasis in insects through the modulation of ryanodine receptors.[2][4] This technical guide provides a comprehensive overview of the available physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this compound, this guide also includes comparative data for other prominent diamide insecticides to provide a broader context.

Chemical Identity of this compound

This compound is chemically identified as 3-bromo-1-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-5-carboxamide.[1] Key identifiers and its chemical structure are summarized in the table below.

IdentifierValueSource
Common Name Tiorantraniliprole[1][3]
Synonym This compound[1]
CAS Number 1442448-92-1[1][2][3]
IUPAC Name 3-bromo-1-(3-chloropyridin-2-yl)-N-{2,4-dichloro-6-[(propan-2-yl)carbamothioyl]phenyl}-1H-pyrazole-5-carboxamide[3]
Molecular Formula C₁₉H₁₅BrCl₃N₅OS[1][3]
Molecular Weight 547.7 g/mol [1]
InChIKey IEFALYLJMGPZJY-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br[1]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are not extensively available in the public domain. The table below summarizes the known information.

Table 1: Physical and Chemical Properties of this compound (Tiorantraniliprole)

PropertyValueSource
Physical State Solid powder (assumed based on related compounds)
Melting Point Data not available[2]
Boiling Point Data not available[2]
Vapor Pressure Data not available[2]
Water Solubility Data not available[2]
Octanol-Water Partition Coefficient (log P) Data not available[2]
Dissociation Constant (pKa) Data not available[2]

To provide a comparative reference, the following table presents the physicochemical properties of other key diamide insecticides. It is important to note that these values are not directly transferable to this compound but offer insights into the general characteristics of this chemical class.

Table 2: Comparative Physical and Chemical Properties of Related Diamide Insecticides

PropertyChlorantraniliproleCyantraniliproleTetraniliprole
CAS Number 500008-45-7736994-63-11229654-66-3
Molecular Formula C₁₈H₁₄BrCl₂N₅O₂C₁₉H₁₄BrClN₆O₂C₂₂H₁₆ClF₃N₁₀O₂
Molecular Weight 483.15 g/mol 473.7 g/mol 544.88 g/mol
Melting Point 208-210 °C[5]--43.8 °C[6]
Boiling Point 526.6 °C[7]-81.6 °C[6]
Vapor Pressure ---
Water Solubility 1.02 mg/L (20 °C)14.2 mg/L (20 °C)1.0 mg/L (20 °C, pH 7)
log P (Kow) 2.76[5]2.02 (pH 7, 20 °C)[8]2.6 (pH 7, 20 °C)
pKa 10.88[5]-9.1
Solubility in Organic Solvents (g/L at 20°C) Acetone: 3.4, Acetonitrile: 0.71, Dichloromethane: 2.48, Ethyl acetate: 1.14, Methanol: 1.71[5]DMSO: ~5 mg/mL, DMF: ~30 mg/mL[9]Toluene: 170, Methanol: 2900, Ethyl acetate: 6400, Acetone: 21800

Mode of Action and Signaling Pathway

This compound, like other diamide insecticides, acts as a potent and selective activator of insect ryanodine receptors (RyRs).[2][4] These receptors are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum, playing a crucial role in muscle contraction.[10][11]

The binding of this compound to the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions from internal stores into the cytoplasm.[12] This depletion of intracellular calcium stores and sustained high cytosolic calcium levels result in cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect.[4] Notably, diamide insecticides exhibit high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for mammals.[12][13]

Ryanodine_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space / T-tubule cluster_cell_membrane Muscle Cell Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) Nerve_Impulse Nerve Impulse DHPR Dihydropyridine Receptor (DHPR) Nerve_Impulse->DHPR activates RyR Ryanodine Receptor (RyR) DHPR->RyR conformational change This compound This compound This compound->RyR binds & locks open Ca_ions_cyto Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_ions_cyto->Muscle_Contraction triggers RyR->Ca_ions_cyto uncontrolled release Ca_ions_sr

Diagram 1: Generalized signaling pathway of this compound's effect on the insect ryanodine receptor.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not publicly available. However, standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development), are typically employed. Below is a generalized workflow for determining the Octanol-Water Partition Coefficient (Kow), a key parameter for assessing the environmental fate of a chemical.[14][15][16]

General Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (log P)

  • Preparation of Phases: n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.

  • Preparation of Test Substance Solution: A stock solution of this compound is prepared in n-octanol.

  • Partitioning: The stock solution is added to a mixture of the pre-saturated n-octanol and water in a separation funnel. The amount of substance should not exceed the saturation limit in either phase.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the substance between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The octanol-water partition coefficient (P or Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).

Experimental_Workflow_Kow Start Start: Determine log P Prepare_Phases 1. Prepare Pre-saturated n-Octanol and Water Start->Prepare_Phases Prepare_Solution 2. Prepare this compound Solution in n-Octanol Prepare_Phases->Prepare_Solution Partitioning 3. Mix Solution with Phases in Separatory Funnel Prepare_Solution->Partitioning Equilibration 4. Shake to Reach Equilibrium Partitioning->Equilibration Phase_Separation 5. Centrifuge for Complete Phase Separation Equilibration->Phase_Separation Analysis 6. Analyze Concentration in Both Phases (HPLC) Phase_Separation->Analysis Calculation 7. Calculate log P Analysis->Calculation End End: log P Value Calculation->End

Diagram 2: Generalized experimental workflow for determining the Octanol-Water Partition Coefficient (log P) using the shake-flask method.

Synthesis Pathway

A detailed, publicly available synthesis pathway for this compound has not been disclosed. However, the synthesis of structurally similar diamide insecticides, such as Tetraniliprole, has been described and likely involves analogous chemical transformations.[17] The synthesis of Tetraniliprole generally involves the coupling of two key intermediates: an anthranilic amide and a pyrazole carboxylic acid.[17]

A simplified, conceptual workflow for the synthesis of a diamide insecticide is presented below.

Synthesis_Workflow Intermediate_A Intermediate A (e.g., Anthranilic Amide) Coupling_Reaction Coupling Reaction (Amide Bond Formation) Intermediate_A->Coupling_Reaction Intermediate_B Intermediate B (e.g., Pyrazole Carboxylic Acid) Intermediate_B->Coupling_Reaction Final_Product Diamide Insecticide (e.g., this compound) Coupling_Reaction->Final_Product

Diagram 3: Simplified conceptual workflow for the synthesis of a diamide insecticide.

Conclusion

This compound (Tiorantraniliprole) is a contemporary diamide insecticide with a mode of action centered on the activation of insect ryanodine receptors. While its chemical identity is well-established, there is a notable scarcity of publicly available, quantitative data regarding its specific physical and chemical properties. This guide has presented the confirmed information for this compound and provided comparative data from related compounds to offer a broader understanding of its likely characteristics. The generalized diagrams for its mode of action and potential experimental and synthetic workflows provide a foundational understanding for researchers. Further empirical studies are necessary to fully elucidate the detailed physicochemical profile of this insecticide.

References

Initial toxicity screening of Thiotraniliprole on target pests

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Toxicity Screening of Thiotraniliprole on Target Pests

Introduction

This compound is a novel insecticide belonging to the anthranilic diamide class, a significant group of modern pest control agents.[1][2] Like other diamides, it is recognized for its efficacy against a broad spectrum of chewing and sucking insect pests, particularly lepidopteran larvae.[2] Its development is a part of the ongoing effort to manage insecticide resistance and provide more selective options for integrated pest management (IPM) programs.[3] This guide provides a technical overview of the initial toxicity screening of this compound, focusing on its mode of action, experimental protocols for toxicity assessment, and the presentation of toxicological data.

Core Mechanism: Mode of Action

This compound, consistent with other Group 28 insecticides as classified by the Insecticide Resistance Action Committee (IRAC), functions as a ryanodine receptor (RyR) modulator.[1][4] The insect ryanodine receptor is a large conductance, ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[5]

The primary mode of action involves the following steps:

  • Ingestion and Binding : The insecticide is primarily active through ingestion by the target pest.[1][4] Once ingested, it binds to the insect's ryanodine receptors.[5]

  • Channel Activation : This binding locks the RyR in an open state, leading to an uncontrolled and continuous release of stored calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5]

  • Muscle Dysfunction : The sustained high concentration of intracellular Ca2+ disrupts normal muscle contraction, causing rapid muscle paralysis.[1][2]

  • Cessation of Feeding and Lethality : Affected insects quickly cease all movement and feeding. This paralysis ultimately leads to lethargy and death of the pest.[5]

This mode of action is highly selective for insect RyRs over their mammalian counterparts, contributing to the favorable safety profile of diamide insecticides for non-target organisms.[6]

cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Data Analysis A1 Prepare Stock Solution of this compound A2 Create Serial Dilutions (5-7 concentrations) A1->A2 B1 Incorporate Dilutions into Liquid Diet A2->B1 A3 Prepare Artificial Diet A3->B1 B2 Dispense Diet into Multi-well Plates B1->B2 B3 Place One Larva per Well (n=30) B2->B3 B4 Incubate under Controlled Conditions B3->B4 C1 Record Mortality at 24, 48, 72 hours B4->C1 C2 Correct with Abbott's Formula C1->C2 C3 Perform Probit Analysis C2->C3 C4 Determine LC50 Value and Fiducial Limits C3->C4

References

Thiotraniliprole's Environmental Journey: A Technical Guide to its Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiotraniliprole, a member of the diamide class of insecticides, is a crucial tool in modern pest management. Understanding its environmental fate is paramount for assessing its ecological impact and ensuring its sustainable use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in the environment, drawing upon available data for the compound and its close structural analogs, including chlorantraniliprole, cyantraniliprole, and tetraniliprole. While specific data for this compound is limited in publicly accessible literature, the degradation patterns observed for these related compounds offer significant insights into its likely environmental behavior.

Physicochemical Properties Influencing Degradation

Core Degradation Pathways in the Environment

The primary routes for the environmental dissipation of diamide insecticides are abiotic processes, namely hydrolysis and photolysis. Biotic degradation by soil microorganisms also contributes to their breakdown, albeit often at a slower rate.

Degradation in Soil

In the soil environment, this compound is subject to a combination of biotic and abiotic degradation processes. The persistence of diamide insecticides in soil can vary significantly depending on soil type, organic matter content, pH, temperature, and moisture levels.

Abiotic Degradation:

  • Hydrolysis: This is a key degradation pathway in soil, influenced by pH. In general, diamide insecticides are more stable in acidic to neutral soils and degrade more rapidly under alkaline conditions.

Biotic Degradation:

  • Microbial Metabolism: Soil microorganisms, including bacteria and fungi, can metabolize diamide insecticides. This process often involves enzymatic reactions such as oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. The rate of biotic degradation is influenced by the composition and activity of the microbial community. Studies on the related compound chlorantraniliprole have shown that its degradation rate can be affected by the microbial community structure[1].

Key Metabolites in Soil: Based on studies of related diamide insecticides, the degradation of this compound in soil is expected to produce a range of metabolites. For instance, studies on cyantraniliprole have identified metabolites such as IN-J9Z38, IN-JCZ38, IN-N7B69, and IN-QKV54 in soil[2][3]. A major metabolite of tetraniliprole is chinazolinon (BCS-CQ 63359)[4]. It is plausible that this compound undergoes similar transformations, leading to the formation of analogous metabolites.

Soil_Degradation_Pathway This compound This compound Metabolite_A Metabolite A This compound->Metabolite_A Biotransformation Metabolite_B Metabolite B Metabolite_A->Metabolite_B Further Degradation Mineralization CO2 + H2O Metabolite_B->Mineralization

Figure 1: Generalized biotic degradation pathway of this compound in soil.

Degradation in Water (Hydrolysis)

Hydrolysis is a critical abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water.

pH Dependence:

  • Acidic Conditions (pH 4): Diamide insecticides are generally stable.

  • Neutral Conditions (pH 7): Moderate degradation is observed.

  • Alkaline Conditions (pH 9): Degradation is significantly faster.

The primary hydrolytic degradation of diamides often involves intramolecular cyclization and rearrangement reactions rather than simple amide bond cleavage[5].

Hydrolysis Products: The hydrolysis of this compound is expected to yield several degradation products. While specific products for this compound are not detailed in the available literature, studies on the hydrolysis of chlorantraniliprole and cyantraniliprole have identified various transformation products resulting from these intramolecular reactions.

Hydrolysis_Pathway This compound This compound Hydrolysis_Product_1 Intramolecular Cyclization Product This compound->Hydrolysis_Product_1 pH dependent Hydrolysis_Product_2 Rearrangement Product This compound->Hydrolysis_Product_2 pH dependent

Figure 2: Generalized hydrolysis pathway of this compound in water.

Degradation by Photolysis

Photolysis, or degradation by sunlight, is another major abiotic pathway for the breakdown of this compound in the environment, particularly in surface waters and on soil surfaces. The rate of photolysis is influenced by the intensity of solar radiation and the presence of photosensitizing substances in the water.

Photolytic Reactions: Photodegradation of diamide insecticides involves complex reactions, including intramolecular rearrangements and cleavage of the molecule, often initiated by the absorption of UV radiation[6].

Photodegradation Products: Studies on the photolysis of chlorantraniliprole have led to the isolation and characterization of several photoproducts[7][8]. The specific products formed can differ depending on the pH of the water[7]. It is anticipated that this compound will undergo similar phototransformations.

Photolysis_Pathway This compound This compound Photoproduct_1 Rearrangement Product This compound->Photoproduct_1 Sunlight (UV) Photoproduct_2 Cleavage Product This compound->Photoproduct_2 Sunlight (UV)

Figure 3: Generalized photolysis pathway of this compound.

Quantitative Degradation Data

The persistence of a pesticide in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize available half-life data for this compound and its structural analogs in soil and water. It is important to note that these values can vary significantly based on experimental conditions.

Table 1: Half-life of this compound and Analogs in Soil

CompoundSoil TypeConditionHalf-life (days)Reference
ChlorantraniliproleVariousAerobic86.7 - 115.0[1]
ChlorantraniliproleMaize field soilField9.5 - 21.7[7]
CyantraniliprolePakchoi field soilField8.7 - 18.2[9][10]
CyantraniliproleGrape rhizosphere soilField15 - 21[2][3]

Table 2: Half-life of this compound and Analogs in Water (Hydrolysis)

CompoundpHTemperature (°C)Half-life (days)Reference
Chlorantraniliprole9-~10[11]
Cyantraniliprole425210[11]
Cyantraniliprole72530[11]
Cyantraniliprole9250.85[11]

Table 3: Half-life of this compound and Analogs in Water (Photolysis)

CompoundWater TypeLight SourceHalf-life (days)Reference
ChlorantraniliproleDeionized WaterSimulated Solar5.1[7][8]
ChlorantraniliproleTap WaterSimulated Solar4.1[7][8]

Experimental Protocols

The study of this compound's environmental degradation follows standardized methodologies, often guided by international testing guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation (Aerobic and Anaerobic) - Based on OECD Guideline 307

This test evaluates the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Representative soil types are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture).

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.

  • Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted using an appropriate solvent. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify the parent compound and its degradation products. Volatile products like ¹⁴CO₂ are trapped to assess mineralization.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the DT50 and DT90 values. The formation and decline of major metabolites are also monitored.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Application Application to Soil Samples Soil_Collection->Application Radiolabeling Radiolabeling of this compound Radiolabeling->Application Aerobic Aerobic Incubation Application->Aerobic Anaerobic Anaerobic Incubation Application->Anaerobic Extraction Solvent Extraction Aerobic->Extraction Volatiles Volatile Trapping (CO2) Aerobic->Volatiles Anaerobic->Extraction Anaerobic->Volatiles Analysis HPLC-MS/MS Analysis Extraction->Analysis DT50_DT90 DT50 / DT90 Calculation Analysis->DT50_DT90 Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Mass_Balance Mass Balance Volatiles->Mass_Balance DT50_DT90->Mass_Balance Metabolite_ID->Mass_Balance

Figure 4: Experimental workflow for soil degradation studies (OECD 307).

Hydrolysis as a Function of pH - Based on OECD Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: this compound is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or a similar technique to determine the concentration of the parent compound.

  • Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH. If significant degradation occurs, further studies are conducted to identify the hydrolysis products.

Phototransformation in Water - Based on OECD Guideline 316

This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.

Methodology:

  • Tier 1 (Screening): The UV-Vis absorption spectrum of this compound is measured. If there is significant absorbance above 290 nm (the cutoff for solar radiation at the Earth's surface), a theoretical maximum photolysis rate is calculated.

  • Tier 2 (Experimental): If the theoretical rate is significant, an experimental study is conducted. A solution of this compound in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel.

  • Sampling and Analysis: Samples are collected at intervals and analyzed to determine the concentration of the parent compound and any photoproducts.

  • Data Analysis: The photolysis rate constant, half-life, and quantum yield are calculated. Major photoproducts are identified.

Residue Analysis in Environmental Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water[12][13][14][15][16][17].

QuEChERS Protocol:

  • Extraction: A sample (e.g., 10-15 g of soil or water) is homogenized and extracted with acetonitrile.

  • Salting Out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to remove interfering matrix components.

  • Analysis: The final extract is analyzed by LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.

QuEChERS_Workflow Sample Homogenized Sample (Soil or Water) Extraction Add Acetonitrile & Shake Sample->Extraction Salting_Out Add QuEChERS Salts & Centrifuge Extraction->Salting_Out dSPE Transfer Supernatant Add d-SPE Sorbents & Centrifuge Salting_Out->dSPE Analysis LC-MS/MS or GC-MS Analysis dSPE->Analysis

Figure 5: General workflow for the QuEChERS sample preparation method.

Conclusion

The environmental degradation of this compound is a complex process driven primarily by abiotic hydrolysis and photolysis, with a contribution from biotic soil metabolism. While specific data for this compound remains limited in the public domain, the degradation pathways and quantitative data for its structural analogs—chlorantraniliprole, cyantraniliprole, and tetraniliprole—provide a strong predictive framework for its environmental fate. Key factors influencing its degradation include pH, temperature, sunlight intensity, and soil microbial activity. Further research focused specifically on this compound is necessary to fully elucidate its unique degradation profile and to refine environmental risk assessments. The standardized experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for generating such critical data.

References

Environmental fate and toxicology of Thiotraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Environmental Fate and Toxicology of Tetraniliprole

Introduction

Tetraniliprole is a systemic insecticide belonging to the anthranilic diamide class.[1] It is utilized for the control of a broad spectrum of chewing and sucking insect pests across a variety of agricultural crops, including corn, soybeans, fruits, and vegetables, as well as on turfgrass.[1][2] This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of Tetraniliprole, intended for researchers, scientists, and professionals in drug development.

Mode of Action

Tetraniliprole functions by targeting the ryanodine receptors (RyRs) in the muscle cells of insects.[2][3] These receptors are intracellular calcium channels critical for muscle contraction.[4] Tetraniliprole acts as an agonist, causing an uncontrolled release of calcium from the sarcoplasmic reticulum, which leads to impaired muscle regulation, paralysis, and ultimately the death of the insect.[5][6] This mode of action is highly selective for insect RyRs, contributing to its lower toxicity in mammals.[7]

cluster_insect_cell Insect Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) Ca_stored Ca²⁺ Ca_cytosol Cytosolic Ca²⁺ Ca_stored->Ca_cytosol Uncontrolled Release RyR Ryanodine Receptor (RyR) RyR->Ca_stored Opens Channel Muscle_Contraction Uncontrolled Muscle Contraction Ca_cytosol->Muscle_Contraction Leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis Results in Tetraniliprole Tetraniliprole Tetraniliprole->RyR Binds and Activates

Figure 1: Signaling pathway of Tetraniliprole's mode of action in insect muscle cells.

Environmental Fate

The environmental fate of Tetraniliprole is characterized by its persistence, mobility, and degradation pathways in soil and aquatic systems.

Degradation and Metabolism

Tetraniliprole is categorized as slightly persistent to persistent in the environment.[1] The primary routes of degradation are hydrolysis under neutral and basic pH conditions and aqueous photolysis.[1] In soil, it is stable under aerobic conditions. One of the major environmental degradates is BCS-CQ63359, also known as tetraniliprole quinazolinone.[1] This degradate, along with the parent compound, is considered a residue of concern for aquatic organisms and terrestrial vertebrates.[1] For terrestrial invertebrates, only the parent Tetraniliprole is considered a residue of concern.[1]

cluster_degradation Degradation Pathways parent Tetraniliprole hydrolysis Hydrolysis parent->hydrolysis photolysis Aqueous Photolysis parent->photolysis metabolism Soil Metabolism parent->metabolism metabolite Tetraniliprole Quinazolinone (BCS-CQ63359) hydrolysis->metabolite photolysis->metabolite metabolism->metabolite

Figure 2: Primary degradation pathways of Tetraniliprole in the environment.

Mobility

Tetraniliprole has a moderate solubility in water and is classified as moderately mobile.[1] This indicates a potential for it to leach into groundwater and be transported to surface water via runoff and erosion.[1]

Environmental Persistence Data
ParameterValueReference
PersistenceSlightly persistent to persistent[1]
Primary DegradationHydrolysis and aqueous photolysis[1]
Major DegradateTetraniliprole quinazolinone[1]
MobilityModerately mobile[1]

Toxicology

The toxicological profile of Tetraniliprole varies significantly among different classes of organisms.

Aquatic Toxicology

Tetraniliprole is slightly to practically non-toxic to freshwater fish on an acute exposure basis.[1] However, it is highly toxic to freshwater invertebrates.[1] Chronic exposure to fish has shown effects at lower concentrations than acute exposure.[8] The residues of concern for all aquatic taxa are both Tetraniliprole and its degradate, tetraniliprole quinazolinone.[1]

Organism GroupAcute ToxicityChronic ToxicityReference
Freshwater Fish>5,450 ppb (LC50)646 ppb (NOAEC)[1][8]
Freshwater Invertebrates71.5 ppb (EC50)12.5 ppb (NOEC)[1]
Aquatic Plants (Vascular)11,300 ppb-[1]
Aquatic Plants (Non-vascular)910 ppb-[1]
Terrestrial Toxicology

Birds and Mammals: Tetraniliprole is considered practically non-toxic to birds and mammals on an acute oral exposure basis.[1] The EPA has concluded that occupational and residential exposures to Tetraniliprole do not pose a significant health risk.[1]

Pollinators: Tetraniliprole is highly toxic to adult and larval honeybees on an acute oral exposure basis.[1] It is also highly toxic to adult honeybees through contact exposure.[1]

Organism GroupToxicity ValueRoute of ExposureReference
BirdsPractically non-toxicAcute Oral[1]
MammalsPractically non-toxicAcute Oral[1]
Honeybees0.00142 µg ai/bee (LD50)Acute Oral[1]
Honeybees0.156 µg ai/bee (LD50)Acute Contact[1]
Human Health

The U.S. EPA has classified Tetraniliprole as having "Suggestive Evidence of Carcinogenic Potential".[1] However, due to no adverse effects being observed in toxicological studies submitted for registration, the EPA has concluded that dietary exposures do not pose a significant human health risk.[1]

Experimental Protocols

Detailed experimental protocols for the environmental fate and toxicology studies of Tetraniliprole are based on standardized guidelines, such as those from the OECD and EPA.

Environmental Fate Study Workflow

A typical aerobic soil metabolism study for Tetraniliprole would follow this general workflow:

cluster_workflow Aerobic Soil Metabolism Study Workflow A Soil Collection & Characterization B Application of ¹⁴C-Tetraniliprole A->B C Incubation (Aerobic, Dark, Controlled Temp.) B->C D Periodic Sampling C->D E Extraction of Soil Samples D->E F Analysis (LSC, HPLC, LC-MS) E->F G Data Analysis (DT50 Calculation) F->G

Figure 3: Generalized workflow for an aerobic soil metabolism study.

Methodology:

  • Soil Selection: Representative agricultural soils are chosen and characterized for properties like texture, pH, organic carbon content, and microbial biomass.

  • Test Substance: Radiolabeled ([¹⁴C]) Tetraniliprole is used to trace its degradation and the formation of metabolites.

  • Application: The test substance is applied to soil samples at a rate relevant to its agricultural use.

  • Incubation: Samples are incubated under controlled aerobic conditions (temperature, moisture) in the dark to prevent photodegradation.

  • Sampling and Extraction: Soil samples are taken at various time intervals and extracted using appropriate solvents.

  • Analysis: Extracts are analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify total radioactivity, and High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

  • Data Analysis: The rate of degradation is determined, and the half-life (DT50) is calculated.

Aquatic Toxicology Study Workflow

An acute toxicity test on freshwater fish, such as the Rainbow Trout (Oncorhynchus mykiss), would generally be conducted as follows:

Methodology:

  • Test Organisms: Fish are sourced from a reputable supplier and acclimated to laboratory conditions.

  • Test Conditions: The study is conducted in a controlled environment with specific water quality parameters (temperature, pH, dissolved oxygen).

  • Exposure: Fish are exposed to a range of concentrations of Tetraniliprole in the water for a set period (e.g., 96 hours). A control group is exposed to untreated water.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior, respiratory distress) are observed and recorded at regular intervals.[8]

  • Data Analysis: The concentration that is lethal to 50% of the test population (LC50) is calculated using statistical methods.

Conclusion

Tetraniliprole is an effective insecticide with a specific mode of action targeting insect ryanodine receptors. Its environmental fate is characterized by moderate mobility and persistence, with hydrolysis and photolysis being key degradation pathways. While it exhibits low acute toxicity to vertebrates, it is highly toxic to non-target organisms such as freshwater invertebrates and honeybees. This necessitates careful management of its application to mitigate potential environmental risks. Further research into the chronic effects on non-target species and the environmental behavior of its degradates will continue to be important for a comprehensive risk assessment.

References

Methodological & Application

Application Note: High-Throughput Analysis of Thiotraniliprole Residues in Agricultural and Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of Thiotraniliprole residues in various matrices, including fruits, vegetables, soil, and water. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities, excellent recovery, and low limits of detection, making it suitable for routine monitoring, regulatory compliance, and research applications in food safety and environmental science.

Introduction

This compound is a novel insecticide belonging to the diamide class, which acts as a ryanodine receptor modulator. Its widespread use in agriculture necessitates reliable and efficient analytical methods to monitor its residues in food commodities and the environment to ensure consumer safety and regulatory compliance. The QuEChERS method has become a standard for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[1][2][3][4] When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for the accurate quantification of this compound residues.[5][6] This application note provides a detailed protocol for the extraction and analysis of this compound, along with validation data to demonstrate its performance.

Principle of the Method

The method is based on a two-step process: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS.

  • Sample Preparation (QuEChERS): The homogenized sample is first extracted with acetonitrile, an organic solvent that is miscible with the water in the sample. A subsequent addition of salts (magnesium sulfate and sodium chloride) induces phase separation, partitioning the this compound into the acetonitrile layer.[2][4] The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a primary secondary amine (PSA) sorbent to remove interfering matrix components such as organic acids, sugars, and fatty acids.

  • LC-MS/MS Analysis: The cleaned extract is injected into an LC-MS/MS system. The analyte is separated from other components on a C18 reversed-phase column and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the performance of the analytical method for this compound and its analogue Tetraniliprole in various matrices.

AnalyteMatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)LOD (µg/kg)Reference
TetraniliproleRice5.16 - 10.2983.97 - 112.182.58 - 15.925.16 - 10.291.55 - 3.09[7]
TetraniliproleSoil5.16 - 10.2983.97 - 112.182.58 - 15.925.16 - 10.291.55 - 3.09[7]
TetraniliproleWater0.10 (ng/mL)Not SpecifiedNot Specified0.10 (ng/mL)Not Specified[8]
TetraniliproleTomato10, 50, 10072 - 91≤ 8.0Not SpecifiedNot Specified[5]
TetraniliproleMaize (Leaves & Seeds)50, 100, 250, 500> 820.35 - 5.635010[9]

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ammonium acetate

  • This compound analytical standard (≥98%)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) (for highly pigmented samples)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • 0.22 µm syringe filters

Sample Preparation: QuEChERS Protocol
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency. For soil samples, sieve to remove large debris.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples like cereals, add 10 mL of water and let it soak for 30 minutes.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute.

  • Salting-Out:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA.

    • For samples with high pigment content, 150 mg of GCB can be added. For fatty matrices, 150 mg of C18 can be included.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Agilent 6490 Triple Quadrupole or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A typical approach would be to monitor the precursor ion and at least two product ions for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Homogenization (10g sample) extraction 2. Extraction (Add 10 mL Acetonitrile) sample->extraction Shake 1 min salting_out 3. Salting-Out (Add MgSO4 and NaCl) extraction->salting_out Shake 1 min centrifuge1 4. Centrifugation (≥4000 rpm, 5 min) salting_out->centrifuge1 d_spe 5. d-SPE Cleanup (Transfer 6 mL supernatant. Add MgSO4 and PSA) centrifuge1->d_spe centrifuge2 6. Centrifugation (≥4000 rpm, 5 min) d_spe->centrifuge2 Vortex 30s final_extract 7. Final Extract (Filter supernatant) centrifuge2->final_extract lc_msms LC-MS/MS Analysis (MRM Mode) final_extract->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_quechers QuEChERS Methodology start Homogenized Sample add_solvent Add Acetonitrile start->add_solvent extraction Acetonitrile Extraction add_salts Add MgSO4 + NaCl extraction->add_salts partition Salting-Out Partitioning add_dspe Add PSA + MgSO4 partition->add_dspe cleanup Dispersive SPE Cleanup final Final Extract for Analysis cleanup->final add_solvent->extraction add_salts->partition add_dspe->cleanup

Caption: Logical relationship of the QuEChERS methodology steps.

References

Application Note: Quantification of Thiotraniliprole in Soil using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective method for the quantification of the insecticide Thiotraniliprole in soil matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a robust sample preparation procedure based on microwave-assisted extraction followed by a straightforward clean-up. The chromatographic and mass spectrometric conditions are optimized to ensure high sensitivity and accuracy, with a limit of quantification suitable for environmental monitoring. This method is intended for researchers, scientists, and professionals in the field of environmental science and pesticide residue analysis.

Introduction

This compound is a second-generation diamide insecticide that is effective against a broad spectrum of chewing pests. Its increasing use in agriculture necessitates the development of reliable analytical methods to monitor its presence and persistence in the environment, particularly in soil. This application note provides a detailed protocol for the extraction, clean-up, and quantification of this compound in soil samples by HPLC-MS/MS, a technique renowned for its specificity and sensitivity.

Experimental Protocol

Sample Preparation

The sample preparation protocol is adapted from established methods for similar analytes in soil matrices.[1]

1.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • 50 mL polypropylene centrifuge tubes

  • Microwave extraction system

  • Centrifuge capable of >12,000 rpm

  • Syringe filters (0.22 µm)

1.2. Extraction

  • Weigh 20 g of homogenized soil sample into a microwave extraction vessel.

  • Add a mixture of acetonitrile/water/acetic acid (400/100/3, v/v/v).

  • Homogenize the mixture.

  • Perform microwave-assisted extraction.

  • Allow the sample to cool to room temperature.

  • Centrifuge the extract at >12,000 rpm for 5 minutes to separate the soil particles.

  • Collect the supernatant for further processing.

1.3. Clean-up

  • Take an aliquot of the supernatant and dilute it with acetic acid.

  • Centrifuge the diluted extract at 13,500 rpm for 5 minutes at 5°C to further remove fine particles.[1]

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following conditions are based on typical parameters for related diamide insecticides and should be optimized for the specific instrument used.

2.1. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

2.2. MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 1000 L/hr

2.3. MRM Transitions

MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. As a starting point, the transitions for the closely related compound Tetraniliprole (BCS-CL73507) are provided.[1]

Analyte (Proxy)Quantitation MRMConfirmation MRM
Tetraniliprole545.1 → 356.0545.1 → 376.0

Method Validation Data

The following table summarizes typical validation parameters for the analysis of diamide insecticides in soil, based on published methods.[1][2]

ParameterResult
Limit of Quantification (LOQ) 0.01 - 2 ppb
Limit of Detection (LOD) 0.4 - 0.9 ppb
Linearity (r²) >0.99
Recovery 77.8% - 102.5%
Precision (RSD) 1.6% - 8.9%

Experimental Workflow Diagram

experimental_workflow sample_collection Soil Sample Collection (20 g) extraction Microwave-Assisted Extraction (Acetonitrile/Water/Acetic Acid) sample_collection->extraction centrifuge1 Centrifugation 1 (>12,000 rpm, 5 min) extraction->centrifuge1 supernatant_collection Supernatant Collection centrifuge1->supernatant_collection dilution Dilution with Acetic Acid supernatant_collection->dilution centrifuge2 Centrifugation 2 (13,500 rpm, 5 min, 5°C) dilution->centrifuge2 filtration Filtration (0.22 µm Syringe Filter) centrifuge2->filtration hplc_msms HPLC-MS/MS Analysis filtration->hplc_msms data_analysis Data Analysis and Quantification hplc_msms->data_analysis

Caption: Workflow for this compound analysis in soil.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in soil. The sample preparation is straightforward, and the analytical method is highly selective. This application note serves as a comprehensive guide for laboratories involved in pesticide residue monitoring and environmental risk assessment.

References

Application Note: High-Throughput Analysis of Thiotraniliprole Residues in Plant Tissues Using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the efficient extraction and cleanup of Thiotraniliprole residues from various plant tissues. This compound is a novel diamide insecticide, and monitoring its residue levels in agricultural products is crucial for food safety. The described method utilizes a straightforward extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The final analysis is performed by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity for the detection and quantification of this compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

Introduction

This compound is an insecticide that offers protection against a variety of chewing and sucking insect pests in crops. As with any agricultural chemical, it is imperative to monitor its residue levels in plant-based food products to ensure they do not exceed the established Maximum Residue Limits (MRLs). The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[1][2] This note provides a detailed protocol for the extraction and analysis of this compound from plant matrices, based on established methodologies for similar anthranilic diamide insecticides.[3][4][5]

Experimental Protocol

Sample Homogenization
  • Weigh 10-15 g of a representative portion of the plant tissue sample (e.g., leaves, fruits, vegetables) into a blending container.

  • For dry samples, add an appropriate amount of deionized water to rehydrate the matrix.

  • Homogenize the sample until a uniform consistency is achieved.

Extraction
  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A typical composition for general plant matrices is 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For highly pigmented samples, 50 mg of Graphitized Carbon Black (GCB) may be added. For samples with high-fat content, 50 mg of C18 sorbent can be included.[2]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned extract from the d-SPE tube.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the HPLC-MS/MS system for analysis.

HPLC-MS/MS Parameters

The analysis of this compound is typically performed using an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Data Presentation

The following table summarizes typical performance data for the analysis of related diamide insecticides in plant matrices using QuEChERS-based methods. Method validation for this compound should be performed to establish specific performance characteristics.

AnalyteMatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)Citation
TetraniliproleRice0.005 - 183.97 - 112.182.58 - 15.920.005 - 0.01[3]
ChlorantraniliproleVegetables0.10 - 1.0085 - 96Not Specified0.10[4][6]
TetraniliproleTomato0.05 - 1.0078.28 - 104.77< 200.05[7]
Chlorantraniliprole & CyantraniliproleOily, Watery, Acidic, Dry Crops0.0187 - 107≤ 80.01[5]

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize 10g of Plant Tissue AddSolvent 2. Add 10mL Acetonitrile & Extraction Salts Homogenization->AddSolvent Shake 3. Shake Vigorously for 1 min AddSolvent->Shake Centrifuge1 4. Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Transfer 5. Transfer 1mL of Acetonitrile Layer Centrifuge1->Transfer AddSorbents 6. Add d-SPE Sorbents (MgSO4, PSA, etc.) Transfer->AddSorbents Vortex 7. Vortex for 30 sec AddSorbents->Vortex Centrifuge2 8. Centrifuge (≥5000 rcf, 2 min) Vortex->Centrifuge2 Filter 9. Filter Extract (0.22 µm) Centrifuge2->Filter Analysis 10. Analyze by HPLC-MS/MS Filter->Analysis

Caption: Workflow for this compound extraction.

Signaling Pathway Visualization

As this compound is a synthetic chemical insecticide, it does not have a biological signaling pathway within the plant. Its mode of action targets the ryanodine receptors in insects. Therefore, a diagram of a biological signaling pathway is not applicable. The provided workflow diagram illustrates the logical progression of the analytical protocol.

References

Application Notes and Protocols for Thiotraniliprole in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Thiotraniliprole, a diamide insecticide, for its effective and sustainable use within Integrated Pest Management (IPM) programs. The information is intended to guide research and development efforts by providing key data on its efficacy, methodologies for experimental evaluation, and an understanding of its mode of action.

Introduction to this compound

This compound is a second-generation anthranilic diamide insecticide that acts as a potent activator of insect ryanodine receptors (RyRs).[1] Its mode of action involves the disruption of calcium homeostasis in insect muscle cells, leading to uncontrolled calcium release from the sarcoplasmic reticulum.[2][3] This results in rapid feeding cessation, paralysis, and eventual death of the target pest.[4] this compound offers a valuable tool for IPM due to its high efficacy against a range of chewing pests, particularly Lepidoptera, and its relative selectivity towards some beneficial insects compared to broad-spectrum insecticides.[5]

Data Presentation: Efficacy of this compound and Analogues

The following tables summarize the efficacy of this compound and its close analogue, chlorantraniliprole, against key insect pests. This data is crucial for determining appropriate field application rates and for resistance management strategies.

Table 1: Lethal Concentration (LC50) of Diamide Insecticides against Lepidopteran Pests

InsecticidePest SpeciesInstarLC50 (mg/L)Exposure Time (hours)Bioassay MethodReference
ChlorantraniliproleSpodoptera litura3rd0.0055% (55)72Leaf Dip[6]
ChlorantraniliproleSpodoptera litura2nd0.5648Leaf Dip[7]
ChlorantraniliproleSpodoptera littoralis2nd0.06Not SpecifiedLeaf Dip[8]
ChlorantraniliprolePlutella xylostella3rd0.221 - 1.104Not SpecifiedLeaf Dip[9]

Table 2: Field Efficacy of Tetraniliprole (this compound) against Diamondback Moth (Plutella xylostella)

TreatmentApplication RatePest Population Reduction (%)CropReference
Tetraniliprole 200 SCNot SpecifiedLowest larval incidenceCauliflower[10]
Chlorantraniliprole 18.5 SCNot SpecifiedIncredibly effective in managing the populationCabbage[11]

Table 3: Toxicity of Tetrachlorantraniliprole to a Non-Target Organism, the Honey Bee (Apis mellifera)

InsecticideOrganismLC50 (mg a.i./L)Exposure Time (hours)Exposure RouteReference
TetrachlorantraniliproleApis mellifera298.296Oral[12]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound's efficacy and its effects on target and non-target organisms.

Protocol for Larval Bioassay: Leaf Dip Method

This protocol is adapted for determining the lethal concentrations (LC) of this compound against lepidopteran larvae, such as Plutella xylostella or Spodoptera spp.[6][9][13]

Materials:

  • This compound technical grade or formulated product

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Cabbage or other suitable host plant leaves

  • Petri dishes (90 mm)

  • Filter paper

  • Fine camel hair brush

  • Third instar larvae of the target pest

  • Beakers and volumetric flasks for serial dilutions

  • Pipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in distilled water. A small amount of a wetting agent (e.g., 0.1%) can be added to ensure uniform coverage.

    • Perform serial dilutions to obtain a range of at least 5-6 concentrations that are expected to cause between 10% and 90% mortality.

    • Prepare a control solution containing only distilled water and the wetting agent.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size from fresh, untreated host plant leaves.

    • Individually dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.

    • Allow the treated leaf discs to air-dry on a clean, non-absorbent surface for approximately 1-2 hours.

  • Bioassay Setup:

    • Line the bottom of each Petri dish with a piece of filter paper.

    • Place one treated leaf disc in each Petri dish.

    • Using a fine camel hair brush, carefully transfer 10-20 third instar larvae onto each leaf disc.

    • Each concentration, including the control, should have at least three replicates.

  • Incubation and Observation:

    • Seal the Petri dishes and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

    • Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with the brush.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula if the control mortality is between 5% and 20%.

    • Perform probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.

Protocol for Ryanodine Receptor Binding Assay

This protocol provides a method to assess the binding affinity of this compound to insect ryanodine receptors, adapted from procedures for other diamides and RyR modulators.[14][15][16]

Materials:

  • Insect muscle tissue (e.g., from thoracic muscles of lepidopteran larvae)

  • Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Radiolabeled ryanodine ([³H]ryanodine)

  • This compound of known concentrations

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Preparation of Microsomal Fractions:

    • Dissect and collect muscle tissue from the target insect.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing the sarcoplasmic reticulum.

    • Resuspend the pellet in a suitable buffer.

  • Binding Assay:

    • In a series of tubes, combine the microsomal preparation, a fixed concentration of [³H]ryanodine, and varying concentrations of this compound.

    • Include a control with no this compound and a non-specific binding control with an excess of unlabeled ryanodine.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound [³H]ryanodine.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using non-linear regression to determine the binding affinity (Kd) or the concentration of this compound that inhibits 50% of [³H]ryanodine binding (IC50).

Mandatory Visualizations

Signaling Pathway of this compound

Thiotraniliprole_Signaling_Pathway cluster_muscle_cell Insect Muscle Cell This compound This compound RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->RyR Binds and Activates Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) RyR->Ca_Store Opens Ca²⁺ Channel Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Continuous Ca²⁺ Release Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytosol->Muscle_Contraction Leads to

Caption: Mode of action of this compound in an insect muscle cell.

Experimental Workflow for Larval Bioassay

Larval_Bioassay_Workflow start Start prep_solutions Prepare this compound Serial Dilutions start->prep_solutions treat_leaves Dip Leaf Discs in Test Solutions prep_solutions->treat_leaves dry_leaves Air-dry Treated Leaf Discs treat_leaves->dry_leaves setup_bioassay Place Leaf Disc and 10-20 Larvae in Petri Dish dry_leaves->setup_bioassay replicate Replicate 3x for Each Concentration and Control setup_bioassay->replicate incubate Incubate at Controlled Conditions replicate->incubate observe Record Mortality at 24, 48, 72 hours incubate->observe analyze Perform Probit Analysis to Determine LC50/LC90 observe->analyze end End analyze->end

Caption: Workflow for a leaf dip larval bioassay.

Logical Relationship in IPM Programs

IPM_Logic IPM Integrated Pest Management (IPM) Program for Citrus Monitoring Pest and Natural Enemy Monitoring IPM->Monitoring Cultural Cultural Controls (e.g., Pruning, Weed Removal) IPM->Cultural Biological Biological Control (e.g., Release of Predators) IPM->Biological Decision Decision Making: Economic Thresholds Monitoring->Decision Cultural->IPM Biological->IPM Chemical Chemical Control (this compound Application) Evaluation Program Evaluation Chemical->Evaluation Decision->Chemical If Threshold is Reached Evaluation->IPM Feedback Loop

Caption: Integration of this compound in a citrus IPM program.

References

Thiotraniliprole Formulation Development for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotraniliprole is a systemic insecticide belonging to the anthranilic diamide class, which is effective against a broad spectrum of chewing pests in various agricultural crops.[1][2] Its mode of action involves the disruption of calcium regulation in the muscle cells of target insects by acting on the ryanodine receptors, leading to paralysis and death.[2][3] This document provides detailed application notes and protocols for the development of this compound formulations for agricultural use, with a focus on suspension concentrates. It includes a summary of key data, experimental protocols, and visualizations to guide researchers in this field.

Introduction to this compound

This compound is a potent insecticide that offers both preventative and curative control of major agricultural pests.[2] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 28 insecticide.[1][4] The active ingredient is effective through both contact and ingestion, and its systemic properties ensure it is translocated throughout the plant, providing protection to all plant parts.[5][6]

Key Properties of the Diamide Class (as represented by Tetraniliprole):

PropertyValueReference
Chemical ClassAnthranilic Diamide[1]
Mode of ActionRyanodine Receptor Modulator[1][3]
Physical StateBeige, solid powder (purified active ingredient)[4]
Water SolubilityLow[4]
Log P (n-octanol/water)2.6 (at pH 4 and 7)[4]
Dissociation Constant (pKa)9.1[4]

This compound Formulations in Agriculture

The development of stable and effective formulations is crucial for the successful application of this compound in an agricultural setting. Due to its low water solubility, suspension concentrate (SC) formulations are a common and effective choice.[2][7]

Common Formulation Types for Diamide Insecticides:

Formulation TypeDescriptionKey Advantages
Suspension Concentrate (SC) A stable suspension of the solid active ingredient in water.Good dispersion, ease of handling, reduced dust exposure.[2][7]
Flowable Suspension (FS) A type of suspension concentrate specifically for seed treatment.Adheres well to seeds, provides early-season protection.[1]
Oil Dispersion (OD) A suspension of the active ingredient in oil.Enhanced rainfastness and leaf penetration.[8]
Water-Dispersible Granules (WDG) Granules that disintegrate and disperse in water.Reduced dust, easy to measure and handle.
Microcapsule Formulation The active ingredient is encapsulated in a polymer shell.Controlled release, improved stability, and reduced environmental impact.[9][10]

Experimental Protocols

Preparation of a this compound Suspension Concentrate (SC) Formulation

This protocol outlines the general steps for preparing a laboratory-scale batch of a this compound SC formulation.

Materials:

  • This compound technical grade (active ingredient)

  • Wetting agent (e.g., sodium dodecylbenzenesulfonate)

  • Dispersing agent (e.g., lignosulfonate or polycarboxylate)

  • Antifreeze agent (e.g., propylene glycol)

  • Antifoaming agent (e.g., silicone-based)

  • Thickening agent (e.g., xanthan gum)

  • Biocide

  • Deionized water

Equipment:

  • High-shear mixer

  • Bead mill

  • Particle size analyzer

  • Viscometer

  • pH meter

  • Stability testing chambers (for temperature and humidity control)

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, combine the deionized water, wetting agent, dispersing agent, and antifreeze agent. Mix until all components are fully dissolved.

  • Milling: While stirring the aqueous phase, slowly add the this compound technical powder. Continue mixing until a homogenous slurry is formed.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm). Monitor the particle size throughout the milling process.

  • Final Formulation: Transfer the milled concentrate to a mixing vessel. Add the thickening agent, antifoaming agent, and biocide while stirring gently. Continue to mix until the formulation is uniform.

  • Quality Control: Measure and record the final pH, viscosity, and particle size distribution of the formulation.

Evaluation of Formulation Stability

Objective: To assess the physical and chemical stability of the developed this compound SC formulation under accelerated storage conditions.

Procedure:

  • Sample Preparation: Dispense 50 mL of the SC formulation into sealed, airtight containers.

  • Accelerated Storage: Place the containers in a stability chamber at 54°C for 14 days (as per CIPAC guidelines for accelerated storage testing).

  • Analysis: After the storage period, allow the samples to return to room temperature.

  • Physical Evaluation: Visually inspect the samples for any signs of phase separation, crystal growth, or caking.

  • Chemical Analysis: Determine the concentration of the active ingredient using a suitable analytical method (e.g., HPLC) to assess for any degradation.

  • Particle Size Analysis: Re-measure the particle size distribution to check for any significant changes.

  • Suspensibility Test: Determine the suspensibility of the formulation according to standard methods (e.g., CIPAC MT 184).

Visualizations

Mode of Action: this compound Signaling Pathway

Thiotraniliprole_Mode_of_Action cluster_muscle_cell Insect Muscle Cell cluster_contraction Muscle Contraction SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) SR->RyR Contains Myofibrils Myofibrils RyR->Myofibrils Ca²⁺ Release Paralysis Paralysis & Death Myofibrils->Paralysis Uncontrolled Contraction leads to This compound This compound This compound->RyR Binds to and Activates Formulation_Development_Workflow cluster_lab Laboratory Phase cluster_testing Efficacy & Safety Testing cluster_scaleup Scale-up & Registration A Ingredient Screening (Wetting, Dispersing Agents) B Pre-formulation Studies (Solubility, Compatibility) A->B C Formulation Optimization (Ratio of Components) B->C D Wet Milling & Particle Size Reduction C->D E Physicochemical Characterization (Viscosity, pH, Particle Size) D->E F Accelerated Stability Testing E->F G Bio-efficacy Assays (Target Pest Control) F->G H Phytotoxicity Assessment G->H I Environmental Fate & Ecotoxicology H->I J Pilot Plant Scale-up I->J K Field Trials J->K L Regulatory Dossier Preparation K->L

References

Protocol for Assessing the Impact of Thiotraniliprole on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotraniliprole is a diamide insecticide that acts as a potent activator of insect ryanodine receptors (RyRs). This mode of action leads to an uncontrolled release of internal calcium stores in insect muscle cells, resulting in paralysis and eventual death of the target pest. While effective for pest control, it is imperative to assess the potential impact of this compound on non-target organisms to ensure its environmental safety. This document provides detailed protocols for assessing the toxicity of this compound to key non-target organisms, including bees, aquatic invertebrates, fish, earthworms, and soil microorganisms. The methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data consistency and regulatory acceptance.

Data Presentation: Summary of Ecotoxicological Data

The following tables summarize the available quantitative toxicity data for this compound and related diamide insecticides on various non-target organisms. It is important to note that in the absence of specific data for this compound for certain endpoints, data from structurally and functionally similar diamide insecticides like Tetraniliprole and Cyantraniliprole are provided as surrogates.

Table 1: Acute and Chronic Toxicity of Diamide Insecticides to Honeybees (Apis mellifera)

EndpointTest SubstanceValueGuideline
Acute Oral LD50 (48h)Cyantraniliprole>0.54 µ g/bee [1]OECD 213
Acute Contact LD50 (48h)Cyantraniliprole>0.1055 µ g/bee [1]OECD 214
Chronic Oral NOAELCyantraniliprole0.00512 µ g/larva [2]OECD 245

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates (Daphnia magna)

EndpointValueGuideline
48h Acute EC50Not availableOECD 202
21d Chronic NOEC0.035 mg/LOECD 211

Table 3: Acute and Chronic Toxicity of this compound to Fish (Rainbow Trout - Oncorhynchus mykiss)

EndpointValueGuideline
96h Acute LC50>100 ppm (for a WG formulation)OECD 203
28d Chronic NOEC0.04 mg/LOECD 210

Table 4: Acute Toxicity of Diamide Insecticides to Earthworms (Eisenia fetida)

EndpointTest SubstanceValueGuideline
14d Acute LC50Tetraniliprole>4000 mg/kg soil[3]OECD 207

Table 5: Effects of Diamide Insecticides on Soil Microorganisms

EndpointObservationGuideline
Nitrogen TransformationChlorantraniliprole application altered the bacterial and fungal community structure but had no significant effect on overall diversity.[4]OECD 216
Carbon TransformationNo significant adverse effects on soil microbial respiration are generally expected at typical application rates.OECD 217

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on non-target organisms are provided below. These protocols are based on the respective OECD guidelines for the testing of chemicals.

Honeybee (Apis mellifera) Acute Oral Toxicity Test (based on OECD Guideline 213)

Objective: To determine the 48-hour acute oral median lethal dose (LD50) of this compound to adult worker honeybees.

Materials:

  • This compound (analytical grade)

  • Sucrose

  • Distilled water

  • Acetone (or other suitable solvent if this compound is not water-soluble)

  • Cages for holding bees

  • Feeders (e.g., syringes)

  • Adult worker honeybees of uniform age

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of at least five geometrically spaced concentrations in a 50% (w/v) sucrose solution. A control group (sucrose solution only) and a solvent control group (if applicable) must be included.

  • Test Bees: Use young, healthy adult worker honeybees from a queen-right colony. Bees should be starved for 2-4 hours before the test.

  • Exposure: Individually dose each bee with a precise volume of the respective test or control solution. Alternatively, group-feed a known volume of the solution to a cage of bees.

  • Incubation: Maintain the bees in their cages at 25 ± 2°C and 60-70% relative humidity in the dark, except during observations. Provide them with untreated 50% sucrose solution ad libitum after the initial dosing period.

  • Observations: Record mortality and any behavioral abnormalities at 4, 24, and 48 hours after dosing.

  • Data Analysis: Calculate the LD50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

Objective: To determine the 48-hour median effective concentration (EC50) of this compound that causes immobilization of Daphnia magna.

Materials:

  • This compound (analytical grade)

  • Reconstituted or standard hard water

  • Daphnia magna neonates (<24 hours old)

  • Test vessels (e.g., glass beakers)

  • Controlled environment chamber

Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of this compound in the test water. A control group with test water only is required.

  • Test Organisms: Use Daphnia magna neonates from a healthy, reproducing culture.

  • Exposure: Place at least 20 daphnids, divided into at least four replicates, into each test concentration and control. The volume of the test solution should be sufficient to prevent overcrowding (e.g., 2-5 mL per daphnid).

  • Incubation: Maintain the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the EC50 value and its 95% confidence limits for immobilization at 48 hours.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

Objective: To determine the 14-day acute median lethal concentration (LC50) of this compound to the earthworm Eisenia fetida.

Materials:

  • This compound (analytical grade)

  • Artificial soil (as per OECD 207 specifications)

  • Adult earthworms (Eisenia fetida) with a well-developed clitellum

  • Test containers

  • Controlled environment chamber

Procedure:

  • Preparation of Test Substrate: Thoroughly mix this compound into the artificial soil to achieve a range of at least five nominal concentrations. A control group with untreated artificial soil is necessary.

  • Test Organisms: Use adult Eisenia fetida of a similar size, which have been acclimatized to the test conditions.

  • Exposure: Place 10 earthworms in each test container with the prepared soil. Use at least four replicate containers per concentration and control.

  • Incubation: Maintain the containers at 20 ± 2°C with continuous light for 14 days. The soil moisture should be maintained throughout the test.

  • Observations: Assess mortality on day 7 and day 14 by gently emptying the soil and counting the number of live and dead worms. Note any behavioral abnormalities.

  • Data Analysis: Calculate the LC50 value and its 95% confidence limits for mortality at 14 days.

Visualizations

Signaling Pathway and Experimental Workflows

Thiotraniliprole_Mode_of_Action cluster_0 Insect Muscle Cell This compound This compound RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->RyR Binds and Activates Ca_release Uncontrolled Ca2+ Release RyR->Ca_release Opens Channel SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Contraction Continuous Muscle Contraction & Paralysis Ca_release->Contraction Leads to Death Insect Death Contraction->Death Results in

Caption: Mode of action of this compound on insect ryanodine receptors.

Experimental_Workflow_Honeybee_Toxicity start Start: Prepare Test Solutions (this compound in Sucrose) acclimatize Acclimatize & Starve Adult Worker Bees start->acclimatize expose Oral or Contact Exposure to Test Solutions acclimatize->expose incubate Incubate at 25°C (Provide untreated food) expose->incubate observe Record Mortality & Behavior (4, 24, 48 hours) incubate->observe analyze Calculate LD50 (Probit Analysis) observe->analyze end End: Determine Acute Toxicity analyze->end

Caption: Experimental workflow for honeybee acute toxicity testing.

Experimental_Workflow_Daphnia_Toxicity start Start: Prepare Test Concentrations in Reconstituted Water neonate Select <24h old Daphnia magna Neonates start->neonate expose Expose Daphnids in Replicates to Test Concentrations neonate->expose incubate Incubate at 20°C for 48h (16h light/8h dark) expose->incubate observe Record Immobilization (24 and 48 hours) incubate->observe analyze Calculate EC50 observe->analyze end End: Determine Acute Immobilization analyze->end

Caption: Experimental workflow for Daphnia sp. acute immobilization test.

Experimental_Workflow_Earthworm_Toxicity start Start: Prepare Test Substrate (this compound in Artificial Soil) acclimatize Acclimatize Adult Eisenia fetida start->acclimatize expose Expose Earthworms in Replicates to Treated Soil acclimatize->expose incubate Incubate at 20°C for 14 days (Continuous Light) expose->incubate observe Assess Mortality (Day 7 and Day 14) incubate->observe analyze Calculate LC50 observe->analyze end End: Determine Acute Toxicity analyze->end

Caption: Experimental workflow for earthworm acute toxicity test.

References

Application Notes and Protocols for Thiotraniliprole Seed Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Thiotraniliprole seed treatment, including its mode of action, application techniques, and efficacy data. The protocols outlined below are intended for research and developmental purposes.

Introduction to this compound

This compound is a second-generation diamide insecticide that offers protection against a broad spectrum of chewing pests. As a seed treatment, it provides systemic protection to seedlings during their vulnerable early stages of development. Its mode of action is specific to insect ryanodine receptors, making it a valuable tool in integrated pest management (IPM) programs due to its selectivity and safety to non-target organisms.

Mode of Action: Ryanodine Receptor Modulation

This compound, like other diamide insecticides, acts as a potent activator of insect ryanodine receptors (RyRs). These receptors are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.

The binding of this compound to the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions (Ca2+) from internal stores into the cytoplasm. This disruption of calcium homeostasis results in rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, the death of the insect pest. Notably, diamide insecticides exhibit high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for vertebrates.

Signaling Pathway of this compound

This compound This compound RyR Insect Ryanodine Receptor (RyR) This compound->RyR Binds and Activates Ca_release Uncontrolled Ca²⁺ Release RyR->Ca_release Opens Channel SR_ER Sarcoplasmic/Endoplasmic Reticulum Lumen (High Ca²⁺) SR_ER->Ca_release Cytoplasm Cytoplasm (Low Ca²⁺) Muscle_Contraction Continuous Muscle Contraction & Paralysis Cytoplasm->Muscle_Contraction Elevated Ca²⁺ leads to Ca_release->Cytoplasm Feeding_Cessation Feeding Cessation Muscle_Contraction->Feeding_Cessation Lethargy Lethargy Feeding_Cessation->Lethargy Death Insect Death Lethargy->Death

Caption: this compound's insecticidal signaling pathway.

Efficacy Data of Diamide Seed Treatments

The following tables summarize the efficacy of this compound and other closely related diamide insecticides from various research studies.

Table 1: Efficacy Against Rice Pests
Active IngredientPestApplication Rate (g a.i./kg seed)Efficacy MetricResultCitation
Tetraniliprole 480 FSYellow Stem Borer6Infestation Percentage (10 DAT, 2016)1.97% (Wet Treatment)[1]
Tetraniliprole 480 FSYellow Stem Borer6Infestation Percentage (10 DAT, 2016)2.34% (Dry Treatment)[1]
Imidacloprid 600 FS (Standard Check)Yellow Stem Borer1.5Infestation Percentage (10 DAT, 2016)4.31%[1]
Untreated ControlYellow Stem BorerN/AInfestation Percentage (10 DAT, 2016)5.48%[1]
ChlorantraniliproleRice Water WeevilReduced RatesLarval Density Reduction68.6–90.3%[2]
ChlorantraniliproleSugarcane BorerAll RatesIncreased Larval MortalityConsistently Higher vs. Control[3]
Table 2: Efficacy Against Maize Pests
Active IngredientPestApplication RateEfficacy MetricResultCitation
CyantraniliproleWireworms & White Grubs1-4 g a.i./kg seedIndoor Control Effect~80%[4][5][6]
Imidacloprid (Control)Wireworms & White Grubs4 g a.i./kg seedIndoor Control Effect (15 days)86.07%[6]
Cyantraniliprole + ThiamethoxamFall Armyworm240 g a.i./100kg seedLarval Mortality (14 DAE)>84.00%[7]
Chlorantraniliprole + ClothianidinFall Armyworm240 g a.i./100kg seedLarval Mortality (14 DAE)>84.00%[7]
CyantraniliproleFall Armyworm1.50 larvae/20 plantsMean Larval DensitySignificantly lower than control[8][9]
ChlorantraniliproleFall Armyworm1.70 larvae/20 plantsMean Larval DensitySignificantly lower than control[8][9]
Untreated ControlFall Armyworm4.85-5 larvae/20 plantsMean Larval DensityN/A[8][9]
Table 3: Efficacy Against Soybean Pests
Active IngredientPestApplication RateEfficacy MetricResultCitation
Cyantraniliprole + ThiamethoxamLepidoptera200 cc c.p./100 kg seedsLarval PopulationGreatest reduction at 28 DAE[10][11][12]
ChlorantraniliproleSpodoptera frugiperda62.5 g a.i./100 kg seedCaterpillar Control100%[13]
CyantraniliproleSpodoptera frugiperda120 g a.i./100 kg seedCaterpillar Control100%[13]

Experimental Protocols

The following protocols provide a framework for conducting research on this compound seed treatments.

General Seed Treatment Protocol (Slurry Method)

This protocol describes a common method for applying insecticide formulations to seeds in a laboratory setting.

Materials:

  • Certified seeds of the target crop

  • This compound formulation

  • Distilled water

  • Adhesive agent/polymer (optional)

  • Colorant (optional, for treated seed identification)

  • Rotating drum or flask shaker

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate Slurry Volume: Determine the required amount of this compound formulation and water based on the seed weight and the manufacturer's recommended application rate. A common starting point for slurry volume is 5-10 mL per kg of seed, but this can be optimized.

  • Prepare the Slurry: In a clean container, mix the this compound formulation with distilled water. If using, add the adhesive agent and colorant to the slurry and mix thoroughly until a homogenous suspension is achieved.

  • Seed Coating: Place a known weight of seeds into the coating drum or flask.

  • Application: While the drum or flask is rotating, slowly and evenly apply the prepared slurry to the seeds.

  • Mixing: Continue to rotate the seeds for 5-10 minutes to ensure uniform coating.

  • Drying: Spread the treated seeds in a thin layer on a clean, non-absorbent surface and allow them to air dry completely in a well-ventilated area. Avoid direct sunlight or high temperatures.

  • Storage: Once dry, store the treated seeds in properly labeled containers in a cool, dry place until planting.

Seed Germination and Vigor Assessment

This protocol is for evaluating the phytotoxicity of the seed treatment.

Materials:

  • Treated and untreated (control) seeds

  • Germination paper or sand

  • Petri dishes or germination trays

  • Incubator or growth chamber with controlled temperature and light

  • Ruler

Procedure:

  • Plating: Place a defined number of seeds (e.g., 50 or 100) evenly on moistened germination paper or in sand within petri dishes or trays.

  • Incubation: Place the dishes/trays in an incubator set to the optimal germination conditions for the specific crop.

  • Germination Count: After a predetermined period (e.g., 7-14 days), count the number of germinated seeds (radicle emergence).

  • Vigor Measurement: From the germinated seedlings, randomly select a subset (e.g., 10 seedlings) and measure the shoot and root length.

  • Data Analysis: Calculate the germination percentage and average shoot and root lengths. Compare the results of the treated seeds to the untreated control to assess for any negative impacts on germination or seedling vigor.

Bio-efficacy Assay (Whole Plant)

This protocol assesses the efficacy of the seed treatment against a target pest.

Materials:

  • Pots filled with appropriate soil mix

  • Treated and untreated seeds

  • Target insect pests (reared in a laboratory)

  • Cages or enclosures to contain the insects

  • Growth chamber or greenhouse

Procedure:

  • Planting: Sow the treated and untreated seeds in individual pots and allow them to grow to the desired stage (e.g., 2-3 leaf stage).

  • Infestation: Introduce a known number of target insect pests (e.g., 5-10 larvae) onto each plant and enclose them with a cage.

  • Evaluation: After a specific exposure period (e.g., 48-96 hours), record insect mortality and assess the level of plant damage (e.g., percentage of defoliation, number of feeding lesions).

  • Data Analysis: Compare the mortality rates and plant damage between the treated and untreated plants to determine the efficacy of the seed treatment.

Experimental Workflow and Logical Relationships

Experimental Workflow for Efficacy Testing

cluster_prep Preparation cluster_assays Assays cluster_data Data Collection & Analysis seed_prep Seed Preparation (Cleaning & Sorting) seed_treatment Seed Treatment Application seed_prep->seed_treatment treatment_prep This compound Slurry Preparation treatment_prep->seed_treatment germ_assay Germination & Vigor Assay seed_treatment->germ_assay bio_assay Bio-efficacy Assay (Whole Plant) seed_treatment->bio_assay germ_data Germination % Shoot/Root Length germ_assay->germ_data efficacy_data Insect Mortality Plant Damage Rating bio_assay->efficacy_data analysis Statistical Analysis (Comparison to Control) germ_data->analysis efficacy_data->analysis result Conclusion on Efficacy & Phytotoxicity analysis->result

Caption: A typical workflow for evaluating this compound seed treatment.

References

Troubleshooting & Optimization

Overcoming Thiotraniliprole sample degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the degradation of Thiotraniliprole during analytical procedures. The information is targeted toward researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during analysis?

A1: Based on data from structurally similar diamide insecticides like Chlorantraniliprole and Tetraniliprole, the primary factors contributing to degradation are exposure to alkaline pH conditions, which can cause hydrolysis, and exposure to light, which can lead to photolysis.[1][2][3] Temperature can also influence the rate of degradation.[4]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) are commonly employed for the analysis of related diamide insecticides and are well-suited for this compound.[5][6][7][8][9] These methods offer the required sensitivity and selectivity for detecting the analyte and its potential degradation products.

Q3: What sample extraction and preparation method is recommended for this compound?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues, including related compounds like Tetraniliprole, from various matrices.[5][7] This method is recommended as a starting point for this compound sample preparation.

Q4: How can I minimize sample degradation during storage?

A4: To minimize degradation during storage, it is recommended to keep sample extracts in a refrigerated environment (1-5°C).[6] For Tetraniliprole, extracts have been shown to be stable for at least 7 days under these conditions.[6] It is also advisable to protect samples from light by using amber vials or by covering them with aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low analyte recovery Sample degradation due to alkaline pH.Ensure that all solvents and buffers used during extraction and analysis are maintained at a neutral or slightly acidic pH. The stability of related compounds has been shown to be greater in acidic conditions.[1]
Photodegradation from exposure to light.Work in a dimly lit environment or use amber glassware and vials to protect the sample from light throughout the entire analytical process.
Thermal degradation.Avoid exposing the sample to high temperatures. Use refrigerated autosamplers if available.
Variable or inconsistent results Incomplete extraction.Optimize the QuEChERS method for your specific sample matrix to ensure complete and consistent extraction of this compound.
Matrix effects in LC/MS/MS analysis.Utilize matrix-matched standards for calibration to compensate for any signal suppression or enhancement caused by the sample matrix.[5]
Presence of unexpected peaks in the chromatogram Formation of degradation products.Review the known degradation pathways for related diamide insecticides, such as hydrolysis and photolysis products.[10] Attempt to identify these peaks to confirm degradation.
Contamination.Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank sample to check for any background contamination.

Experimental Protocols

Recommended Protocol for this compound Sample Preparation and Analysis to Minimize Degradation

This protocol is based on best practices for the analysis of structurally related diamide insecticides.

  • Sample Extraction (Modified QuEChERS)

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup

    • Add the 1 mL supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an amber HPLC vial.

  • LC/MS/MS Analysis

    • Column: A C18 reversed-phase column is recommended.[7]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to maintain an acidic pH, is a good starting point.

    • Injection Volume: 5-10 µL.

    • Detection: Use tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor and product ions of this compound.

Quantitative Data Summary

The following table summarizes stability data for Tetraniliprole, a structurally similar compound, which can be used as an initial guide for this compound.

Analyte Matrix Storage Condition Duration Degradation Reference
TetraniliproleTap Water ExtractRefrigerated (1-5°C)3 days< 15%[6]
TetraniliproleTap Water ExtractRefrigerated (1-5°C)7 days< 15%[6]

Visualizations

Potential Degradation Pathway of this compound

This compound This compound Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product Alkaline pH Photolysis_Product Photolysis Product This compound->Photolysis_Product Light Exposure

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for this compound Analysis

decision decision action action start Start Analysis check_recovery Acceptable Recovery? start->check_recovery check_peaks Unexpected Peaks? check_recovery->check_peaks Yes troubleshoot_recovery Troubleshoot Recovery: - Check pH - Protect from light - Check extraction efficiency check_recovery->troubleshoot_recovery No end Analysis Complete check_peaks->end No troubleshoot_peaks Troubleshoot Peaks: - Identify degradation products - Check for contamination check_peaks->troubleshoot_peaks Yes troubleshoot_recovery->start troubleshoot_peaks->start

Caption: Troubleshooting workflow for this compound analysis.

Experimental Workflow for Minimized Degradation

process process start Sample Homogenization extraction QuEChERS Extraction (pH controlled) start->extraction cleanup d-SPE Cleanup (in dim light) extraction->cleanup analysis LC/MS/MS Analysis (Acidic mobile phase) cleanup->analysis end Data Acquisition analysis->end

Caption: Experimental workflow to minimize this compound degradation.

References

Technical Support Center: Optimizing Thiotraniliprole Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiotraniliprole analysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving extraction efficiency from challenging sample types. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound from complex matrices?

A1: The most widely used and recommended method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1][2] This technique involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent cleanup phase with dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[3]

Q2: Which extraction solvent is best for this compound?

A2: Acetonitrile is the preferred extraction solvent in the QuEChERS method.[3][4] It demonstrates high extraction efficiency for a broad range of pesticides, including diamides like this compound, and it is easily separated from the aqueous phase of the sample during the salting-out step.[4] For certain applications, other solvents like ethyl acetate have been used, but acetonitrile generally provides more satisfactory and consistent recoveries.

Q3: My sample matrix is high in fat (e.g., avocado, oilseeds). How should I modify the standard QuEChERS protocol?

A3: For high-fat matrices, a modification to the dSPE cleanup step is crucial. Including a sorbent with an affinity for lipids, such as C18 or the zirconium-based Z-Sep® , in addition to the standard PSA (Primary Secondary Amine), is highly effective at removing fats that can interfere with analysis.[1][5][6]

Q4: I am working with highly pigmented samples (e.g., spinach, kale). What is the best way to remove chlorophyll and other pigments?

A4: To remove pigments like chlorophyll and carotenoids, Graphitized Carbon Black (GCB) is the most effective sorbent for the dSPE cleanup step.[1] However, caution is advised as GCB can retain planar analytes. Therefore, it is essential to use the minimum amount necessary to achieve sufficient cleanup without significantly impacting the recovery of this compound.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[7] To mitigate them, several strategies can be employed:

  • Effective Cleanup: Use the appropriate dSPE sorbents (e.g., PSA, C18, GCB) to remove as many matrix co-extractives as possible.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement.

  • Dilution: Diluting the final extract with the mobile phase can reduce the concentration of interfering compounds. However, this may also decrease the sensitivity of the method.[8]

Q6: What are the typical recovery rates I should expect for this compound?

A6: For diamide insecticides, including related compounds like Chlorantraniliprole, recovery rates using the QuEChERS method are generally expected to be within the range of 70-120%, with a relative standard deviation (RSD) of less than 20%.[9] Specific recovery will depend on the matrix, fortification level, and the precise protocol used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: Insufficient shaking time or vigor during the initial acetonitrile extraction.Ensure vigorous shaking for at least 1 minute to achieve a thorough extraction. Using a mechanical shaker can improve consistency.
Analyte Degradation: The pH of the sample may be causing the degradation of pH-sensitive this compound.Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH throughout the extraction process.[1]
Analyte Adsorption: The analyte may be adsorbing to the cleanup sorbent, especially if using GCB for pigmented samples.Optimize the amount of GCB used. Test different amounts to find the balance between cleanup efficiency and analyte recovery.
Poor Phase Separation: Insufficient centrifugation speed or time.Centrifuge at a minimum of 1,500 rcf for 1-3 minutes to ensure a clean separation of the acetonitrile layer from the aqueous and solid phases.[1]
High RSD / Poor Reproducibility Inconsistent Sample Homogenization: The sample is not uniform, leading to variations in the subsamples taken for extraction.Homogenize the entire sample thoroughly before weighing. For solid samples, cryogenic milling can be effective.
Inaccurate Pipetting: Inconsistent volumes of solvents or standards are being added.Use calibrated pipettes and ensure proper technique. Adding an internal standard at the beginning of the process can help correct for volume variations.
Variable Matrix Effects: The complexity of the matrix is causing inconsistent ion suppression or enhancement between samples.Employ matrix-matched calibration curves and ensure a highly effective and consistent cleanup step for all samples.
Peak Shape Issues in LC-MS/MS (e.g., splitting, fronting) Solvent Mismatch: Injecting a sample in a solvent (e.g., 100% acetonitrile) that is much stronger than the initial mobile phase.Dilute the final extract with water or the initial mobile phase (e.g., 1:1) before injection to improve peak shape for early eluting compounds.[8]
Column Overload: Injecting too high a concentration of the analyte or co-extractives.Dilute the sample extract. If the issue persists, consider a more thorough cleanup or a smaller injection volume.
Instrument Contamination / High Background Insufficient Cleanup: Matrix components, especially lipids and pigments, are being injected into the LC-MS/MS system.Re-evaluate your dSPE cleanup step. For fatty samples, add C18 or Z-Sep®. For pigmented samples, use GCB.[1][5][6]
Carryover: Analyte from a high-concentration sample is carried over to the next injection.Optimize the needle wash on the autosampler, using a strong organic solvent. Injecting a blank solvent after high-concentration samples can also help.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction of diamide insecticides from various matrices using the QuEChERS method.

Table 1: Recovery of Diamide Insecticides from Various Food Matrices

AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
ChlorantraniliproleCabbage0.10 - 1.0085 - 96< 15[9]
ChlorantraniliproleTomato0.10 - 1.0087 - 95< 15[9]
ChlorantraniliproleOkra0.10 - 1.0086 - 94< 15[9]
ChlorantraniliprolePigeonpea0.0691.9 - 109.8< 12[10]
CyantraniliproleProso Millet0.10 - 0.5091.1 - 89.1< 10[11]

Table 2: Comparison of dSPE Cleanup Sorbents for Different Matrix Types

Matrix TypePrimary InterferenceRecommended Sorbent(s)Expected Outcome
General Fruits & Vegetables Sugars, organic acidsPSA + MgSO₄Good general-purpose cleanup with high analyte recovery.
High-Fat (e.g., avocado, nuts)Lipids, fatty acidsPSA + C18 + MgSO₄ or Z-Sep® + MgSO₄Significant reduction of lipid co-extractives, leading to cleaner extracts and less instrument contamination.[5][6]
Highly Pigmented (e.g., spinach)Chlorophyll, carotenoidsPSA + GCB + MgSO₄Effective removal of color, but requires optimization to avoid analyte loss.[1]
Fatty & Pigmented (e.g., olive oil)Lipids and pigmentsPSA + Z-Sep® + GCB + MgSO₄Comprehensive cleanup for the most challenging matrices.

Experimental Protocols & Workflows

Standard QuEChERS Protocol (Adapted from AOAC 2007.01)

This protocol is suitable for general fruit and vegetable matrices with low fat and pigment content.

1. Sample Homogenization & Extraction:

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add appropriate internal standards.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a salt packet (6 g MgSO₄, 1.5 g NaOAc).

  • Immediately shake vigorously for another 1 minute.

  • Centrifuge at >1,500 rcf for 3 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • For fatty matrices, use a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[1]

  • For pigmented matrices, use a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB (use the lowest amount of GCB necessary).[1]

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

3. Analysis:

  • Take the supernatant and dilute as needed with the mobile phase.

  • Analyze by LC-MS/MS.

Visualized Workflows and Logic

Thiotraniliprole_Extraction_Workflow start Homogenized Sample (15 g) extraction 1. Add 15 mL Acetonitrile (1% Acetic Acid) 2. Shake Vigorously (1 min) start->extraction salting_out 1. Add MgSO₄ + NaOAc Salts 2. Shake Vigorously (1 min) extraction->salting_out centrifuge1 Centrifuge (>1500 rcf, 3 min) salting_out->centrifuge1 supernatant Transfer Acetonitrile Supernatant centrifuge1->supernatant dspe_start dSPE Cleanup supernatant->dspe_start dspe_vortex Vortex (30s) dspe_start->dspe_vortex dspe_centrifuge Centrifuge dspe_vortex->dspe_centrifuge final_extract Final Extract for LC-MS/MS Analysis dspe_centrifuge->final_extract

References

Technical Support Center: Optimizing LC-MS/MS for Thiotraniliprole Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the detection of Thiotraniliprole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section outlines common problems, their potential causes, and recommended solutions for the analysis of this compound and other related diamide insecticides.

Table 1: Common LC-MS/MS Troubleshooting for this compound Analysis

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal Intensity - Incorrect Multiple Reaction Monitoring (MRM) transitions or collision energy.- Suboptimal Electrospray Ionization (ESI) source parameters (e.g., temperature, gas flows, capillary voltage).- Poor sample extraction efficiency or low recovery.- Incompatible mobile phase pH or composition.- Contamination of the instrument.- Verify and optimize MRM transitions and collision energies. As a starting point, parameters for structurally similar compounds like Tetraniliprole can be used and optimized for your specific instrument.- Methodically optimize ESI source parameters; refer to the FAQ on ESI optimization for a systematic approach.- Evaluate and refine the sample preparation method, such as the QuEChERS protocol. The use of a matrix-matched calibration curve is recommended.- Ensure the mobile phase is conducive to positive ionization, for instance, by acidifying with formic acid.- Clean the ion source, transfer capillary, and the inlet of the mass spectrometer.
Poor Peak Shape (Tailing, Broadening, Splitting) - Degradation or contamination of the analytical column.- Unsuitable mobile phase composition or gradient program.- Injection of the sample in a solvent significantly stronger than the initial mobile phase.- Presence of matrix effects.- High system backpressure.- Flush the column with a strong solvent or replace it if performance does not improve.- Optimize the mobile phase gradient to achieve better peak resolution and shape.- Reconstitute the final sample extract in a solvent that matches the initial mobile phase composition.- Enhance the sample cleanup procedure to minimize interfering components from the matrix.- Check for any blockages within the LC system and ensure that both samples and mobile phases are filtered.
High Background Noise - Contamination in the mobile phase, solvents, or other reagents.- A contaminated LC system or mass spectrometer.- Presence of electronic noise.- Utilize high-purity solvents and prepare fresh mobile phases regularly.- Thoroughly flush the entire LC system and perform a cleaning of the MS ion source.- Check for proper grounding of the instrument and identify and eliminate any potential sources of electronic interference.
Inconsistent Retention Time - Fluctuations in the column temperature.- Inconsistent composition of the mobile phase.- Aging or degradation of the analytical column.- Presence of air bubbles in the pump.- Employ a column oven to ensure a stable and consistent temperature.- Ensure thorough mixing and degassing of the mobile phase components.- Replace the column if significant and irreversible shifts in retention time are observed.- Degas the mobile phase and prime the pumps to remove any trapped air.
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting components from the matrix that compete for ionization.- High concentrations of salts or other non-volatile substances in the sample extract.- Improve the sample cleanup process by using techniques like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB).- Dilute the sample extract to reduce the concentration of interfering matrix components.- Employ matrix-matched calibration standards or, for higher accuracy, use an isotopically labeled internal standard.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended method for preparing samples of this compound from complex matrices like soil or food?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for the extraction of pesticides such as this compound from a variety of complex matrices.[1] The standard workflow for this method includes:

  • Extraction: The homogenized sample is extracted using acetonitrile along with buffering salts, such as magnesium sulfate and sodium acetate.

  • Cleanup: An aliquot of the resulting acetonitrile extract is then purified through dispersive solid-phase extraction (dSPE), which employs a mix of sorbents to eliminate interfering substances from the matrix. Commonly used sorbents are:

    • PSA (Primary Secondary Amine): Effective in removing organic acids, fatty acids, and sugars.

    • C18: Used to remove non-polar interferences, including fats and waxes.

    • GCB (Graphitized Carbon Black): Efficient at removing pigments and sterols, but should be used with caution as it may retain planar pesticides.[2]

Q2: How can I enhance the recovery of this compound during the sample preparation process?

A2: To improve the recovery of this compound, consider the following steps:

  • Ensure a thorough initial extraction by completely homogenizing the sample.

  • Optimize the selection and quantity of extraction salts and dSPE sorbents based on the specific characteristics of your matrix.

  • Minimize steps involving solvent evaporation and, when necessary, conduct them at reduced temperatures to prevent degradation.

  • Verify and adjust the pH during both extraction and cleanup phases to maintain the stability of this compound.

LC-MS/MS Method Development

Q3: I am unable to find specific MRM transitions for this compound. What is a good starting point?

Initial Parameters for Method Development (based on Tetraniliprole):

ParameterRecommendation
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ To be determined by infusing a standard solution of this compound.
Product Ions Identify the 2-3 most intense and stable fragments by performing a product ion scan on the precursor ion.
Collision Energy (CE) Optimize for each transition to achieve the maximum signal intensity of the product ions.

Q4: What is the best way to optimize the electrospray ionization (ESI) source parameters for improved sensitivity?

A4: A systematic optimization of the ESI source parameters is essential for achieving high sensitivity.[3][4] A general optimization strategy includes:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Adjust one parameter at a time while holding the others constant to observe its effect on the signal intensity.

  • Key parameters to optimize include:

    • Capillary Voltage: Typically in the range of 3–5 kV for positive ion mode.[3]

    • Source Temperature: Generally set between 100–150 °C.

    • Desolvation Gas Temperature: Usually ranges from 250–500 °C.[3]

    • Nebulizer Gas Flow: Adjusted to ensure a stable and fine spray.

    • Drying Gas Flow: Optimized to facilitate efficient desolvation of the analyte ions.

Data Analysis and Quantification

Q5: How should I prepare my calibration curve to ensure accurate quantification?

A5: Due to the high probability of matrix effects, it is strongly recommended to use matrix-matched calibration standards . This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This method helps to correct for any ion suppression or enhancement caused by the matrix. For the most accurate quantification, the use of a stable isotope-labeled internal standard for this compound is the preferred method, if available.

Experimental Protocols

Table 2: Recommended Starting LC-MS/MS Parameters for this compound (based on Tetraniliprole)

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Begin with a high percentage of the aqueous phase and gradually increase the organic phase to elute this compound. A typical gradient might run from 5% B to 95% B over 10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 400 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
MRM Transitions To be determined empirically by infusing a this compound standard.
Detailed QuEChERS Protocol for Plant-Based Matrices
  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add 10 mL of water and vortex for 1 minute. Allow the sample to stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the supernatant and dilute it with the initial mobile phase.

    • Filter the diluted extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Visualization

Signaling Pathway of Diamide Insecticides

This compound belongs to the class of diamide insecticides and functions as a modulator of the ryanodine receptor (RyR).[5] It induces an uncontrolled release of calcium from the sarcoplasmic reticulum in the muscle cells of insects, which leads to muscle contraction, paralysis, and ultimately, death.

RyanodineReceptor_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Calcium_Store Ca²⁺ Store (Sarcoplasmic Reticulum) RyR->Calcium_Store Opens Channel This compound This compound This compound->RyR Activates Calcium_Cytosol Cytosolic Ca²⁺ Calcium_Store->Calcium_Cytosol Uncontrolled Ca²⁺ Release Muscle_Contraction Uncontrolled Muscle Contraction Calcium_Cytosol->Muscle_Contraction Triggers Paralysis Paralysis & Death Muscle_Contraction->Paralysis

Caption: Ryanodine Receptor activation by this compound.

References

Addressing matrix effects in Thiotraniliprole residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiotraniliprole residue analysis. Our goal is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In Liquid Chromatography-Mass Spectrometry (LC-MS), this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[4][5] For this compound, a diamide insecticide, complex matrices like fruits, vegetables, and soil can introduce a variety of interfering substances.[6][7][8]

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor recovery: Consistently low or high recovery of this compound during validation experiments.[9][10]

  • High variability in results: Inconsistent results for replicate samples.

  • Poor linearity of calibration curves: When using standards prepared in a clean solvent compared to matrix-matched standards.[11]

  • Peak shape distortion: Tailing or fronting of the chromatographic peak for this compound.

Q3: What is the QuEChERS method and why is it recommended for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[12][13] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[12][13] This method is effective for removing a significant portion of matrix interferences from various food and environmental samples, making it well-suited for the analysis of this compound in complex matrices.[6][14][15]

Q4: How can I quantify the extent of matrix effects in my analysis?

A4: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[1]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction - Ensure the sample is properly homogenized for complete solvent contact.- Verify the correct ratio of sample to extraction solvent.- Increase shaking/vortexing time during the extraction step.
Analyte Degradation - Check the pH of the sample and extraction solvent; this compound may be susceptible to degradation at certain pH values.- Ensure samples are stored properly (e.g., frozen) before analysis to prevent degradation.[16][17]
Suboptimal dSPE Cleanup - The chosen dSPE sorbent may be too aggressive, removing the analyte along with interferences. Try a different sorbent or a reduced amount.- For example, if using graphitized carbon black (GCB) which can remove planar molecules, consider if this compound has this characteristic and if a different sorbent like C18 would be more appropriate.[6]
Ion Suppression - Significant ion suppression can lead to a perceived low recovery. Address this by improving cleanup, optimizing chromatographic conditions, or using matrix-matched standards.[2]
Issue 2: High Signal Variability (Poor Precision)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent execution of each step of the QuEChERS protocol for all samples.- Use calibrated pipettes and balances.
Non-homogenous Samples - Ensure the initial sample is thoroughly homogenized to guarantee that each subsample is representative of the whole.
Instrumental Instability - Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to ensure consistent response.- Clean the ion source, as matrix components can build up and cause signal fluctuations.[18]
Variable Matrix Effects - Matrix effects can vary between samples of the same type.[19] Employing an isotopically labeled internal standard that co-elutes with this compound can help compensate for this variability.[20]

Experimental Protocols

Generic QuEChERS Protocol for this compound in Vegetables

This protocol is a general guideline and should be optimized and validated for each specific matrix.

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions).[12][21]

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA, C18, or GCB, depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract to further reduce matrix effects.

Data Presentation

Table 1: Recovery and Matrix Effects of Diamide Insecticides in Various Matrices
Analyte Matrix Sample Preparation Recovery (%) Matrix Effect (%) Reference
TetraniliproleRice, Soil, WaterQuEChERS83.97 - 112.18Attenuation Observed[14][15]
ChlorantraniliproleVegetablesQuEChERS85 - 96Not specified[22]
ChlorantraniliproleVegetables & SoilModified QuEChERS84 - 98Not specified[23][24]
CyantraniliproleCucumber, Tomato, SoilAcetonitrile Extraction with PSA cleanup74.7 - 96.2Not specified[8]
Amide InsecticidesFruits & VegetablesModified QuEChERS with MWCNTs71.2 - 120.0Reduced by MWCNTs[6]

Note: Data for this compound is limited in publicly available literature; the table presents data for structurally similar diamide insecticides to provide an expected performance benchmark.

Visualizations

Diagram 1: General QuEChERS Workflow

G cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile Homogenize->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts ShakeExtract 4. Shake Vigorously AddSalts->ShakeExtract Centrifuge1 5. Centrifuge ShakeExtract->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer Supernatant AddSorbent 7. Add dSPE Sorbent Transfer->AddSorbent Vortex 8. Vortex AddSorbent->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter 10. Filter Centrifuge2->Filter Clean Extract Inject 11. LC-MS/MS Analysis Filter->Inject

Caption: A flowchart of the QuEChERS sample preparation method.

Diagram 2: Troubleshooting Logic for Matrix Effects

G Start Inaccurate Results (Low/High Recovery, Poor Precision) CheckMethod Is the analytical method validated? Start->CheckMethod Validate Validate Method: - Recovery - Precision - Linearity CheckMethod->Validate No AssessME Assess Matrix Effect (ME) CheckMethod->AssessME Yes Validate->AssessME NoME ME < 20% Focus on other parameters (e.g., extraction efficiency) AssessME->NoME No HighME ME > 20% Implement Mitigation Strategy AssessME->HighME Yes Strategy Choose Mitigation Strategy HighME->Strategy Cleanup Improve Sample Cleanup (e.g., different dSPE sorbent) Strategy->Cleanup Dilution Dilute Sample Extract Strategy->Dilution Calibration Change Calibration Method (e.g., Matrix-Matched Standards, Internal Standards) Strategy->Calibration

Caption: A decision tree for troubleshooting matrix effects.

References

Troubleshooting poor efficacy of Thiotraniliprole in field trials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiotraniliprole. This resource is designed to assist researchers, scientists, and crop protection professionals in diagnosing and resolving issues related to the field performance of this insecticide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a novel diamide insecticide. Its mode of action involves the disruption of calcium regulation in the muscle cells of target insects.[1] It binds to and activates the ryanodine receptors, causing an uncontrolled release of internal calcium stores, which leads to muscle contraction, paralysis, feeding cessation, and ultimately, death of the pest.[2][3] This insecticide is effective through both contact and ingestion and exhibits systemic properties within the plant.[4]

Q2: What are the primary indicators of poor efficacy in a field trial?

The first signs of potential efficacy failure include:

  • Lack of rapid feeding cessation: Treated insects continue to feed on the crop, causing further damage.

  • Slower than expected mortality: While mortality with diamides can take 2-7 days, a noticeable lack of insect death within this timeframe is a key indicator.[2]

  • Survival of specific life stages: The product may appear effective against younger larval stages but less so against older, more robust insects.

  • Inconsistent control across the trial plot: Pockets of high pest pressure may persist despite uniform application.

  • Pest population rebound: The pest population recovers more quickly than anticipated after an application.

Q3: What is insecticide resistance, and how does it relate to this compound?

Insecticide resistance is a heritable change in the sensitivity of a pest population that results in the repeated failure of a product to achieve the expected level of control when used according to the label recommendations.[4][5] For this compound and other diamides, two primary mechanisms of resistance have been identified:

  • Target-site modification: Alterations in the insect's ryanodine receptor gene can prevent the insecticide from binding effectively.[1]

  • Metabolic resistance: The resistant insects may have enhanced levels of metabolic enzymes, such as cytochrome P450s, which break down the insecticide before it can reach the target site.[6][7]

The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 28. To manage resistance, it is crucial to rotate its use with insecticides from different IRAC groups.[8][9]

Q4: How can environmental conditions impact the performance of this compound?

Environmental factors can significantly influence the efficacy of insecticides. Key considerations include:

  • UV Radiation: Sunlight, particularly UV rays, can degrade the active ingredient on the plant surface, reducing its residual activity.[10]

  • Temperature: High temperatures can accelerate the degradation of some insecticides.[10]

  • Rainfall: Heavy rainfall shortly after a foliar application can wash the product off the leaves before it has been adequately absorbed or ingested by the pest.

  • Soil Properties: For soil applications, factors like pH and organic matter content can affect the availability and degradation rate of the insecticide in the soil.

Q5: How critical is the application technique to the success of a this compound trial?

Application technique is paramount. Even with a susceptible pest population, poor application can lead to control failure. Important factors include:

  • Spray Coverage: Inadequate coverage of the plant foliage can leave untreated areas where pests can continue to thrive.

  • Water Volume: Using the correct water volume is essential to ensure thorough coverage of the target crop.

  • Adjuvants: The use of appropriate adjuvants can improve spray deposition, spreading, and penetration into the leaf tissue.[11]

  • Timing: this compound is most effective when applied at the first sign of pest activity, targeting early larval stages.[2]

Troubleshooting Guides

Guide 1: Initial Assessment of Poor Efficacy

If you observe poor performance, a structured initial assessment can help narrow down the potential causes. Follow these steps:

  • Verify Application Records: Double-check application rates, dates, spray volumes, and any tank-mix partners used. Ensure they align with the experimental protocol.

  • Inspect Application Equipment: Check nozzles for wear and ensure proper calibration and pressure.

  • Scout the Field Thoroughly: Examine the distribution of surviving pests. Are they in missed areas, or is survival widespread? Note the life stage of the surviving insects.

  • Review Environmental Conditions: Analyze weather data before, during, and after the application. Note any extreme temperatures, rainfall, or high UV index days.

  • Consult Control Plots: Compare the pest pressure and plant damage in the treated plots to the untreated control plots to confirm that the product is having some effect.

This initial assessment can be visualized using the following troubleshooting workflow:

G A Poor Efficacy Observed in Field Trial B Review Application Records (Rate, Timing, Volume) A->B C Records Match Protocol? B->C D Application Error Likely Cause C->D No E Investigate Other Factors C->E Yes F Assess Environmental Conditions (Rain, UV, Temp) E->F G Extreme Conditions Present? F->G H Environmental Degradation Possible Cause G->H Yes I Investigate Resistance G->I No J Conduct Field Bioassay (e.g., Leaf Dip) I->J K Resistance Confirmed? J->K L Implement Resistance Management Strategy K->L Yes M Re-evaluate Application Technique K->M No

Diagram 1: A workflow for troubleshooting poor field efficacy.
Guide 2: Investigating Potential Insecticide Resistance

If application errors and environmental factors are ruled out, the next step is to investigate the possibility of insecticide resistance. A simple field-collected population bioassay can provide strong evidence.

Methodology: Differentiating Reduced Sensitivity from Resistance

  • Collect Pest Samples: Collect a sufficient number of the target pest (e.g., 100-200 larvae) from both the problematic trial area and, if possible, from a known susceptible population (a location with no history of diamide use).

  • Prepare Serial Dilutions: Prepare a range of this compound concentrations, including the recommended field rate, a 10x field rate, and a 0.1x field rate. An untreated control (water or solvent only) is essential.

  • Conduct a Bioassay: Use a standardized method, such as the Leaf Dip Bioassay described in the protocols section below.

  • Assess Mortality: Record mortality at set time intervals (e.g., 24, 48, and 72 hours).

  • Analyze Results: If the field population shows significantly lower mortality at the field rate compared to the susceptible population, it indicates reduced sensitivity. Survival at the 10x rate is a strong indicator of resistance.

Experimental Protocols

Protocol 1: Leaf Dip Bioassay for Resistance Monitoring

This protocol is designed to assess the susceptibility of a lepidopteran pest population to this compound.

Materials:

  • Technical grade this compound

  • Distilled water and a suitable solvent (e.g., acetone) if required

  • Non-ionic surfactant

  • Fresh, unsprayed host plant leaves (e.g., cabbage, cotton)

  • Petri dishes or ventilated containers

  • Soft forceps

  • Larvae of the target pest (e.g., 2nd or 3rd instar)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve the desired test concentrations. Include a surfactant in all solutions, including the control, at a standard rate (e.g., 0.1%).

  • Leaf Treatment:

    • Dip individual leaves into each test solution for 10-15 seconds, ensuring complete coverage.

    • Allow the leaves to air dry completely on a clean, non-absorbent surface.

    • Dip control leaves in the surfactant-water solution only.

  • Infestation:

    • Place one treated leaf into each petri dish.

    • Introduce 10-20 larvae into each dish using soft forceps.

    • Replicate each concentration at least four times.

  • Incubation:

    • Maintain the petri dishes in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

  • Data Collection:

    • Assess larval mortality at 24, 48, and 72 hours after infestation. Consider larvae that are moribund (unable to move cohesively) as dead.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

Data Presentation

Table 1: General Application Parameters for Diamide Insecticides

Parameter Recommendation Rationale
Application Timing Early instars of pests; first sign of infestation.[2] Younger larvae are more susceptible to insecticides. Early application prevents population establishment.
Spray Volume High volume (e.g., >100 gallons/acre for some crops) Ensures thorough coverage of all plant surfaces where pests may be present.
pH of Spray Solution Check product label; generally near neutral (6.0-7.0) Extreme pH values can cause alkaline hydrolysis and reduce the stability of the active ingredient.
Use of Adjuvants Non-ionic surfactant or crop oil concentrate Improves spreading and penetration of the insecticide on waxy leaf surfaces.[11]

| Resistance Management | Rotate with non-Group 28 insecticides.[5][8] | Prevents the selection of resistant individuals in the pest population. |

Table 2: Environmental Factors Influencing this compound Efficacy

Factor Potential Impact Mitigation Strategy
Rainfall Wash-off of the product from foliage. Allow for a sufficient drying period after application as per the product label. Consider using a sticker adjuvant.
UV Radiation (Sunlight) Photodegradation of the active ingredient.[10] Application during periods of lower UV intensity (early morning or evening) may improve residual performance.
High Temperature Potential for accelerated degradation.[10] Avoid spraying during the hottest part of the day to minimize degradation and potential for spray drift.

| Wind Speed | Spray drift, leading to poor coverage and off-target deposition. | Do not spray when wind speeds are high; follow label recommendations. Use drift-reducing nozzles. |

Visualizations

G cluster_0 This compound This compound RyR Ryanodine Receptor (RyR) in Muscle Cell This compound->RyR Binds & Activates Ca_Channel Calcium Channel Opens RyR->Ca_Channel Ca_Release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum Ca_Channel->Ca_Release Paralysis Muscle Contraction & Paralysis Ca_Release->Paralysis Death Feeding Cessation & Death Paralysis->Death

Diagram 2: Signaling pathway for this compound's mode of action.

G cluster_0 Biological Factors cluster_1 Application Factors cluster_2 Environmental Factors A This compound Efficacy B Pest Susceptibility (Resistance) B->A C Pest Life Stage C->A D Pest Behavior D->A E Spray Coverage E->A F Application Rate F->A G Adjuvant Use G->A H UV/Sunlight H->A I Rainfall I->A J Temperature J->A

Diagram 3: Key factors influencing this compound field performance.

References

Strategies to mitigate Thiotraniliprole resistance in insect populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments related to Thiotraniliprole resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a novel diamide insecticide.[1] Its primary mode of action is the activation of insect ryanodine receptors (RyRs), which are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2] This activation leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, insect death.[1]

Q2: What are the primary mechanisms of insect resistance to this compound?

Two primary mechanisms have been identified for resistance to diamide insecticides like this compound:

  • Target-site resistance: This involves mutations in the ryanodine receptor gene (RyR) that reduce the binding affinity of the insecticide to its target. A key mutation identified in Plutella xylostella conferring high-level resistance to this compound is the I4790K substitution.[1][3][4]

  • Metabolic resistance: This involves the enhanced detoxification of the insecticide by metabolic enzymes before it can reach the target site.[5] Increased activity of Glutathione-S-Transferases (GSTs), Carboxylesterases (CarE), and Cytochrome P450 monooxygenases (P450s) has been associated with this compound resistance.[1]

Q3: What is cross-resistance and how does it relate to this compound?

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, typically those with a similar mode of action.[6] Strains of Plutella xylostella resistant to this compound have shown significant cross-resistance to other diamide insecticides such as chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole.[1] However, no cross-resistance has been observed with insecticides from different chemical classes like tolfenpyrad, indoxacarb, diafenthiuron, or abamectin.[1]

Q4: What are the first steps I should take if I suspect this compound resistance in my insect population?

If you suspect resistance, the first step is to perform a dose-response bioassay to quantify the level of resistance. This involves comparing the lethal concentration (e.g., LC50) of this compound for your field population to that of a known susceptible laboratory strain. A significant increase in the LC50 value for the field population is a strong indicator of resistance.

Troubleshooting Guides

Problem: Inconsistent results in dose-response bioassays.

Possible Cause Troubleshooting Step
Variable insect health Ensure that insects used in assays are of a consistent age, developmental stage, and are healthy. Discard any lethargic or unhealthy individuals.
Incorrect insecticide concentration Prepare fresh serial dilutions of this compound for each experiment. Verify the purity of the technical grade insecticide and adjust calculations accordingly.
Inconsistent application Ensure uniform application of the insecticide solution to the substrate (e.g., leaves in a leaf-dip assay). Allow the treated substrate to dry completely before introducing the insects.
Environmental fluctuations Maintain consistent temperature, humidity, and photoperiod conditions throughout the bioassay.

Problem: Difficulty in determining the mechanism of resistance.

Possible Cause Troubleshooting Step
Unclear results from synergist assays Ensure that the synergist concentration used is sublethal to the insects. Perform preliminary assays to determine the maximum non-lethal concentration of each synergist. Ensure the synergist is applied prior to or concurrently with the insecticide, depending on the established protocol.
Target-site mutation not detected The resistance may be primarily metabolic. If synergist assays indicate metabolic resistance, consider transcriptomic or proteomic analyses to identify overexpressed detoxification enzymes. It's also possible that a novel, uncharacterized mutation is present.
Both metabolic and target-site mechanisms implicated This is common. Quantify the relative contribution of each mechanism by combining synergist assays with molecular diagnostics for known mutations.

Quantitative Data

Table 1: this compound Resistance in Plutella xylostella

StrainLC50 (mg/L)Resistance Ratio (RR)
Susceptible (S)Value not explicitly stated in the primary source, but used as a baseline for RR calculation.1.00
This compound-Resistant (TR)Value not explicitly stated, but the RR indicates a significantly higher value than the S strain.5141.58[1]

Note: LC50 values can vary between laboratories and insect populations. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Table 2: Cross-Resistance of this compound-Resistant Plutella xylostella

InsecticideChemical ClassResistance Ratio (RR)
ChlorantraniliproleDiamide44670.05[1]
CyantraniliproleDiamide7038.58[1]
TetrachlorantraniliproleDiamide1506.01[1]
TolfenpyradPyrazoleNo cross-resistance[1]
IndoxacarbOxadiazineNo cross-resistance[1]
DiafenthiuronThioureaNo cross-resistance[1]
AbamectinAvermectinNo cross-resistance[1]

Experimental Protocols

Leaf-Dip Bioassay for this compound Susceptibility Testing

This protocol is adapted from methods used to determine insecticide susceptibility in lepidopteran larvae.[1][7]

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Distilled water

  • Tween 80 (or other suitable surfactant)

  • Fresh, untreated cabbage leaves (or other host plant)

  • Petri dishes

  • Filter paper

  • Second-instar larvae of the insect population to be tested

  • Soft-bristled paintbrush

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

  • Preparation of Serial Dilutions: Create a series of five to seven serial dilutions of this compound from the stock solution using distilled water containing 0.1% Tween 80.[1] A control solution containing only distilled water and Tween 80 should also be prepared.

  • Leaf Treatment: Dip cabbage leaves into each test solution for 10 seconds with gentle agitation.[8]

  • Drying: Air-dry the treated leaves on a clean, non-absorbent surface for at least 30 minutes.

  • Bioassay Setup: Place a piece of filter paper in the bottom of each Petri dish and add a treated leaf disc.

  • Insect Infestation: Carefully transfer 10-15 second-instar larvae onto each leaf disc using a soft-bristled paintbrush.

  • Incubation: Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), humidity, and photoperiod.

  • Mortality Assessment: Assess larval mortality after 48 hours. Larvae that are unable to move in a coordinated manner when prodded with a paintbrush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Synergist Assay to Investigate Metabolic Resistance

This protocol helps to identify the involvement of major detoxification enzyme families in this compound resistance.

Materials:

  • This compound

  • Synergists:

    • Piperonyl butoxide (PBO) - P450 inhibitor

    • S,S,S-tributyl phosphorotrithioate (DEF) or Triphenyl phosphate (TPP) - Esterase inhibitors

    • Diethyl maleate (DEM) - GST inhibitor

  • Insect population to be tested

  • Materials for the chosen bioassay method (e.g., leaf-dip bioassay)

Procedure:

  • Determine Maximum Sublethal Concentration of Synergists: For each synergist, perform a dose-response bioassay to determine the highest concentration that causes no significant mortality in the test insect population.

  • Synergist Pre-treatment (or Co-exposure):

    • Pre-treatment: Expose the insects to the maximum sublethal concentration of the synergist for a defined period (e.g., 1-4 hours) before exposing them to this compound in a standard bioassay.

    • Co-exposure: Include the maximum sublethal concentration of the synergist in the this compound serial dilutions used for the bioassay.

  • Bioassay: Perform a dose-response bioassay with this compound in the presence of each synergist. Also, run a parallel bioassay with this compound alone.

  • Data Analysis:

    • Calculate the LC50 of this compound alone and in combination with each synergist.

    • Calculate the Synergism Ratio (SR) for each synergist: SR = LC50 of this compound alone / LC50 of this compound + synergist

    • An SR value significantly greater than 1 suggests the involvement of the enzyme system inhibited by that synergist in the resistance mechanism.

Molecular Detection of the I4790K Mutation

This protocol outlines a general workflow for detecting the I4790K point mutation in the ryanodine receptor gene.

Materials:

  • Individual insects from the population of interest

  • DNA extraction kit

  • Primers designed to amplify the region of the RyR gene containing the I4790 codon

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service or allele-specific PCR primers

Procedure:

  • DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit.

  • PCR Amplification: Amplify the target region of the RyR gene using PCR with the designed primers.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that a fragment of the expected size has been amplified.

  • Genotyping:

    • DNA Sequencing: Send the purified PCR products for Sanger sequencing to determine the nucleotide sequence at the I4790 codon.

    • Allele-Specific PCR (AS-PCR): Design primers that will only amplify if the specific mutation (K allele) is present. This allows for a more rapid screening of a large number of individuals.[5]

  • Data Analysis: Analyze the sequencing data to identify the presence of the I4790K mutation (a change from ATA or ATT to AAG or AAA). For AS-PCR, the presence of a PCR product indicates the presence of the mutation. Calculate the frequency of the resistance allele in the population.

Visualizations

Thiotraniliprole_Mode_of_Action This compound This compound RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->RyR Binds and Activates Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release Opens Channel Ca_Store Intracellular Ca2+ Stores Ca_Store->Ca_Release Muscle_Contraction Continuous Muscle Contraction & Paralysis Ca_Release->Muscle_Contraction Causes Insect_Death Insect Death Muscle_Contraction->Insect_Death Leads to Resistance_Mitigation_Workflow cluster_monitoring Resistance Monitoring cluster_management Resistance Management Monitor Monitor Field Populations (Scouting, Efficacy Failure) Bioassay Perform Dose-Response Bioassay Monitor->Bioassay Resistance_Confirmed Resistance Confirmed? Bioassay->Resistance_Confirmed Resistance_Confirmed->Monitor No Rotate_MoA Rotate with Insecticides of Different MoA Resistance_Confirmed->Rotate_MoA Yes IPM Integrate Non-Chemical Control (IPM) Rotate_MoA->IPM Refugia Utilize Refugia (Untreated Areas) IPM->Refugia Optimal_Use Apply at Recommended Rates and Correct Timing Refugia->Optimal_Use Optimal_Use->Monitor Resistance_Mechanisms cluster_target Target-Site Resistance cluster_metabolic Metabolic Resistance This compound This compound RyR_Mutation RyR Gene Mutation (e.g., I4790K) This compound->RyR_Mutation Detox_Enzymes Increased Detoxification Enzymes (P450s, GSTs, CarE) This compound->Detox_Enzymes Reduced_Binding Reduced Insecticide Binding Affinity RyR_Mutation->Reduced_Binding Insect_Survival Insect Survival Reduced_Binding->Insect_Survival Detoxification Enhanced Insecticide Metabolism/Detoxification Detox_Enzymes->Detoxification Detoxification->Insect_Survival

References

Technical Support Center: Enhancing the Stability of Thiotraniliprole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Thiotraniliprole formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound formulations?

A1: this compound, like other diamide insecticides, can be susceptible to several stability issues. The most common concerns are:

  • Crystallization and Crystal Growth: Due to its moderate water solubility, this compound has a tendency to form crystals in aqueous formulations, especially during storage. This can lead to nozzle blockage during application and reduced bioavailability.[1]

  • Hydrolysis: The molecule can undergo hydrolysis, particularly under alkaline pH conditions. The rate of hydrolysis is also influenced by temperature.

  • Photodegradation: Exposure to UV radiation from sunlight can lead to the degradation of this compound.[2][3]

  • Thermal Degradation: High temperatures can accelerate the degradation of the active ingredient.[4][5]

  • Physical Formulation Instability: In suspension concentrates (SC), issues like sedimentation, caking, and changes in viscosity can occur over time.[6][7]

Q2: What type of formulation is most suitable for this compound?

A2: Given this compound's low solubility in water, Suspension Concentrates (SC) are a common and effective formulation type.[4] SC formulations consist of the solid active ingredient dispersed in water with the help of various excipients.[4][6] This formulation type avoids the use of organic solvents and can provide good efficacy due to the small particle size of the active ingredient.[6][8]

Q3: What are the key excipients for enhancing the stability of a this compound Suspension Concentrate (SC) formulation?

A3: A stable SC formulation of this compound typically includes:

  • Wetting Agents: To ensure the proper wetting of the solid this compound particles.

  • Dispersing Agents: To prevent the agglomeration of particles. Naphthalene sulphonate condensates are commonly used.[9]

  • Stabilizers: Polymers that provide steric and electrostatic stabilization are crucial. Some polymers can also inhibit crystal growth.[9]

  • Thickeners: To increase the viscosity of the formulation and prevent sedimentation. Xanthan gum is a common choice.[7]

  • Antifreeze Agents: Such as propylene glycol, to ensure stability at low temperatures.[7]

  • Antifoaming Agents and Preservatives: To aid in manufacturing and prevent microbial growth.[6]

Troubleshooting Guides

Issue 1: Crystal Growth Observed in the Formulation During Storage
Possible Cause Troubleshooting Step Recommended Action
Inadequate stabilization of particlesReview the dispersant and stabilizer system.Increase the concentration of the polymeric stabilizer. Consider using a combination of electrostatic and steric stabilizers.[9] Anionic polymers like hydrophobically modified polyacrylates can be particularly effective at inhibiting crystal growth.[9]
Temperature fluctuations during storageImplement controlled storage conditions.Store samples in a temperature-controlled environment. Evaluate the formulation's stability under cyclic temperature conditions (e.g., 24 hours at -5°C and 24 hours at +45°C).[6]
Ostwald RipeningOptimize particle size distribution.Ensure the milling process achieves a narrow particle size distribution. A polydispersity index (PDI) lower than 0.3 is desirable for good stability.[8]
Issue 2: Significant Degradation of this compound in the Formulation
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis due to pHMeasure and adjust the pH of the formulation.The optimal pH for diamide insecticides is typically in the slightly acidic to neutral range. Use a suitable buffer system to maintain the pH.[5]
Photodegradation from light exposureProtect the formulation from light.Store formulations in opaque or amber-colored containers.[10] Include a photostability study in your experimental design.
Thermal DegradationAssess stability at elevated temperatures.Conduct an accelerated stability study (e.g., 14 days at 54°C) to determine the thermal stability of the formulation.[11] If significant degradation occurs, re-evaluate the stabilizer package.
Issue 3: Poor Physical Stability of the Suspension Concentrate (e.g., Sedimentation, Caking, High Viscosity)
Possible Cause Troubleshooting Step Recommended Action
Insufficient viscosityReview the thickener concentration.Increase the concentration of the thickener (e.g., xanthan gum) to enhance gravitational stabilization.[6]
Particle agglomerationEvaluate the wetting and dispersing agents.Ensure the concentration of the wetting and dispersing agents is optimal for the active ingredient loading. Poor dispersion can lead to high viscosity during milling and storage.[7]
Freeze-thaw instabilityTest the formulation under freeze-thaw cycles.Incorporate an antifreeze agent like propylene glycol. The amount needed will depend on the concentration of the active ingredient and other excipients.[7]

Data Presentation

Table 1: Typical Accelerated Stability Testing Conditions for Pesticide Formulations

ParameterConditionDurationReference
Temperature54°C ± 2°C14 days[11]
Temperature & Humidity40°C ± 2°C & 75% ± 5% RH3-6 months[12]
Low Temperature0°C7 days[6]

Table 2: Key Excipients and Their Functions in Suspension Concentrate (SC) Formulations

Excipient TypeExamplePrimary FunctionReference
Wetting AgentAnionic blendsReduces surface tension of solid particles[9]
Dispersing AgentNaphthalene sulphonate condensatesPrevents particle agglomeration[9]
Stabilizer/Crystal Growth InhibitorHydrophobically modified polyacrylateProvides long-term stability and prevents crystal growth[9]
ThickenerXanthan GumPrevents sedimentation[7]
AntifreezePropylene GlycolPrevents freezing and maintains stability at low temperatures[7]
BufferPhosphate or Citrate bufferMaintains optimal pH to prevent hydrolysis[13]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

Objective: To evaluate the chemical and physical stability of a this compound formulation under accelerated storage conditions.

Materials:

  • This compound formulation sample

  • Oven capable of maintaining 54°C ± 2°C

  • Appropriate sealed containers (e.g., glass vials with lined caps)

  • HPLC or LC-MS/MS system for analysis

  • Viscometer

  • Particle size analyzer

Procedure:

  • Initial Analysis (Time 0):

    • Determine the initial concentration of this compound in the formulation using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[1]

    • Measure the initial physical properties: pH, viscosity, and particle size distribution.

    • Record the visual appearance of the formulation.

  • Storage:

    • Place a known quantity of the formulation into sealed containers.

    • Store the containers in an oven at 54°C ± 2°C for 14 days.[11]

  • Final Analysis (Time 14 days):

    • After 14 days, remove the samples from the oven and allow them to equilibrate to room temperature.

    • Visually inspect the samples for any changes, such as phase separation, crystal growth, or caking.

    • Re-measure the concentration of this compound, pH, viscosity, and particle size distribution.

  • Evaluation:

    • Calculate the percentage degradation of this compound.

    • Compare the initial and final physical property measurements. A stable formulation should show minimal changes.

Protocol 2: Assessment of Photostability

Objective: To determine the effect of light on the stability of this compound in the formulation.

Materials:

  • This compound formulation sample

  • Photostability chamber with a light source capable of emitting a controlled spectrum of UV and visible light.

  • Quartz cells or other UV-transparent containers

  • Control samples protected from light (e.g., wrapped in aluminum foil)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Place the formulation in UV-transparent containers.

    • Prepare control samples in containers wrapped in aluminum foil to serve as dark controls.

  • Exposure:

    • Place both sets of samples in the photostability chamber.

    • Expose the samples to a controlled light source for a specified duration, following ICH Q1B guidelines for photostability testing.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the concentration of this compound using a validated analytical method.

  • Evaluation:

    • Compare the degradation of this compound in the light-exposed samples to the dark controls. A significant difference indicates photodegradation.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_initial Initial Analysis (Time 0) cluster_storage Stability Storage cluster_final Final Analysis Formulate Prepare this compound Formulation Initial_Chem Chemical Analysis: - Active Ingredient Assay Formulate->Initial_Chem Initial_Phys Physical Analysis: - pH - Viscosity - Particle Size Formulate->Initial_Phys Accelerated Accelerated Storage (54°C, 14 days) Initial_Phys->Accelerated Photostability Photostability (Light Exposure) Initial_Phys->Photostability Freeze_Thaw Freeze-Thaw Cycling Initial_Phys->Freeze_Thaw Final_Chem Chemical Analysis: - Active Ingredient Assay - Degradation Products Accelerated->Final_Chem Final_Phys Physical Analysis: - pH - Viscosity - Particle Size Accelerated->Final_Phys Photostability->Final_Chem Photostability->Final_Phys Freeze_Thaw->Final_Chem Freeze_Thaw->Final_Phys Evaluation Data Evaluation and Stability Assessment Final_Chem->Evaluation Final_Phys->Evaluation

Caption: Workflow for assessing the stability of this compound formulations.

Troubleshooting_Tree cluster_physical Physical Instability cluster_chemical Chemical Instability cluster_solutions_physical Solutions cluster_solutions_chemical Solutions Instability Formulation Instability Observed Crystals Crystal Growth? Instability->Crystals Sediment Sedimentation/Caking? Instability->Sediment Degradation Active Ingredient Degradation? Instability->Degradation Sol_Crystals Add Crystal Growth Inhibitor Optimize Particle Size Crystals->Sol_Crystals Yes Sol_Sediment Increase Thickener Concentration Optimize Dispersant Sediment->Sol_Sediment Yes Sol_Degradation Adjust pH with Buffer Protect from Light Use Stabilizers Degradation->Sol_Degradation Yes

Caption: Decision tree for troubleshooting this compound formulation instability.

References

Technical Support Center: Refining Bioassay Conditions for Consistent Thiotraniliprole Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in Thiotraniliprole bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it affect target insects?

This compound is a diamide insecticide that acts as an activator of insect ryanodine receptors (RyRs). These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1][2] Activation of RyRs by this compound leads to an uncontrolled release of internal calcium stores, causing impaired muscle regulation, paralysis, and ultimately, insect death.[1][2] The symptoms of toxicity include rapid cessation of feeding, lethargy, and muscle paralysis.

Q2: I am observing high variability in my this compound bioassay results. What are the potential causes?

High variability in bioassay results can stem from several factors:

  • Insect Resistance: The development of resistance in the target insect population is a primary cause of inconsistent results. Resistance can be due to mutations in the ryanodine receptor target site or increased metabolic detoxification by enzymes such as cytochrome P450 monooxygenases, glutathione-S-transferases, and carboxylesterases.

  • Sub-optimal Bioassay Conditions: Factors such as temperature, humidity, and pH can significantly impact insect physiology and the efficacy of this compound.

  • Procedural Inconsistencies: Variations in larval stage, diet composition, insecticide solution preparation, and application method can all contribute to result variability.

  • Solvent Effects: The solvent used to dissolve this compound can have inherent toxicity to the test insects, affecting the accuracy of the results.

Q3: What are the typical LC50 values for this compound against common insect pests?

Lethal Concentration (LC50) values for this compound can vary significantly depending on the insect species, larval instar, and bioassay method. The following table summarizes some reported LC50 values for this compound and the closely related diamide insecticide, chlorantraniliprole.

InsecticideInsect SpeciesLarval InstarBioassay MethodLC50 Value
Tetrachlorantraniliprole (TCAP)Spodoptera exigua1stNot Specified10.371 µg/L (at 72h)[1]
Tetrachlorantraniliprole (TCAP)Spodoptera exigua3rdNot Specified41.672 µg/L[1]
ChlorantraniliproleSpodoptera littoralis2ndNot Specified0.23 mg/L[2]
ChlorantraniliproleSpodoptera littoralisEggs (<24h)Egg dipping126.6 mg/L[2]
ChlorantraniliproleSpodoptera littoralisEggs (24-48h)Egg dipping144.81 mg/L[2]
ChlorantraniliproleCallosobruchus maculatusAdultNot Specified0.0079% (at 24h), 0.0037% (at 48h), 0.0007% (at 72h)[3]
ChlorantraniliproleAgrotis ipsilon3rdDiet Incorporation0.187 µg/g of diet (at 72h)[4]

Q4: Is there known cross-resistance between this compound and other insecticides?

Yes, significant cross-resistance has been observed between this compound and other diamide insecticides. A this compound-resistant strain of Plutella xylostella showed high cross-resistance to chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole. However, this strain did not exhibit cross-resistance to insecticides with different modes of action, such as tolfenpyrad, indoxacarb, diafenthiuron, or abamectin.

InsecticideResistance Ratio (RR) in this compound-Resistant P. xylostella
This compound5141.58
Chlorantraniliprole44670.05
Cyantraniliprole7038.58
Tetrachlorantraniliprole1506.01
TolfenpyradNo significant cross-resistance
IndoxacarbNo significant cross-resistance
DiafenthiuronNo significant cross-resistance
AbamectinNo significant cross-resistance

Troubleshooting Guides

Issue 1: Higher than expected LC50 values or low insect mortality.

Possible Cause Troubleshooting Step
Insect Resistance Test a known susceptible insect strain in parallel to your field-collected or lab-reared population. A significant difference in mortality suggests the presence of resistance.
Incorrect Insect Stage Ensure you are using the specified larval instar for the bioassay. Younger larvae are generally more susceptible.
Degraded Insecticide Prepare fresh insecticide solutions for each experiment. Store stock solutions according to the manufacturer's recommendations, typically in a cool, dark place.
Sub-optimal Environmental Conditions Maintain a consistent temperature and humidity within the optimal range for the test insect species throughout the bioassay.
Incorrect Diet Composition For diet-incorporation assays, ensure the diet is fresh and prepared according to a standardized protocol. Some dietary components can interact with the insecticide.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Uneven Insecticide Application For leaf-dip assays, ensure complete and uniform coverage of the leaf surface. For topical applications, calibrate your micro-applicator to deliver a consistent volume.
Variable Larval Health Select larvae of a uniform size and developmental stage. Discard any larvae that appear sluggish or unhealthy.
Inconsistent Incubation Conditions Ensure all replicates are incubated under the same temperature, humidity, and light conditions.
Solvent Evaporation When preparing serial dilutions, work efficiently to minimize solvent evaporation, which can alter the concentration of the insecticide.

Experimental Protocols

1. Leaf-Dip Bioassay Protocol

This method is commonly used to assess the toxicity of insecticides to leaf-feeding insects.

Materials:

  • This compound technical grade or formulated product

  • Appropriate solvent (e.g., acetone, dimethyl sulfoxide)

  • Surfactant (e.g., Triton X-100, Tween 80)

  • Distilled water

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes

  • Filter paper

  • Forceps

  • Second or third instar larvae of the target insect

Procedure:

  • Prepare Insecticide Solutions: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of at least five serial dilutions with distilled water containing a surfactant (typically 0.1%). A control solution containing only distilled water and the surfactant should also be prepared.

  • Leaf Treatment: Using forceps, dip individual host plant leaves into each insecticide dilution for 10-30 seconds, ensuring complete and uniform coverage. Dip control leaves in the control solution.

  • Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air dry completely.

  • Insect Exposure: Place a piece of moistened filter paper in the bottom of each Petri dish. Place one treated leaf in each dish. Introduce a known number of larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Seal the Petri dishes and incubate them at a constant temperature and humidity suitable for the test insect.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if it exceeds 10%. Calculate the LC50 value and its 95% confidence intervals using probit analysis.

2. Diet-Incorporation Bioassay Protocol

This method is suitable for insects that can be reared on an artificial diet.

Materials:

  • This compound

  • Appropriate solvent

  • Artificial diet for the target insect

  • Multi-well bioassay trays or small containers

  • Micro-pipette

Procedure:

  • Prepare Insecticide-Diet Mixtures: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution.

  • Incorporate into Diet: While the artificial diet is still liquid and has cooled to a suitable temperature, add a known volume of each insecticide dilution to a specific volume of the diet to achieve the desired final concentrations. A control diet should be prepared by adding only the solvent.

  • Dispense Diet: Dispense a consistent volume of the insecticide-laced diet into each well of the bioassay trays or into individual containers. Allow the diet to solidify.

  • Insect Infestation: Place one larva into each well or container.

  • Incubation: Cover the trays or containers to prevent larval escape and maintain humidity. Incubate at a constant and appropriate temperature.

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., daily for 7 days).

  • Data Analysis: Calculate the LC50 value and its 95% confidence intervals using probit analysis.

Visualizations

Thiotraniliprole_Mode_of_Action This compound This compound RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->RyR Binds and Activates Ca_Store Intracellular Ca2+ Store RyR->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Uncontrolled Release of Ca2+ Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytosol->Muscle_Contraction Leads to Death Insect Death Muscle_Contraction->Death Results in

Caption: Mode of action of this compound on insect ryanodine receptors.

Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Data Analysis Insect_Rearing 1. Rear Healthy Insect Colony Solution_Prep 2. Prepare Serial Dilutions of this compound Insect_Rearing->Solution_Prep Leaf_Dip 3a. Leaf-Dip Application Solution_Prep->Leaf_Dip Diet_Incorp 3b. Diet Incorporation Solution_Prep->Diet_Incorp Topical_App 3c. Topical Application Solution_Prep->Topical_App Incubate 4. Incubate under Controlled Conditions Leaf_Dip->Incubate Diet_Incorp->Incubate Topical_App->Incubate Mortality_Check 5. Record Mortality at Intervals Incubate->Mortality_Check Probit 6. Probit Analysis Mortality_Check->Probit LC50 7. Determine LC50 Value Probit->LC50

Caption: General workflow for conducting an insecticide bioassay.

Troubleshooting_Logic Start Inconsistent Bioassay Results Check_Resistance Is there a significant difference between lab and field strains? Start->Check_Resistance Check_Conditions Are temperature, humidity, and pH consistent? Check_Resistance->Check_Conditions No Resistance_Management Implement Resistance Management Strategy Check_Resistance->Resistance_Management Yes Check_Procedure Is the protocol being followed precisely? Check_Conditions->Check_Procedure Yes Optimize_Conditions Optimize and Standardize Environmental Conditions Check_Conditions->Optimize_Conditions No Refine_Protocol Refine and Standardize the Bioassay Protocol Check_Procedure->Refine_Protocol No Consistent_Results Consistent Results Check_Procedure->Consistent_Results Yes Resistance_Management->Consistent_Results Optimize_Conditions->Consistent_Results Refine_Protocol->Consistent_Results

Caption: A logical approach to troubleshooting inconsistent bioassay results.

References

Technical Support Center: Minimizing Thiotraniliprole Impact on Beneficial Insect Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Thiotraniliprole on beneficial insect populations during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it affect insects?

This compound is an insecticide belonging to the anthranilic diamide class. Its mode of action involves the activation of insect ryanodine receptors (RyRs), which are critical for muscle contraction.[1] this compound binds to these receptors, causing an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells. This leads to muscle paralysis, cessation of feeding, and ultimately, the death of the insect.[1] Its primary route of exposure is through ingestion, with some contact activity.[1]

Q2: Is this compound selective in its action?

Research indicates that this compound is highly selective and has a minimal impact on a range of beneficial arthropods.[2] This selectivity is attributed to differences in the sensitivity of ryanodine receptors between target pests and non-target organisms.[1] It has shown good efficacy against a wide array of insect pests, including caterpillars, flies, beetles, and aphids.[2]

Q3: What is the known impact of this compound on honey bees?

This compound is highly toxic to adult and larval honey bees on an acute oral exposure basis.[3] On an acute contact basis, it is highly toxic to adult honey bees but practically non-toxic to adult bumble bees.[3] The product label for formulations containing this compound carries a warning about its toxicity to bees and advises against application to blooming plants or weeds if bees are visiting the treatment area.

Q4: Can this compound be used in Integrated Pest Management (IPM) programs?

Yes, due to its high selectivity and minimal impact on many beneficial arthropod populations, this compound is considered an excellent fit for Integrated Pest Management (IPM) programs.[2] Its compatibility with biological control agents allows for a more sustainable approach to pest management.

Q5: What are the environmental persistence and fate of this compound?

This compound is persistent in soil and aquatic systems.[4] Its use in areas with permeable soils and shallow water tables may lead to groundwater contamination.[4] It is slightly to moderately soluble in water and is classified as moderately mobile.[3] The primary routes of degradation are hydrolysis and aqueous photolysis.[3]

Troubleshooting Guides

Issue: High mortality observed in beneficial insect populations during in-vitro experiments.

  • Possible Cause 1: Inappropriate dose or concentration.

    • Solution: Review the literature for established lethal concentrations (e.g., LC50) of this compound for the specific beneficial insect species you are studying. If data is unavailable, conduct a dose-response study to determine the appropriate non-lethal concentrations for your experiments.

  • Possible Cause 2: Unintended route of exposure.

    • Solution: this compound is primarily active through ingestion. Ensure your experimental setup minimizes unintended contact exposure if you are studying sublethal dietary effects. For example, use feeding arenas where the insects consume the treated diet without direct contact with treated surfaces.

  • Possible Cause 3: Contamination of experimental setup.

    • Solution: Thoroughly clean all experimental apparatus to remove any residual insecticide from previous experiments. Use dedicated equipment for handling this compound solutions.

Issue: Sublethal effects (e.g., reduced fecundity, altered behavior) are not being observed at expected concentrations.

  • Possible Cause 1: Insufficient exposure duration.

    • Solution: Sublethal effects may take time to manifest. Extend the duration of your experiment and monitor the beneficial insects over a longer period, potentially across different life stages.

  • Possible Cause 2: The chosen endpoint is not sensitive enough.

    • Solution: Consider evaluating a wider range of sublethal endpoints. Besides fecundity and mortality, assess parameters like larval development time, pupation success, adult longevity, and behavioral changes (e.g., foraging activity, mobility).

  • Possible Cause 3: Degradation of this compound in the diet.

    • Solution: Prepare fresh treated diets regularly to ensure a consistent concentration of this compound throughout the experiment. Store stock solutions and treated diets under appropriate conditions (e.g., refrigerated, protected from light) to prevent degradation.

Data on this compound Impact on Beneficial Insects

The following tables summarize the available quantitative data on the lethal and sublethal effects of this compound and other closely related anthranilic diamides on various beneficial insect populations.

Table 1: Lethal Toxicity of this compound (Tetraniliprole) and Chlorantraniliprole to Beneficial Insects

InsecticideBeneficial InsectLife StageExposure RouteEndpointValueReference
TetraniliproleTrichogramma brassicaeAdultResidual ContactMortality (at 5 days)16.67%[5]
TetraniliproleTrichogramma evanescensAdultResidual ContactMortality (at 5 days)21.11%[5]
ChlorantraniliproleApis mellifera (Honey Bee)AdultOralLD50 (72h)> 100 µ g/bee [6]
ChlorantraniliproleApis mellifera (Honey Bee)AdultContactLD50 (72h)> 100 µ g/bee [6]
ChlorantraniliproleChrysoperla carneaLarvaIngestionMortalityReduced survival to adult[7]
CyantraniliproleChrysoperla carneaLarvaIngestionMortalityReduced survival to adult[7]
CyantraniliproleChrysoperla carnea2nd Instar LarvaFeeding (at 0.75 mg/L)Mortality (at 120h)~30%[8]
CyantraniliproleApis mellifera (Honey Bee)LarvaAcute OralLD500.047 µ g/larva [9]
CyantraniliproleApis mellifera (Honey Bee)LarvaChronic OralLD500.064 µ g/larva [9]

Table 2: Sublethal Effects of this compound (Tetraniliprole) and Chlorantraniliprole on Beneficial Insects

InsecticideBeneficial InsectLife StageEffectObservationReference
TetraniliproleTrichogramma brassicaeImmatureEmergence RateMinimum reduction of 12.66% at pupal stage
ChlorantraniliproleTrichogramma chilonisAdultParasitismMinimum % parasitism (71%)
ChlorantraniliproleHarmonia axyridisLarva & AdultFecundity & LongevityInhibited longevity and fecundity[10]
ChlorantraniliproleSpodoptera cosmioidesAdultFecundityNumber of eggs laid was 2-8 times lower

Experimental Protocols

Detailed methodologies for assessing the impact of this compound on beneficial insects are crucial for obtaining reliable and reproducible results. The following protocols are based on guidelines from the International Organization for Biological Control (IOBC) and published research.

1. Protocol for Assessing Acute Contact Toxicity to Adult Parasitoid Wasps (e.g., Trichogramma spp.)

  • Objective: To determine the mortality of adult parasitoid wasps after short-term contact with this compound residues.

  • Materials: Glass plates, Potter spray tower or similar spraying device, this compound formulation, distilled water, acetone (for technical grade), honey or sucrose solution, ventilated cages or vials, adult parasitoid wasps (< 24h old).

  • Procedure:

    • Prepare a range of this compound concentrations and a water-only control.

    • Treat glass plates with each concentration using a Potter spray tower to ensure a uniform residue. Allow the plates to dry completely.

    • Introduce a known number of adult parasitoids into a cage or vial containing the treated glass plate.

    • Provide a food source (e.g., a droplet of honey solution on an untreated surface).

    • Assess mortality at regular intervals (e.g., 24, 48, 72 hours). Mortality is confirmed if the wasps are unable to move when gently prodded with a fine brush.

    • Calculate the LC50 value using probit analysis.

2. Protocol for Assessing Sublethal Effects on the Fecundity of Predatory Beetles (e.g., Coccinella septempunctata)

  • Objective: To evaluate the impact of dietary exposure to sublethal concentrations of this compound on the reproductive output of predatory beetles.

  • Materials: Rearing containers, this compound formulation, artificial diet or prey (e.g., aphids), sucrose solution, oviposition substrate (e.g., black paper), microscope.

  • Procedure:

    • Determine a sublethal concentration (e.g., LC10 or LC20) of this compound from acute toxicity tests.

    • Prepare a treated diet by incorporating the sublethal concentration of this compound.

    • Rear newly emerged adult predatory beetles on the treated diet for a specified period (e.g., 10 days). A control group should be reared on an untreated diet.

    • Pair a male and a female beetle in an individual container with the treated or untreated diet and an oviposition substrate.

    • Record the number of eggs laid per female daily for the duration of the experiment.

    • Assess egg viability by monitoring the hatching rate.

    • Statistically compare the fecundity and fertility between the treated and control groups.

3. Protocol for Assessing Larval Development of Green Lacewings (e.g., Chrysoperla carnea)

  • Objective: To determine the effects of this compound on the survival and development time of green lacewing larvae.

  • Materials: Petri dishes or individual rearing cells, this compound formulation, insect eggs (e.g., Ephestia kuehniella) as a food source, fine camel-hair brush.

  • Procedure:

    • Prepare a range of this compound concentrations.

    • Treat the insect eggs by dipping them in the respective insecticide solutions and allowing them to air dry.

    • Place a single, newly hatched lacewing larva in each rearing cell.

    • Provide the treated or untreated (control) insect eggs as food ad libitum.

    • Monitor the larvae daily to record survival and developmental stage (instar).

    • Record the time taken for each larva to pupate and emerge as an adult.

    • Calculate the percentage of survival to adulthood and the mean development time for each treatment group.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of this compound's impact on beneficial insects.

Thiotraniliprole_Mode_of_Action cluster_insect Insect Muscle Cell RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Ca_store Ca²⁺ Store RyR->Ca_store Uncontrolled Ca²⁺ Release Contraction Muscle Contraction Ca_store->Contraction Leads to Paralysis Paralysis & Death Contraction->Paralysis Sustained Contraction leads to This compound This compound This compound->RyR Binds and Activates

Caption: Mode of action of this compound on insect muscle cells.

Experimental_Workflow_Toxicity_Assessment cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis cluster_output Output A Select Beneficial Insect Species C Acclimate Insects A->C B Prepare this compound Concentrations D Acute Toxicity Test (e.g., Contact, Oral) B->D E Sublethal Effects Test (e.g., Dietary) B->E C->D C->E F Record Mortality, Behavior, Fecundity, etc. D->F E->F G Statistical Analysis (e.g., Probit, ANOVA) F->G H Determine LC50/LD50 and Sublethal Endpoints G->H

Caption: General workflow for assessing insecticide toxicity on beneficial insects.

Tiered_Testing_Scheme T1 Tier 1: Laboratory 'Worst-Case' Scenarios (Glass Plate/Residual Tests) Result1 Harmless T1->Result1 If Result2 Harmful T1->Result2 If T2 Tier 2: Semi-Field Studies (Caged Plants, Tunnels) Result3 Acceptable Risk T2->Result3 If Result4 Unacceptable Risk T2->Result4 If T3 Tier 3: Field Studies (Full Field Trials) Stop1 No Further Testing Result1->Stop1 Then Result2->T2 Then Proceed to Stop2 No Further Testing Result3->Stop2 Then Result4->T3 Then Proceed to

References

Adjusting Thiotraniliprole application rates for different crop types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Thiotraniliprole. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a diamide insecticide, classified under Group 28 of the Insecticide Resistance Action Committee (IRAC) mode of action classification.[1][2] Its mechanism of action involves the activation of insect ryanodine receptors, which are intracellular calcium channels critical for muscle and nerve function.[1] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing rapid muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect pest.[1]

Q2: What is the difference between this compound and Tetraniliprole?

A2: this compound is the proposed common name for the active ingredient, while Tetraniliprole is the registered name for the chemical. They refer to the same active ingredient.

Q3: What are the registered crop types and general application methods for this compound?

A3: this compound is registered for use on a variety of agricultural crops, including corn, soybean, potatoes, and several fruit and vegetable crops.[2] It is also approved for use on turfgrass.[2] Approved application methods include foliar, soil, and seed treatments.[2]

Q4: Where can I find recommended application rates for this compound on different crops?

A4: Recommended application rates vary depending on the crop, target pest, and application method. The following table summarizes typical application rates for various crops based on product labels for formulations containing Tetraniliprole. Always refer to the specific product label for detailed instructions.

Crop CategoryCrop ExamplesApplication MethodApplication Rate (pounds of active ingredient per acre per year)
Vegetables Tuberous and Corm Vegetables, Leafy Vegetables, Brassica Head and Stem Vegetables, Fruiting VegetablesFoliar0.027 – 0.054
In-furrow0.036 – 0.178
Drip Chemigation0.07 – 0.178
Grains Corn (field, pop, sweet, and grown for seed)Seed Treatment0.25 mg of tetraniliprole per kernel
In-furrow0.027 – 0.178
SoybeanIn-furrow0.027 – 0.178
Fruits Citrus, Pome Fruits, Stone Fruits, Small Fruit Vine Climbing (except fuzzy kiwifruit) - GrapesFoliar0.027 – 0.054
Direct Soil Treatment (Citrus)0.089 - 0.107
Other Crops Tree NutsFoliar0.027 – 0.054
TobaccoTransplant Water/Planting Treatment0.027 – 0.04

Source: EPA Final Registration Decision for the New Active Ingredient Tetraniliprole[3]

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: Inconsistent or Lower-Than-Expected Pest Mortality

  • Possible Cause 1: Insecticide Resistance.

    • Explanation: Repeated use of insecticides with the same mode of action can lead to the selection of resistant pest populations.[4] Diamide insecticides, including this compound, are susceptible to resistance development.

    • Solution:

      • Confirm Resistance: Conduct a dose-response bioassay to compare the susceptibility of the field population to a known susceptible laboratory strain.

      • Implement Resistance Management: Rotate this compound with insecticides from different IRAC groups. Avoid using Group 28 insecticides for consecutive pest generations.[4]

  • Possible Cause 2: Improper Application.

    • Explanation: Efficacy can be compromised by incorrect application rates, poor coverage, or application at an inappropriate time.

    • Solution:

      • Verify Application Rate: Ensure the correct concentration and volume are used according to the experimental protocol.

      • Optimize Coverage: For foliar applications, ensure thorough coverage of all plant surfaces where the target pest feeds.

      • Timing: Apply when the target pest is at its most susceptible life stage.

  • Possible Cause 3: Environmental Factors.

    • Explanation: Heavy rainfall shortly after a foliar application can wash the product off plant surfaces. High temperatures and UV radiation can also degrade the active ingredient over time.

    • Solution:

      • Check Weather Forecast: Avoid applying immediately before predicted rainfall.

      • Consider Formulation: Some formulations may have better rainfastness than others.

      • Reapplication: If significant rainfall occurs shortly after application, reapplication may be necessary, adhering to label restrictions on the total amount applied per season.

Issue 2: Symptoms of Phytotoxicity on Test Plants

  • Explanation: Phytotoxicity is damage to a plant caused by a chemical application. Symptoms can include leaf burning, chlorosis (yellowing), necrosis (tissue death), and stunting.

  • Possible Cause 1: High Application Rate.

    • Explanation: Applying a concentration higher than recommended can be toxic to the plant.

    • Solution:

      • Review Protocol: Double-check the intended application rate and calculations.

      • Calibrate Equipment: Ensure application equipment is properly calibrated to deliver the correct volume.

  • Possible Cause 2: Tank Mixing Incompatibility.

    • Explanation: Mixing this compound with other pesticides, adjuvants, or fertilizers can sometimes result in a phytotoxic combination.

    • Solution:

      • Conduct a Jar Test: Before tank mixing, perform a small-scale jar test to check for physical incompatibility (e.g., precipitation, separation).

      • Consult Labels: Review the labels of all products to be tank-mixed for any known incompatibilities.

      • Test on a Small Area: Apply the tank mix to a small number of plants and observe for any adverse effects for a few days before treating the entire experimental plot.

  • Possible Cause 3: Environmental Stress.

    • Explanation: Plants under stress from drought, high temperatures, or disease may be more susceptible to phytotoxicity.

    • Solution:

      • Assess Plant Health: Avoid applying to plants that are already showing signs of stress.

      • Optimal Application Conditions: Apply during cooler parts of the day, such as early morning or late evening, to minimize stress on the plants.

Issue 3: Unexpected Effects on Non-Target Organisms

  • Explanation: While this compound has a favorable toxicological profile for many non-target organisms, it can be toxic to some, particularly certain bee species.[2]

  • Possible Cause: Application During Foraging Periods.

    • Solution:

      • Avoid Application to Flowering Crops During Bee Activity: Do not apply to crops in bloom when bees are actively foraging.

      • Evening Applications: If application to a flowering crop is necessary, apply in the late evening when bees are not active.

Experimental Protocols

Protocol 1: Laboratory Bioassay to Determine the Efficacy of this compound against a Target Pest

  • Objective: To determine the lethal concentration (e.g., LC50) of this compound for a specific insect pest.

  • Materials:

    • Technical grade this compound

    • Appropriate solvent (e.g., acetone)

    • Distilled water

    • Non-ionic surfactant

    • Insect rearing containers

    • Diet for the target insect pest

    • Spray tower or micropipette

    • Ventilated holding chamber with controlled temperature, humidity, and photoperiod

  • Methodology:

    • Insect Rearing: Rear the target insect pest on an appropriate artificial diet or host plant material under controlled laboratory conditions to ensure a uniform and healthy population.

    • Preparation of Test Solutions:

      • Prepare a stock solution of this compound in the chosen solvent.

      • Create a series of serial dilutions from the stock solution using distilled water containing a non-ionic surfactant to achieve a range of at least five concentrations.

      • Include a control group treated only with distilled water and the surfactant.

    • Application:

      • Diet Incorporation Method: Incorporate the test solutions into the artificial diet before it solidifies. Place a known number of larvae (e.g., 10-20) into each container with the treated diet.

      • Topical Application Method: Apply a precise volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of each insect using a micropipette.

      • Leaf Dip Method (for foliar-feeding insects): Dip host plant leaves in each test solution for a set time (e.g., 10 seconds), allow them to air dry, and then place them in containers with the test insects.

    • Incubation: Place the treated insects in a ventilated holding chamber with appropriate temperature, humidity, and photoperiod for the species.

    • Data Collection: Record mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

    • Data Analysis:

      • Correct for control mortality using Abbott's formula if necessary.

      • Perform probit or logit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.

Visualizations

Thiotraniliprole_Mode_of_Action cluster_muscle_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) (Calcium Channel) Ca_ions Ca²⁺ Ions RyR->Ca_ions opens SR Sarcoplasmic Reticulum (Calcium Store) SR->RyR releases Ca²⁺ Contraction Uncontrolled Muscle Contraction & Paralysis Ca_ions->Contraction triggers This compound This compound This compound->RyR Binds to and activates

Caption: Simplified signaling pathway of this compound's mode of action in an insect muscle cell.

Troubleshooting_Workflow Start Low Pest Mortality Observed Check_Resistance Is resistance suspected? Start->Check_Resistance Check_Application Was application correct? Check_Resistance->Check_Application No Solution_Resistance Conduct bioassay. Rotate with different MoA. Check_Resistance->Solution_Resistance Yes Check_Environment Were environmental conditions optimal? Check_Application->Check_Environment Yes Solution_Application Verify rate and coverage. Check application timing. Check_Application->Solution_Application No Solution_Environment Check weather forecast. Consider reapplication. Check_Environment->Solution_Environment No End Problem Resolved Check_Environment->End Yes Solution_Resistance->End Solution_Application->End Solution_Environment->End

Caption: Decision-making workflow for troubleshooting low pest mortality in this compound experiments.

References

Validation & Comparative

A Researcher's Guide to the Validation of HPLC Methods for Thiotraniliprole Analysis in Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the analysis of Thiotraniliprole, a newer diamide insecticide, in vegetable matrices. The focus is on a validated HPLC method with UV detection, presented alongside alternative methods, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Validated Method

A robust and reliable HPLC-UV method is essential for routine monitoring of this compound residues. While specific validated methods for this compound are emerging, a comprehensive method can be established based on validated protocols for structurally similar compounds like Tetraniliprole and Chlorantraniliprole.

Experimental Protocol:

1. Sample Preparation (QuEChERS Method):

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted and efficient technique for extracting pesticide residues from food matrices.

  • Homogenization: A representative 10-15 g sample of the vegetable is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to induce phase separation. The tube is again shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove interfering matrix components like organic acids and sugars. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is filtered and is ready for HPLC analysis.

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of diamide insecticides.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. The exact ratio may require optimization.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound.

  • Injection Volume: A 20 µL injection volume is standard.

Method Validation Parameters:

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on data from similar compounds.

ParameterExpected Performance
Linearity (R²) > 0.99
Precision (RSD%) < 15%
Accuracy (Recovery %) 80-110%
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg
Limit of Detection (LOD) 0.003 - 0.01 mg/kg

Comparison with Alternative Analytical Methods

While HPLC-UV offers a reliable and cost-effective solution, other techniques provide enhanced sensitivity and selectivity, which may be crucial for certain research and regulatory applications.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC with UV Detection (HPLC-UV) Separation based on polarity, detection by UV absorbance.Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to mass spectrometry.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC, detection by mass-to-charge ratio.High sensitivity, high selectivity, structural confirmation.Higher equipment and operational costs, requires skilled operators.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass-to-charge ratio.Suitable for some pesticides, but diamides are generally not volatile enough.Not ideal for non-volatile compounds like this compound without derivatization.
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody reaction for specific detection.High-throughput, rapid screening, cost-effective for large sample numbers.Prone to cross-reactivity, may not be as accurate as chromatographic methods.

Performance Data Comparison

The following table provides a comparative summary of the typical performance of HPLC-UV and LC-MS/MS for the analysis of diamide insecticides in vegetables.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.99> 0.99
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 80-110%90-110%
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.001 - 0.01 mg/kg
Limit of Detection (LOD) 0.003 - 0.01 mg/kg0.0003 - 0.003 mg/kg

Experimental Workflow Visualization

The following diagram illustrates the key steps in the validation of an HPLC method for this compound analysis in vegetables.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_result Result Homogenization Vegetable Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC Data Data Acquisition HPLC->Data Linearity Linearity Data->Linearity Precision Precision Data->Precision Accuracy Accuracy Data->Accuracy LOQ_LOD LOQ & LOD Data->LOQ_LOD Validated_Method Validated Method for This compound Analysis Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method LOQ_LOD->Validated_Method

Caption: Workflow for HPLC method validation of this compound in vegetables.

A Comparative Guide to the Cross-Validation of Thiotraniliprole Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The methodologies predominantly employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data presented herein, including linearity, recovery rates, precision, and limits of quantification, offer insights into the expected performance of analytical methods for this class of compounds across various food and environmental matrices.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of analytical methods for Tetraniliprole and Chlorantraniliprole from various studies. These values provide a reference for establishing performance criteria for Thiotraniliprole analysis.

Table 1: Performance Characteristics of Tetraniliprole Analytical Methods

MatrixAnalytical MethodLinearity (r²)Recovery (%)Precision (RSD %)LOQ (mg/kg)
TomatoQuEChERS, LC-MS/MS>0.9972-91≤8.00.01
MaizeQuEChERS, HPLC-DAD>0.99>820.35-5.63 (intra-day), 1.27-4.27 (inter-day)0.05
SoilMicrowave-assisted extraction, LC-MS/MS>0.99--0.002
WaterDirect injection, LC-MS/MS---0.0001

Table 2: Performance Characteristics of Chlorantraniliprole Analytical Methods

MatrixAnalytical MethodLinearity (r²)Recovery (%)Precision (RSD %)LOQ (mg/kg)
VegetablesQuEChERS, HPLC-99.270.619 (intra-day), 0.463 (inter-day)0.0152
PotatoQuEChERS, UHPLC-PDA---0.070

Experimental Protocol: A Representative Method for this compound Analysis in Vegetables

This protocol describes a general procedure for the determination of this compound residues in a vegetable matrix using the QuEChERS extraction method followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh a representative 10-15 g portion of the vegetable sample and homogenize it.

  • Extraction:

    • Place a 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract can be directly analyzed or diluted with a suitable solvent if necessary before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small percentage of formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for diamide insecticides.

  • MS/MS Detection: Monitor at least two specific multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

3. Method Validation Parameters

The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to assess the following parameters:

  • Selectivity: Analyze blank matrix samples to ensure no interferences are present at the retention time of this compound.

  • Linearity: Establish a calibration curve with at least five concentration levels to demonstrate a linear response (r² > 0.99).

  • Accuracy (Recovery): Perform recovery experiments by spiking blank matrix samples at different concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ). Acceptable recovery is typically within 70-120%.

  • Precision (Repeatability and Reproducibility): Determine the relative standard deviation (RSD) of replicate analyses of spiked samples. The RSD should generally be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration at which the method can be reliably quantified with acceptable accuracy and precision.

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method across different laboratories. This process is crucial to ensure the comparability and reliability of results generated by multiple facilities.

CrossValidationWorkflow start Start: Method Development & Single-Lab Validation protocol Develop Standardized Analytical Protocol start->protocol samples Prepare & Distribute Homogeneous Samples (Spiked & Blank Matrix) protocol->samples labA Laboratory A (Reference Lab) Analyzes Samples samples->labA labB Laboratory B Analyzes Samples samples->labB labC Laboratory C Analyzes Samples samples->labC data Collect & Collate Data from all Laboratories labA->data labB->data labC->data stats Statistical Analysis (e.g., z-scores, reproducibility) data->stats report Generate Cross-Validation Report & Assess Comparability stats->report end End: Method Accepted for Multi-Lab Use report->end

Caption: Inter-laboratory cross-validation workflow.

This guide highlights the common analytical approaches and expected performance for the analysis of this compound and related compounds. By following standardized protocols and conducting thorough validation, laboratories can ensure the generation of high-quality, reliable, and comparable data for research, regulatory, and safety assessment purposes.

Comparative Efficacy of Thiotraniliprole and Other Diamide Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Thiotraniliprole and other key diamide insecticides. The information is supported by experimental data to aid in informed decision-making for pest management strategies and future insecticide development.

The diamide class of insecticides has become a cornerstone of modern pest management due to their high efficacy against a range of lepidopteran pests and favorable safety profile for non-target organisms. These insecticides, including the newer compound this compound, act on the insect ryanodine receptor (RyR), a critical component of muscle function. This guide offers a detailed comparison of this compound with other widely used diamides such as Chlorantraniliprole, Cyantraniliprole, and Flubendiamide, presenting key efficacy data and the underlying experimental methodologies.

Mode of Action: Targeting the Ryanodine Receptor

Diamide insecticides exert their effect by binding to and activating the ryanodine receptor in insect muscle cells. This binding locks the receptor in an open state, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm. The resulting depletion of intracellular calcium stores disrupts normal muscle contraction, causing rapid feeding cessation, paralysis, and ultimately, the death of the insect pest.[1][2] The high selectivity of diamides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.[3]

Below is a diagram illustrating the signaling pathway of diamide insecticides.

Diamide_Signaling_Pathway cluster_muscle_cell Insect Muscle Cell cluster_ryr Ryanodine Receptor (RyR) SR Sarcoplasmic Reticulum (SR) (Calcium Store) Cytoplasm Cytoplasm (Low Calcium) SR->Cytoplasm Uncontrolled Ca2+ Release RyR_channel Calcium Channel RyR_channel->SR Opens Channel Contraction Uncontrolled Muscle Contraction -> Paralysis -> Death Cytoplasm->Contraction Increased Ca2+ leads to Diamide Diamide Insecticide (e.g., this compound) Diamide->RyR_channel Binds and Activates

Caption: Signaling pathway of diamide insecticides targeting the ryanodine receptor.

Comparative Efficacy Data

The following tables summarize key efficacy data from various studies, comparing this compound and other diamide insecticides against economically important lepidopteran pests.

Table 1: Cross-Resistance of this compound-Resistant Plutella xylostella

A study on a this compound-resistant strain (TR) of the diamondback moth, Plutella xylostella, revealed significant cross-resistance to other diamide insecticides.

InsecticideSusceptible Strain (S) LC₅₀ (mg/L)This compound-Resistant Strain (TR) LC₅₀ (mg/L)Resistance Ratio (RR)
This compound 0.00315.4255141.58
Chlorantraniliprole 0.00289.34044670.05
Cyantraniliprole 0.00535.1937038.58
Tetrachlorantraniliprole 0.0046.0241506.01

Data sourced from a study on realized heritability and cross-resistance patterns of this compound in Plutella xylostella.[4]

Table 2: Comparative LC₅₀ Values of Diamide Insecticides Against Chloridea virescens

This table presents the lethal concentration (LC₅₀) values of Chlorantraniliprole and Flubendiamide against third instar larvae of the tobacco budworm, Chloridea virescens.

InsecticideLC₅₀ (ng/mL)95% Fiducial Limits
Chlorantraniliprole 4.8194.316 - 5.352
Flubendiamide 27.97223.361 - 33.725

Data from a study on the sublethal effects of diamide insecticides on Chloridea virescens.[5]

Table 3: Efficacy of Diamide Insecticides Against Plutella xylostella and Selectivity to Solenopsis saevissima

This table shows the mortality of Plutella xylostella and the predatory ant Solenopsis saevissima after 48 hours of exposure to different diamide insecticides.

InsecticideP. xylostella Mortality (%)S. saevissima Mortality (%)
Chlorantraniliprole 1002.50
Cyantraniliprole 1002.00

Data extracted from a study on the efficacy and residual toxicity of insecticides on Plutella xylostella and their selectivity to a predator.[6]

Experimental Protocols

The data presented in this guide were generated using standardized bioassay methodologies. Below is a detailed description of a typical experimental protocol for a lepidopteran diet-incorporation bioassay.

Lepidopteran Diet-Incorporation Bioassay Protocol

This method is commonly used to determine the lethal concentrations of insecticides against lepidopteran larvae.

Bioassay_Workflow A 1. Insect Rearing Maintain a healthy, susceptible insect colony on an artificial diet under controlled conditions (e.g., 25±2°C, 60-65% RH, 16:8h L:D). B 2. Insecticide Preparation Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone). Create a series of serial dilutions to achieve the desired test concentrations. A->B Insects for testing C 3. Diet Incorporation Mix the insecticide dilutions into the artificial diet at a 1:9 ratio (insecticide solution:diet) after the diet has cooled to approximately 40°C. B->C Insecticide solutions D 4. Bioassay Setup Dispense the treated diet into individual wells of a bioassay tray. Place one larva (e.g., second or third instar) into each well. C->D Treated diet E 5. Incubation Cover the bioassay trays and incubate under the same controlled conditions as insect rearing for a specified period (e.g., 72 hours). D->E Sealed bioassay trays F 6. Mortality Assessment Record larval mortality. Larvae are considered dead if they do not respond to gentle prodding with a fine brush. E->F Incubated larvae G 7. Data Analysis Analyze the concentration-mortality data using probit analysis to determine the LC₅₀ values and their 95% fiducial limits. F->G Mortality data

Caption: A typical workflow for a lepidopteran diet-incorporation bioassay.

Materials and Methods:

  • Insect Rearing: A susceptible laboratory strain of the target lepidopteran species is reared on a standardized artificial diet in a controlled environment.[7]

  • Insecticide Solutions: Technical grade insecticides are dissolved in an appropriate solvent (e.g., acetone) to create stock solutions. Serial dilutions are then made to obtain a range of concentrations for testing.[7]

  • Diet Preparation: The artificial diet is prepared according to a standard recipe. Once the diet has cooled to a lukewarm temperature (around 40°C), the insecticide solutions are thoroughly mixed in. A control diet is prepared with the solvent only.[7][8]

  • Bioassay Arenas: The treated diet is dispensed into the wells of multi-well bioassay trays. A single larva of a specific instar (e.g., neonate or third instar) is placed in each well.[7]

  • Incubation: The bioassay trays are sealed and maintained under controlled environmental conditions for a predetermined period, typically 3 to 7 days.[7][8]

  • Data Collection and Analysis: Larval mortality is assessed at the end of the incubation period. The data are then subjected to probit analysis to calculate the LC₅₀ (the concentration that kills 50% of the test population) and other relevant toxicological parameters.[7]

Conclusion

This compound demonstrates high efficacy against key lepidopteran pests, comparable to other leading diamide insecticides. However, the significant cross-resistance observed in this compound-resistant Plutella xylostella highlights the importance of robust resistance management strategies. The selection of a particular diamide insecticide should be guided by the target pest spectrum, local resistance profiles, and its fit within an integrated pest management (IPM) program. The experimental protocols outlined in this guide provide a framework for conducting further comparative efficacy studies to support the development of sustainable and effective pest control solutions.

References

A Comparative Environmental Impact Assessment: Thiotraniliprole vs. Neonicotinoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental fate and non-target toxicity of two major insecticide classes.

This guide provides an objective comparison of the environmental impact of Thiotraniliprole, a newer diamide insecticide, and the widely used neonicotinoids. The information presented is curated from peer-reviewed scientific literature and regulatory documents to assist researchers, scientists, and professionals in drug development in understanding the ecological implications of these compounds.

Executive Summary

This compound and neonicotinoids represent two distinct classes of insecticides with different modes of action, which dictates their toxicological profiles and environmental impact. Neonicotinoids, agonists of the nicotinic acetylcholine receptor (nAChR), have been the subject of extensive research and regulatory scrutiny due to their systemic nature and broad-spectrum effects on non-target organisms, particularly pollinators.[1][2] this compound, a member of the diamide class, acts on the ryanodine receptor (RyR) in insects, leading to muscle paralysis.[3] While also effective against a range of pests, its environmental and toxicological profile presents a different set of considerations. This guide delves into the specifics of their impact on key non-target organisms and their behavior in the environment.

Mode of Action

The distinct mechanisms by which these insecticides affect target pests also determine their selectivity and potential harm to non-target species.

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][4][5][6] This binding leads to the continuous stimulation of nerve cells, resulting in paralysis and death.[4][5][6]

This compound and other diamide insecticides target the ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction.[3][7][8] By locking these channels in an open state, they cause an uncontrolled release of calcium ions from the sarcoplasmic reticulum, leading to muscle paralysis and eventual death of the insect.[7][8]

cluster_Neonicotinoid Neonicotinoid Signaling Pathway Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Neuron Postsynaptic Neuron Depolarization Continuous Depolarization Neuron->Depolarization Leads to Ion_Channel->Neuron Causes Paralysis_Death Paralysis & Death Depolarization->Paralysis_Death Results in

Neonicotinoid Mode of Action

cluster_this compound This compound Signaling Pathway This compound This compound RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum This compound->RyR Binds to Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release Activates Muscle_Cell Muscle Cell Muscle_Contraction Continuous Muscle Contraction Muscle_Cell->Muscle_Contraction Leads to Ca_Release->Muscle_Cell Occurs in Paralysis_Death Paralysis & Death Muscle_Contraction->Paralysis_Death Results in

This compound Mode of Action

Environmental Fate

The persistence and mobility of an insecticide in the environment are critical factors in determining its potential for non-target exposure.

Physicochemical PropertyThis compound (and related Diamides)Neonicotinoids
Soil Half-life (Aerobic) 11 to 925 days (Tetraniliprole)Varies by compound: Imidacloprid: 100 - >1000 days Clothianidin: 148 - 7000 days Thiamethoxam: 7 - 335 days
Water Solubility Slightly to moderately solubleHigh

Data Sources: [9][10][11][12][13]

Neonicotinoids are characterized by their high water solubility and persistence in soil, which can lead to leaching into groundwater and runoff into surface water bodies.[1][9][10][11][14] Their half-lives in soil can be highly variable, with some compounds persisting for several years.[9][10][12]

This compound and other diamides like Tetraniliprole are generally less water-soluble than neonicotinoids.[3][13] However, they can still be persistent in the soil, with a wide range of reported half-lives.[13]

Toxicity to Non-Target Organisms

The impact on non-target organisms is a primary concern in the environmental risk assessment of insecticides.

Bees (Apis mellifera)

Bees are crucial pollinators, and their exposure to insecticides is a significant environmental concern.

Toxicity EndpointThis compound (and related Diamides)Neonicotinoids
Acute Contact LD50 (48h) >100 µ g/bee (Chlorantraniliprole)Imidacloprid: 0.029 µ g/bee Thiamethoxam: 0.024 µ g/bee
Acute Oral LD50 (48h) 0.00142 µ g/bee (Tetraniliprole)Imidacloprid: 0.0037 µ g/bee Thiamethoxam: 0.005 µ g/bee

Data Sources: [3][15][16]

Neonicotinoids are highly toxic to bees, with very low lethal doses.[2][15][16] Sublethal effects, including impaired foraging, navigation, and immune response, have also been widely documented.[2]

Data for this compound and its analogs show a mixed toxicity profile for bees. While the acute contact toxicity of Chlorantraniliprole is low, the acute oral toxicity of Tetraniliprole is very high, indicating a significant risk through ingestion of contaminated nectar and pollen.[3][15]

Aquatic Invertebrates (Daphnia magna)

Aquatic invertebrates are vital components of freshwater ecosystems and are often used as bioindicators for water quality.

Toxicity EndpointThis compound (and related Diamides)Neonicotinoids
48h EC50 9.4 µg/L (Chlorantraniliprole)Imidacloprid: >44,000 µg/L Thiamethoxam: >85,000 µg/L

Data Sources: [13][17][18]

Neonicotinoids generally exhibit lower acute toxicity to the standard test species Daphnia magna.[18] However, other aquatic insects have been shown to be much more sensitive.[19]

In contrast, Chlorantraniliprole, a related diamide, is highly toxic to Daphnia magna.[13][17] This suggests that diamide insecticides may pose a greater direct acute risk to certain crustacean zooplankton.

Soil Organisms (Eisenia fetida)

Earthworms are essential for soil health, and their exposure to soil-persistent insecticides is a key area of ecotoxicological assessment.

Toxicity EndpointThis compound (and related Diamides)Neonicotinoids
14d LC50 >4000 mg/kg (Tetraniliprole)Imidacloprid: 3.05 mg/kg Clothianidin: 0.93 mg/kg

Data Sources: [20]

Neonicotinoids have been shown to be toxic to earthworms, with sublethal effects including DNA damage and reduced weight gain.[20]

The available data for Tetraniliprole suggests a very low acute toxicity to earthworms.[20]

Experimental Protocols

The following are summaries of the standardized OECD guidelines used to generate the ecotoxicological data presented in this guide.

Honeybee Acute Toxicity Tests (OECD 213 & 214)

These guidelines detail methods for assessing the acute oral (OECD 213) and contact (OECD 214) toxicity of chemicals to adult honeybees.

  • Test Organism: Young adult worker honeybees (Apis mellifera).

  • Procedure (Oral): Bees are starved for up to 2 hours and then provided with a sucrose solution containing the test substance at various concentrations. Food consumption is monitored.

  • Procedure (Contact): A precise droplet of the test substance in a suitable solvent is applied to the dorsal thorax of anesthetized bees.

  • Endpoints: Mortality is recorded at 4, 24, and 48 hours (and can be extended to 72 and 96 hours). The LD50 (the dose that is lethal to 50% of the test population) is calculated. Sublethal effects are also noted.[2][21][22][23][24]

cluster_OECD214 OECD 214: Honeybee Acute Contact Toxicity Workflow start Start acclimatize Collect & Acclimatize Young Adult Worker Bees start->acclimatize prepare_solutions Prepare Test Substance Solutions (≥5 concentrations) acclimatize->prepare_solutions anesthetize Anesthetize Bees (e.g., with CO2) prepare_solutions->anesthetize apply_dose Apply 1µL Droplet to Dorsal Thorax anesthetize->apply_dose house_bees House Bees in Cages (10 bees/replicate, ≥3 replicates) apply_dose->house_bees provide_food Provide Sucrose Solution Ad Libitum house_bees->provide_food incubate Incubate at 25±2°C in the Dark provide_food->incubate observe Record Mortality & Sublethal Effects at 4, 24, 48 (72, 96) hours incubate->observe calculate Calculate LD50 Values observe->calculate end End calculate->end

OECD 214 Experimental Workflow
Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of chemicals to planktonic crustaceans.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours.

  • Endpoint: Immobilisation (the inability to swim) is recorded at 24 and 48 hours. The EC50 (the concentration that causes an effect in 50% of the test population) is determined.[11][12][14][25]

cluster_OECD202 OECD 202: Daphnia sp. Acute Immobilisation Workflow start Start culture_daphnia Culture Daphnia magna & Obtain Neonates (<24h old) start->culture_daphnia prepare_media Prepare Test Media with ≥5 Concentrations of Substance culture_daphnia->prepare_media expose_daphnia Expose Daphnids (5 daphnids/replicate, 4 replicates) prepare_media->expose_daphnia incubate Incubate for 48h at 20±2°C with 16h light/8h dark cycle expose_daphnia->incubate observe Record Immobilisation at 24h and 48h incubate->observe calculate Calculate 48h EC50 Value observe->calculate end End calculate->end

OECD 202 Experimental Workflow
Earthworm Acute Toxicity Test (OECD 207)

This guideline describes a method to assess the acute toxicity of chemicals to earthworms.

  • Test Organism: Adult earthworms (Eisenia fetida).

  • Procedure: Earthworms are exposed to the test substance mixed into an artificial soil substrate over a 14-day period.

  • Endpoints: Mortality is assessed at 7 and 14 days, and the LC50 (the concentration that is lethal to 50% of the test population) is calculated. Sublethal effects, such as changes in body weight, are also recorded.[1][9][26][27]

cluster_OECD207 OECD 207: Earthworm Acute Toxicity Workflow start Start prepare_soil Prepare Artificial Soil (sand, peat, kaolin clay, CaCO3) start->prepare_soil mix_substance Mix Test Substance into Soil (≥5 concentrations) prepare_soil->mix_substance acclimatize_worms Acclimatize Adult Earthworms mix_substance->acclimatize_worms introduce_worms Introduce 10 Worms per Replicate (4 replicates) acclimatize_worms->introduce_worms incubate Incubate for 14 days at 20±2°C with continuous light introduce_worms->incubate assess_mortality Assess Mortality & Body Weight at 7 and 14 days incubate->assess_mortality calculate Calculate 14d LC50 Value assess_mortality->calculate end End calculate->end

OECD 207 Experimental Workflow

References

A Researcher's Guide to Validating Thiotraniliprole Resistance Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of current methods for detecting Thiotraniliprole resistance in insect populations. It is intended for researchers, scientists, and crop protection professionals engaged in insecticide resistance management (IRM). The document outlines the experimental basis for three primary detection methodologies: biological assays, biochemical assays, and molecular diagnostics. Detailed protocols and comparative data are presented to aid in the selection of appropriate validation techniques.

Introduction to this compound and Resistance

This compound is a second-generation diamide insecticide that targets the insect ryanodine receptor (RyR), leading to uncontrolled release of intracellular calcium and subsequent paralysis and death of the pest.[1] As with other insecticides, the intensive use of this compound can lead to the development of resistance in target pest populations, such as the diamondback moth, Plutella xylostella. The primary mechanisms of resistance to diamide insecticides include target-site mutations in the RyR gene and enhanced metabolic detoxification by enzymes like cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE).[1] Effective IRM strategies rely on the timely and accurate detection of resistance. This guide compares the leading methods for this purpose.

Comparative Analysis of Detection Methods

The validation of this compound resistance detection methods is crucial for establishing reliable monitoring programs. The three main approaches—bioassays, biochemical assays, and molecular diagnostics—offer distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Methodology Principle Typical Output Throughput Relative Cost Key Advantages Key Limitations
Biological Assays Measures the phenotypic response of whole organisms to the insecticide.LC50 (Lethal Concentration, 50%), Resistance Ratio (RR)Low to MediumLow to MediumDirectly measures resistance phenotype; considered the "gold standard" for confirming resistance.Time-consuming; requires rearing of insects; can be influenced by environmental factors.
Biochemical Assays Quantifies the activity of specific enzymes involved in insecticide detoxification.Enzyme activity levels (e.g., nmol/min/mg protein)Medium to HighMediumProvides information on metabolic resistance mechanisms; can be performed on individual insects.Does not detect target-site resistance; requires specific substrates and reagents.
Molecular Diagnostics Detects specific genetic mutations associated with resistance.Presence/absence of mutations, allele frequencyHighHighHighly specific and sensitive for known resistance alleles; high-throughput capabilities.Will not detect novel resistance mechanisms; requires knowledge of resistance-conferring mutations.

Experimental Protocols

Biological Assay: Leaf-Dip Method

This method is a standard bioassay for determining the susceptibility of lepidopteran larvae to insecticides.

Protocol:

  • Insecticide Preparation: Dissolve technical grade this compound in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Triton X-100).

  • Leaf Treatment: Dip cabbage leaf discs (or other suitable host plant leaves) into each insecticide dilution for 10-30 seconds. Allow the leaves to air-dry.

  • Exposure: Place the treated leaf discs into individual Petri dishes or multi-well plates. Introduce a single third-instar larva onto each leaf disc.

  • Incubation: Maintain the assays at a constant temperature and humidity (e.g., 25±1°C, 60-70% RH) with a set photoperiod.

  • Mortality Assessment: Record larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value. The resistance ratio (RR) is calculated by dividing the LC50 of the field population by the LC50 of a susceptible reference strain.

Biochemical Assays for Detoxification Enzymes

These assays measure the activity of key enzyme families involved in metabolic resistance.

Sample Preparation: Homogenize individual adult insects or larvae in a suitable buffer (e.g., phosphate buffer, pH 7.0) and centrifuge to obtain the supernatant for enzyme analysis.

Protocols:

  • Cytochrome P450 Monooxygenases (P450s): The activity of P450s can be estimated using the 7-ethoxycoumarin O-deethylation (ECOD) assay. The reaction mixture includes the insect supernatant, NADPH, and 7-ethoxycoumarin. The production of the fluorescent product, 7-hydroxycoumarin, is measured over time.

  • Glutathione S-Transferases (GSTs): GST activity is commonly measured using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The assay measures the conjugation of CDNB with glutathione, which results in an increase in absorbance at 340 nm.

  • Carboxylesterases (CarEs): CarE activity can be determined using α-naphthyl acetate as a substrate. The enzymatic hydrolysis of α-naphthyl acetate produces α-naphthol, which reacts with a dye (e.g., Fast Blue B salt) to produce a colored product that can be quantified spectrophotometrically.

Molecular Diagnostics: Detection of Ryanodine Receptor Mutations

This method identifies specific single nucleotide polymorphisms (SNPs) in the RyR gene known to confer resistance to diamide insecticides.

Protocol:

  • DNA Extraction: Extract genomic DNA from individual insects.

  • PCR Amplification: Amplify the region of the RyR gene known to harbor resistance mutations using specific primers.

  • Sequencing or Genotyping:

    • Sanger Sequencing: Sequence the PCR product to identify any mutations.

    • Allele-Specific PCR (AS-PCR) or TaqMan SNP Genotyping: These methods use primers or probes that are specific to either the wild-type or the mutant allele, allowing for high-throughput genotyping.

  • Data Analysis: Determine the frequency of resistance alleles in the population.

Visualization of Workflows and Pathways

experimental_workflow cluster_bioassay Biological Assay cluster_biochemical Biochemical Assays cluster_molecular Molecular Diagnostics b1 Insect Rearing b4 Larval Exposure b1->b4 b2 Insecticide Dilution b3 Leaf Treatment b2->b3 b3->b4 b5 Mortality Assessment b4->b5 b6 Probit Analysis (LC50, RR) b5->b6 c1 Insect Homogenization c2 Enzyme Assays (P450, GST, CarE) c1->c2 c3 Spectrophotometry/Fluorometry c2->c3 c4 Calculate Enzyme Activity c3->c4 d1 DNA Extraction d2 PCR Amplification of RyR Gene d1->d2 d3 Sequencing / Genotyping d2->d3 d4 Identify Mutations & Allele Frequency d3->d4

Caption: A comparative workflow of the three main methods for detecting this compound resistance.

resistance_mechanisms This compound This compound RyR_WT Wild-Type Ryanodine Receptor This compound->RyR_WT Binds RyR_Mutant Mutant Ryanodine Receptor This compound->RyR_Mutant Binds Poorly Detox_Enzymes Detoxification Enzymes (P450, GST, CarE) This compound->Detox_Enzymes Metabolized by Ca_Release Uncontrolled Ca2+ Release RyR_WT->Ca_Release Activates No_Effect No Effect RyR_Mutant->No_Effect Reduced Activation Metabolites Inactive Metabolites Detox_Enzymes->Metabolites Metabolites->No_Effect Paralysis Paralysis & Death Ca_Release->Paralysis Reduced_Binding Reduced Binding Increased_Metabolism Increased Metabolism

Caption: Signaling pathways illustrating this compound's mode of action and resistance mechanisms.

Conclusion

The selection of a this compound resistance detection method depends on the specific research question, available resources, and the desired level of detail. Bioassays remain the definitive tool for confirming phenotypic resistance. Biochemical assays provide valuable insights into metabolic resistance mechanisms, while molecular diagnostics offer a high-throughput approach for monitoring known resistance alleles. An integrated approach, utilizing a combination of these methods, will provide the most comprehensive understanding of this compound resistance in pest populations and inform the development of sustainable and effective resistance management strategies.

References

Comparative Analysis of Thiotraniliprole Metabolism in Diamondback Moth and Fall Armyworm

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the metabolic pathways of the novel insecticide Thiotraniliprole in two key agricultural pests: Plutella xylostella (Diamondback Moth) and Spodoptera frugiperda (Fall Armyworm).

This compound is a recently developed diamide insecticide that shows significant promise for the control of various lepidopteran pests. Understanding its metabolic fate within different insect species is crucial for managing insecticide resistance, optimizing its efficacy, and assessing its environmental impact. This guide provides a comparative analysis of the known and inferred metabolic pathways of this compound in two economically important insect pests: the Diamondback Moth (Plutella xylostella) and the Fall Armyworm (Spodoptera frugiperda). The information presented is based on current scientific literature, with some metabolic pathways inferred from studies on structurally similar diamide insecticides like chlorantraniliprole and tetraniliprole due to the limited direct research on this compound metabolism.

Quantitative Data on Detoxification Enzymes

The metabolism of this compound in insects is primarily carried out by detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). While direct quantitative data on this compound metabolism is limited, studies on diamide-resistant strains of P. xylostella and S. frugiperda provide strong indications of the key enzymes involved.

Enzyme FamilyInsect SpeciesKey Genes/Enzymes Implicated in Diamide MetabolismFold Change in Resistant Strains (mRNA expression or enzyme activity)Reference
Cytochrome P450s Plutella xylostellaCYP6BG1, CYP321E1Up to 80-fold (CYP6BG1)[1]
Spodoptera frugiperdaCYP340AX8v2, CYP9A75, CYP341B17v2, CYP340L16 (implicated in tetraniliprole metabolism)Not specified
Glutathione S-transferases Plutella xylostellaGSTu1, GST2LSignificantly higher activity[1]
Spodoptera frugiperdaGeneral GST activityIncreased in some resistant strains[2]
Carboxylesterases (CarE) Plutella xylostellaGeneral CarE activitySignificantly higher activity[1]
Spodoptera frugiperdaGeneral CarE activityIncreased in some resistant strains[2]

Inferred Metabolic Pathways

Based on the metabolism of other diamide insecticides, the primary metabolic transformations of this compound in insects are expected to involve oxidation and conjugation reactions.

Phase I Metabolism (Oxidation)

Cytochrome P450s are the principal enzymes responsible for Phase I metabolism, which typically involves the introduction or exposure of functional groups, making the molecule more water-soluble. For this compound, this could involve hydroxylation of the aromatic rings or N-demethylation.

Phase II Metabolism (Conjugation)

Following Phase I reactions, the modified this compound molecule can undergo Phase II conjugation reactions, where endogenous molecules such as glutathione are attached, further increasing water solubility and facilitating excretion. GSTs are the key enzymes in this process.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used in studying insecticide metabolism.

In Vitro Metabolism Assay with Insect Microsomes

This assay is used to determine the rate of metabolism of an insecticide by P450 enzymes present in insect microsomes.

  • Insect Rearing and Microsome Preparation:

    • Rear larvae of the target insect species (P. xylostella or S. frugiperda) on an appropriate artificial diet under controlled conditions (e.g., 25 ± 1°C, 65 ± 5% relative humidity, 16:8 h light:dark photoperiod).

    • Dissect the midguts from fourth-instar larvae in ice-cold homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM dithiothreitol, and 1 mM phenylmethylsulfonyl fluoride).

    • Homogenize the tissues and centrifuge at low speed (e.g., 700 g for 10 min at 4°C) to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 10,000 g for 20 min at 4°C) to pellet mitochondria.

    • Collect the supernatant and ultracentrifuge at 100,000 g for 60 min at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Metabolism Assay:

    • Prepare a reaction mixture containing the insect microsomes (e.g., 0.5 mg/mL protein), an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2), and this compound at a specific concentration in a final volume of buffer.

    • Initiate the reaction by adding the NADPH-generating system and incubate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for the parent insecticide and its metabolites using LC-MS/MS.

LC-MS/MS Analysis of this compound and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying insecticides and their metabolites.

  • Sample Preparation:

    • Extract the samples from the in vitro metabolism assay or from whole insect homogenates with an appropriate organic solvent (e.g., acetonitrile).

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and its expected metabolites. For metabolite identification, use full scan and product ion scan modes to determine the mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

Inferred Metabolic Pathway of this compound

Thiotraniliprole_Metabolism This compound This compound Phase1_Metabolites Oxidized Metabolites (e.g., Hydroxylated, N-demethylated) This compound->Phase1_Metabolites Phase I: Oxidation (Cytochrome P450s) Phase2_Metabolites Conjugated Metabolites (e.g., Glutathione conjugates) Phase1_Metabolites->Phase2_Metabolites Phase II: Conjugation (Glutathione S-transferases) Excretion Excretion Phase2_Metabolites->Excretion

Caption: Inferred metabolic pathway of this compound in insects.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow cluster_preparation Microsome Preparation cluster_assay Metabolism Assay cluster_analysis Analysis Insect_Rearing Insect Rearing Dissection Midgut Dissection Insect_Rearing->Dissection Homogenization Homogenization & Centrifugation Dissection->Homogenization Microsome_Isolation Microsome Isolation Homogenization->Microsome_Isolation Incubation Incubation of Microsomes with this compound & NADPH Microsome_Isolation->Incubation Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching Extraction Metabolite Extraction Reaction_Quenching->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for an in vitro this compound metabolism study.

References

A Comparative Efficacy Analysis of Thiotraniliprole and Chlorantraniliprole Against Key Agricultural Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of Thiotraniliprole and Chlorantraniliprole, two key active ingredients from the diamide class of insecticides. Both compounds are potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled release of intracellular calcium, muscle paralysis, and eventual death of the target pest.[1][2][3] This guide synthesizes available experimental data to compare their performance against specific, economically important insect pests.

Mode of Action: A Shared Target with Subtle Differences

Both this compound (also referred to as Tetraniliprole) and Chlorantraniliprole belong to the anthranilic diamide class of insecticides and share the same primary mode of action: the activation of insect ryanodine receptors.[2][4] This activation causes a massive release of calcium ions from the internal stores of muscle cells, leading to continuous muscle contraction, paralysis, and ultimately, the death of the insect.[1][3][5] While both compounds target the same receptor, recent cryo-electron microscopy studies have revealed that different diamide insecticides, including anthranilic diamides, can have distinct binding poses within the same binding site on the ryanodine receptor. These subtle differences in interaction at the molecular level may contribute to variations in their efficacy against different pest species.

The following diagram illustrates the signaling pathway activated by these diamide insecticides.

cluster_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) (Calcium Channel) RyR->Ca_ions_cytosol Uncontrolled Release Contraction Uncontrolled Muscle Contraction & Paralysis Ca_ions_cytosol->Contraction Leads to Insecticide This compound or Chlorantraniliprole Insecticide->RyR Binds to and Activates

Caption: Mode of Action of Diamide Insecticides.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Chlorantraniliprole against several key lepidopteran pests. It is important to note that direct comparative studies testing both compounds simultaneously are limited. The data presented is compiled from various studies and experimental conditions may differ.

Table 1: Efficacy against Fall Armyworm (Spodoptera frugiperda)
InsecticideLC50 ValueExposure TimeLarval InstarBioassay MethodReference
Chlorantraniliprole 0.25 µg/g72 hours3rdDiet Incorporation[6]
Chlorantraniliprole 1.8 ppm72 hours3rdTopical Application[7]
Chlorantraniliprole 9.763 µg/gNot Specified2ndDiet Incorporation[8]
This compound (Tetraniliprole) Lower larval population than controlField TrialNot SpecifiedFoliar Spray

Note: A direct comparison of LC50 values for this compound against S. frugiperda was not found in the searched literature. However, field studies indicate its effectiveness in reducing larval populations.

Table 2: Efficacy against Diamondback Moth (Plutella xylostella)
InsecticideLC50 ValueLarval InstarBioassay MethodReference
Chlorantraniliprole 0.000275% - 0.00037%3rdLeaf-disc dip[9]
This compound (Tetraniliprole) Lower larval incidence than controlNot SpecifiedField Trial[10]
Chlorantraniliprole Lower larval incidence than controlNot SpecifiedField Trial[11]

Note: While specific LC50 values for this compound against P. xylostella were not found in direct comparison with Chlorantraniliprole, field studies indicate both are effective. One study ranked the toxicity of several insecticides and found Chlorantraniliprole to be the most toxic to P. xylostella.[9]

Table 3: Efficacy against Rice Yellow Stem Borer (Scirpophaga incertulas)
InsecticideApplication RateEfficacy MetricField Trial ResultsReference
Chlorantraniliprole 0.4% GR 10 kg/hectare % Dead Hearts & % White Ears1.9% DH, 0.7% WE[9]
Chlorantraniliprole 18.5% SC 150 ml/hectare% Dead Hearts & % White Ears2.5% DH, 1.0% WE[9]
This compound (Tetraniliprole) 200SC 50 & 60 g a.i./ha% Damage Reduction52.03-54.68%[12]
Chlorantraniliprole 0.4% GR Not Specified% Dead Heart & % White Earhead2.19% DH, 2.59% WE[13]

Note: Both insecticides have demonstrated significant efficacy in controlling rice yellow stem borer in field trials.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used in the evaluation of these insecticides.

Leaf-Dip Bioassay Protocol

This method is commonly used to determine the lethal concentration (LC) of an insecticide.

A Prepare Serial Dilutions of Insecticide B Dip Cabbage Leaf Discs in Each Dilution A->B C Air Dry Treated Leaf Discs B->C D Place Leaf Disc in Petri Dish with Larvae C->D E Incubate at Controlled Temperature and Humidity D->E F Record Mortality at 24, 48, and 72 hours E->F G Calculate LC50 using Probit Analysis F->G

Caption: Leaf-Dip Bioassay Workflow.

Detailed Steps:

  • Insect Rearing: Larvae of the target pest (e.g., Plutella xylostella) are reared on a suitable artificial diet or host plant leaves under controlled laboratory conditions (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 h L:D photoperiod).

  • Insecticide Solutions: Serial dilutions of the formulated insecticide are prepared in distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading.

  • Treatment: Leaf discs (e.g., cabbage for P. xylostella) are cut and dipped into the respective insecticide solutions for a specified duration (e.g., 10-30 seconds). Control discs are dipped in water with surfactant only.

  • Exposure: After air-drying, the treated leaf discs are placed individually in Petri dishes or multi-well plates. A set number of larvae (e.g., 10-20 third-instar larvae) are introduced into each dish.

  • Incubation and Assessment: The bioassay units are maintained under the same controlled conditions as insect rearing. Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (lethal concentration to kill 50% of the population) and other lethal concentration values.

Diet-Incorporation Bioassay Protocol

This method is often used for pests that are reared on an artificial diet, such as Spodoptera frugiperda.

A Prepare Artificial Diet B Incorporate Serial Dilutions of Insecticide into Diet A->B C Dispense Diet into Bioassay Trays/Vials B->C D Introduce One Larva per Well/Vial C->D E Incubate at Controlled Conditions D->E F Assess Mortality at Specified Intervals E->F G Determine LC50 via Probit Analysis F->G

Caption: Diet-Incorporation Bioassay Workflow.

Detailed Steps:

  • Insect Rearing: The target pest larvae are reared on a standard artificial diet in a controlled environment.

  • Insecticide-Diet Mixture: The artificial diet is prepared, and while it is still liquid, a known volume of the insecticide solution at various concentrations is thoroughly mixed in. A control diet is prepared with the solvent and surfactant only.

  • Bioassay Setup: The treated diet is dispensed into the wells of multi-well bioassay trays or individual vials.

  • Infestation: One larva of a specific instar (e.g., second or third instar) is placed in each well or vial. The containers are then sealed to prevent escape.

  • Incubation and Evaluation: The trays or vials are incubated under controlled conditions. Mortality is recorded at predetermined time points.

  • Data Analysis: Similar to the leaf-dip bioassay, mortality data is corrected and subjected to probit analysis to determine the LC50 values.[6][8]

Toxicity to Non-Target Organisms

A critical aspect of insecticide evaluation is its impact on non-target organisms, including beneficial insects. Both Chlorantraniliprole and this compound are generally considered to have a favorable toxicological profile with low toxicity to mammals, birds, and fish.[14] They are also reported to have low toxicity to many beneficial predatory insects and bees when used according to label instructions.[1][15][14][16][17] However, some studies have indicated potential sublethal effects or toxicity to certain beneficial species under specific exposure scenarios.[1][18] Therefore, while these diamide insecticides are valuable tools for integrated pest management (IPM), their use should be carefully managed to minimize potential risks to the broader ecosystem.[19][20]

Conclusion

Both this compound and Chlorantraniliprole are highly effective insecticides against a range of lepidopteran pests due to their shared mode of action on the insect ryanodine receptor. The available data suggests that both compounds provide excellent control of economically important pests such as the fall armyworm, diamondback moth, and rice stem borer.

Direct, quantitative comparisons of their potency (e.g., LC50 values from the same study) are limited in the reviewed literature, making a definitive statement on which compound is universally "more effective" challenging. The choice between this compound and Chlorantraniliprole may depend on the specific target pest, crop, local resistance patterns, and formulation availability.

Further head-to-head comparative studies under standardized laboratory and field conditions are warranted to provide a more precise differentiation of the efficacy spectrum and potency of these two important insecticides. Researchers are encouraged to consult the primary literature for detailed experimental conditions when comparing efficacy data.

References

Cross-Resistance Patterns of Thiotraniliprole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and crop protection, understanding the nuances of insecticide cross-resistance is paramount for sustainable pest management. This guide provides a detailed comparison of cross-resistance patterns between the novel diamide insecticide, thiotraniliprole, and other major insecticide classes, supported by experimental data and methodologies.

This compound, a recently introduced diamide insecticide, has demonstrated high efficacy against various lepidopteran pests.[1] Like other diamides, its mode of action involves the activation of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death.[1][2] However, the intensive use of diamides has led to the rapid evolution of resistance in several pest species.[2][3][4][5] A critical aspect of resistance management is understanding the potential for cross-resistance, where resistance to one insecticide confers resistance to other compounds, particularly those within the same chemical class.

Quantitative Analysis of Cross-Resistance

Studies have been conducted to determine the cross-resistance profile of this compound in resistant pest strains. A notable example is the investigation into a this compound-resistant (TR) strain of the diamondback moth, Plutella xylostella, which was developed through 40 consecutive generations of selection.[1] The resulting strain exhibited an exceptionally high resistance ratio (RR) of 5141.58-fold to this compound.[1]

The cross-resistance of this TR strain to other insecticides is summarized in the table below.

Insecticide ClassInsecticideResistance Ratio (RR)Cross-Resistance
Diamides This compound5141.58-
Chlorantraniliprole44670.05High
Cyantraniliprole7038.58High
Tetrachlorantraniliprole1506.01High
Flubendiamide>4,000High[6]
Pyrroles ChlorfenapyrNo significant cross-resistanceNone[6]
Oxadiazines IndoxacarbNo significant cross-resistanceNone[1][6]
Pyrazoles TolfenpyradNo significant cross-resistanceNone[1]
Phenylpyrazoles FipronilNo cross-resistanceNone[7]
Sulfonylureas DiafenthiuronNo significant cross-resistanceNone[1][6]
Avermectins AbamectinNo significant cross-resistanceNone[1]
Spinosyns SpinosadNo cross-resistanceNone[7]

Data for P. xylostella from a this compound-selected resistant strain.[1] Additional data for other diamides and insecticide classes from similarly selected strains.[6][7]

The data clearly indicates a strong positive cross-resistance between this compound and other tested diamide insecticides.[1][8][9] Conversely, no cross-resistance was observed with insecticides from different chemical classes that have distinct modes of action.[1][6] This pattern underscores the importance of rotating insecticides with different modes of action to mitigate the development of resistance.[10]

Mechanisms of Cross-Resistance

The primary mechanism underlying the high-level cross-resistance among diamide insecticides is target-site mutation in the ryanodine receptor gene.[8][9] In the highly this compound-resistant strain of P. xylostella, a specific point mutation, I4790K, was identified in the PxRyR gene with a 100% frequency.[1] This mutation is a key determinant of the observed cross-resistance to chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole.[1] Similar mutations, such as G4946E and I4790M, have been identified in other diamide-resistant pest populations and are also associated with broad cross-resistance within this insecticide class.[9]

In addition to target-site insensitivity, metabolic resistance can also play a role. In the this compound-resistant P. xylostella strain, the activities of glutathione-S transferase (GST) and carboxylesterase (CarE), as well as the content of cytochrome P450 monooxygenases (P450s), were significantly elevated compared to a susceptible strain.[1] Overexpression of P450s, in particular, has been linked to diamide resistance in various insect species.[4][11][12]

G cluster_resistance Resistance Mechanisms cluster_cross_resistance Cross-Resistance Profile Target-Site Target-Site Mutation (Ryanodine Receptor - I4790K) Cross-Resistance_Diamides Other Diamides (Chlorantraniliprole, etc.) Target-Site->Cross-Resistance_Diamides High-level cross-resistance Metabolic Metabolic Resistance P450 Increased P450s Metabolic->P450 GST Increased GSTs Metabolic->GST CarE Increased CarEs Metabolic->CarE Metabolic->Cross-Resistance_Diamides This compound This compound Selection Pressure This compound->Target-Site This compound->Metabolic No_Cross-Resistance Other MoA Insecticides (Pyrethroids, Neonicotinoids, etc.)

Figure 1. Logical relationship of this compound resistance mechanisms and cross-resistance patterns.

Experimental Protocols

The evaluation of insecticide susceptibility and cross-resistance patterns typically involves standardized bioassay procedures. A common and effective method is the leaf-dipping bioassay, particularly for lepidopteran larvae.[1]

Leaf-Dipping Bioassay Protocol:

  • Insecticide Preparation: Prepare serial dilutions of the technical grade insecticide in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to ensure even distribution on the leaf surface. A control group treated only with the solvent-surfactant solution is essential.

  • Leaf Treatment: Cabbage discs or leaves of the host plant are dipped into the respective insecticide solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air-dry.

  • Insect Exposure: Second or third-instar larvae of the test insect population are placed on the treated leaves within a petri dish or a similar container.

  • Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).[1]

  • Mortality Assessment: Mortality is recorded after a specific time interval, typically 48 to 96 hours.[1] Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the median lethal concentration (LC50), which is the concentration of the insecticide that kills 50% of the test population.[1]

  • Resistance Ratio Calculation: The resistance ratio (RR) is calculated by dividing the LC50 value of the resistant strain by the LC50 value of a susceptible reference strain.

G A Prepare Serial Dilutions of Insecticides B Leaf Dipping (e.g., Cabbage Discs) A->B C Introduce Larvae (e.g., 2nd Instar) B->C D Incubate (Controlled Conditions) C->D E Assess Mortality (e.g., after 48h) D->E F Probit Analysis (Calculate LC50) E->F G Calculate Resistance Ratio (RR = LC50(Resistant) / LC50(Susceptible)) F->G

Figure 2. A generalized workflow for a leaf-dipping insecticide bioassay.

Signaling Pathway and Mode of Action

This compound and other diamide insecticides act on the insect's ryanodine receptor, a ligand-gated ion channel critical for muscle contraction.

G Diamide Diamide Insecticide (this compound) RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Diamide->RyR Binds and Activates Ca_Release Uncontrolled Ca2+ Release into Cytoplasm RyR->Ca_Release Muscle_Contraction Continuous Muscle Contraction & Paralysis Ca_Release->Muscle_Contraction Feeding_Cessation Feeding Cessation Muscle_Contraction->Feeding_Cessation Lethargy Lethargy & Death Muscle_Contraction->Lethargy

Figure 3. Signaling pathway for the mode of action of diamide insecticides.

References

Comparative toxicity of Thiotraniliprole to pest and beneficial species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Toxicological Profile of Thiotraniliprole in Pest and Beneficial Species.

Introduction

This compound is a novel insecticide belonging to the diamide class of chemistry, which has gained prominence in pest management strategies. Like other diamides, its mode of action involves the disruption of calcium regulation in the muscle cells of susceptible insects. This guide provides a comparative assessment of the toxicity of this compound against key agricultural pests and beneficial, non-target species, with supporting data from scientific literature.

Mode of Action: Ryanodine Receptor Modulation

This compound, along with other diamide insecticides such as chlorantraniliprole, acts as a modulator of the ryanodine receptor (RyR).[1] These receptors are critical for regulating the release of calcium from the sarcoplasmic reticulum within muscle cells. The binding of this compound to the insect RyR leads to an uncontrolled release of internal calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect. This mode of action is highly selective for insect RyRs, which contributes to its lower toxicity in mammals.

cluster_cell Muscle Cell cluster_receptor Ryanodine Receptor (RyR) Sarcoplasmic Reticulum Sarcoplasmic Reticulum Ca2+ Ca2+ Sarcoplasmic Reticulum->Ca2+ Uncontrolled Release RyR RyR RyR->Sarcoplasmic Reticulum Opens Channel Muscle Contraction Muscle Contraction Ca2+->Muscle Contraction This compound This compound This compound->RyR Binds to Paralysis & Death Paralysis & Death Muscle Contraction->Paralysis & Death

Figure 1: Simplified signaling pathway of this compound's mode of action.

Comparative Toxicity to Pest Species

This compound has demonstrated high efficacy against a range of lepidopteran pests. The following table summarizes the lethal concentrations (LC50) of this compound in comparison to other insecticides against various pest species. Lower LC50 values indicate higher toxicity.

Pest SpeciesInsecticideLC50Exposure TimeReference
Spodoptera frugiperda (Fall Armyworm)Chlorantraniliprole2.781 mg/L48 h[2]
Mamestra brassicae (Cabbage Moth)Chlorantraniliprole0.35 mg/L24 h[3][4]
Mamestra brassicae (Cabbage Moth)Indoxacarb1.71 mg/L24 h[3][4]
Callosobruchus maculatus (Pulse Beetle)Spinosad 45% SC0.0002%72 h[5]
Callosobruchus maculatus (Pulse Beetle)Chlorantraniliprole 18.5% SC0.0007%72 h[5]
Callosobruchus maculatus (Pulse Beetle)Emamectin Benzoate 5% SC0.0011%72 h[5]
Callosobruchus maculatus (Pulse Beetle)Deltamethrin 2.8% SC0.0003%72 h[5]
Callosobruchus maculatus (Pulse Beetle)Chlorfenpyr 10% SC0.0031%72 h[5]

Comparative Toxicity to Beneficial Species

The selectivity of an insecticide is crucial for its integration into Integrated Pest Management (IPM) programs. A favorable toxicological profile towards beneficial insects is highly desirable.

A study on the parasitic wasp Trichogramma species, which are important biological control agents, showed that tetraniliprole (a closely related diamide) and chlorantraniliprole had lower mortality rates compared to thiocyclam.[6] Specifically, at five days post-treatment, tetraniliprole and chlorantraniliprole resulted in significantly lower mortality in T. brassicae and T. evanescens compared to thiocyclam.[6] Another study indicated that chlorantraniliprole has low intrinsic toxicity to many beneficial arthropods, including pollinators like honey bees.[6]

Beneficial SpeciesInsecticideMortality Rate (%)Exposure TimeReference
Trichogramma brassicaeTetraniliprole25.00< 5 days[6]
Trichogramma evanescensTetraniliprole21.115 days[6]
Trichogramma brassicaeChlorantraniliprole26.11< 5 days[6]
Trichogramma evanescensChlorantraniliprole13.335 days[6]
Trichogramma brassicaeLufenuron30.55< 5 days[6]
Trichogramma evanescensLufenuron30.005 days[6]
Trichogramma brassicaeThiocyclam65.55< 5 days[6]
Trichogramma evanescensThiocyclam57.225 days[6]

Experimental Protocols

Standardized laboratory bioassays are essential for determining the toxicity of insecticides. The following is a generalized workflow for a larval contact bioassay.

cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment A 1. Culture Pest/Beneficial Species B 2. Prepare Serial Dilutions of this compound A->B D 4. Apply Insecticide to Diet/Surface or via Topical Application B->D C 3. Prepare Control Solution (Solvent Only) C->D E 5. Introduce Test Organisms D->E F 6. Maintain under Controlled Conditions (Temp, Humidity, Photoperiod) E->F G 7. Record Mortality at Predetermined Intervals (e.g., 24, 48, 72h) F->G H 8. Perform Statistical Analysis (e.g., Probit) to Determine LC50/LD50 G->H

Figure 2: Generalized workflow for an insecticide toxicity bioassay.

Detailed Methodology for a Larval Bioassay:

  • Test Organisms: Larvae of a specific instar (e.g., third-instar) are selected to ensure uniformity.[7]

  • Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone or DMSO).[7] Serial dilutions are then made to obtain the desired test concentrations.

  • Application Method:

    • Diet Incorporation: The insecticide solution is mixed into an artificial diet before it solidifies.

    • Topical Application: A micro-applicator is used to apply a precise droplet of the insecticide solution directly onto the dorsal thorax of the insect.[7]

    • Leaf Dip: Leaves are dipped into the insecticide solution, allowed to dry, and then provided to the insects.

  • Exposure: A set number of larvae (e.g., 10-20) are exposed to each concentration, with multiple replications (typically 3-5).[7] A control group is exposed only to the solvent.

  • Observation: Mortality is assessed at regular intervals. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality (if any) using Abbott's formula. Probit analysis is then used to calculate the LC50 or LD50 values, which represent the concentration or dose that is lethal to 50% of the test population.[7]

Conclusion

The available data suggests that this compound is a highly effective insecticide against key lepidopteran pests. Its mode of action, targeting the insect ryanodine receptor, provides a high degree of selectivity. This is reflected in the lower toxicity observed in beneficial species like Trichogramma wasps when compared to broader-spectrum insecticides. This selectivity makes this compound a valuable tool for integrated pest management programs, where the goal is to control pest populations while minimizing harm to non-target organisms and the environment. Further research should continue to evaluate its effects on a wider range of beneficial insects and under field conditions.

References

Safety Operating Guide

Personal protective equipment for handling Thiotraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of Thiotraniliprole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure to this compound. While this compound has low acute toxicity, it can be a slight skin and eye irritant.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection GlovesNitrile or Butyl rubber. Ensure gloves are powder-free and have been tested for chemical resistance.Prevents dermal contact. Nitrile and butyl gloves offer good resistance to a range of chemicals.[2]
Eye Protection Safety GogglesANSI Z87.1-rated, chemical splash goggles.Protects eyes from dust particles and potential splashes.
Body Protection Laboratory CoatLong-sleeved, knee-length lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Air-Purifying Respirator (APR)Half-mask or full-face respirator with an Organic Vapor (OV) cartridge and a P100 particulate filter.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution from powdered this compound.

Materials:

  • This compound (solid)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask with stopper

  • Appropriate solvent (e.g., DMSO, acetone)

  • Pipettes and pipette tips

  • Vortex mixer or sonicator

  • Labeling materials

  • Waste container for contaminated consumables

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary materials and place them in the fume hood.

    • Label the volumetric flask with the chemical name, concentration, solvent, date, and your initials.

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully weigh the desired amount of this compound powder using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed this compound powder into the labeled volumetric flask.

    • Add a small amount of the chosen solvent to the flask, enough to wet the powder.

    • Gently swirl the flask to begin dissolving the powder.

    • Use a pipette to rinse the weighing paper or boat with a small amount of solvent, transferring the rinse into the volumetric flask to ensure all the powder is collected.

    • Continue adding solvent to the flask until it is approximately half-full.

    • Stopper the flask and vortex or sonicate until the this compound is completely dissolved.

  • Final Dilution:

    • Once dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Store the prepared stock solution in a properly sealed and labeled container in a designated, well-ventilated, and cool location.

  • Cleanup:

    • Dispose of all contaminated consumables (e.g., weighing paper, pipette tips) in the designated chemical waste container.

    • Wipe down the work area within the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of or decontaminate it as required.

    • Wash hands thoroughly with soap and water.

This compound Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_gather Gather Materials prep_hood->prep_gather handle_weigh Weigh this compound prep_gather->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_store Store Solution handle_dissolve->handle_store disp_solid Solid Waste (Contaminated consumables) handle_dissolve->disp_solid Dispose Consumables disp_liquid Liquid Waste (Unused solution) handle_store->disp_liquid Dispose of Expired/Unused Solution disp_container_solid Hazardous Waste Container disp_solid->disp_container_solid disp_container_liquid Hazardous Waste Container disp_liquid->disp_container_liquid

Caption: Workflow for handling and disposal of this compound.

PPE Selection Logic for this compound

start Handling this compound? ppe_basic Lab Coat Nitrile/Butyl Gloves start->ppe_basic powder Is it in powdered form? fume_hood Working in a fume hood? powder->fume_hood Yes ppe_respirator Add Respirator (OV/P100) powder->ppe_respirator No splash_risk Risk of splash? fume_hood->splash_risk Yes end Proceed with Caution fume_hood->end No ppe_goggles Add Chemical Goggles splash_risk->ppe_goggles Yes splash_risk->end No ppe_basic->powder ppe_goggles->end ppe_respirator->splash_risk

Caption: Decision tree for selecting appropriate PPE.

Toxicity Data Summary

The following table summarizes available toxicity data for this compound and the related compound, Chlorantraniliprole.

Test TypeCompoundResultReference
Acute Oral LD50 (Rat)Chlorantraniliprole> 5000 mg/kg bw[3]
Acute Dermal LD50 (Rat)Chlorantraniliprole> 5000 mg/kg bw[3]
Skin Irritation (Rabbit)TetraniliproleNot an irritant[1]
Eye Irritation (Rabbit)TetraniliproleSlight irritant[1]
Skin Sensitization (Mouse)TetraniliprolePositive[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Solid Waste:

  • All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • The container should be kept closed when not in use.

Liquid Waste:

  • Unused or expired this compound solutions must be collected in a separate, labeled hazardous waste container.

  • Do not mix with other incompatible waste streams.

  • Aqueous solutions should not be disposed of down the drain.[4]

Empty Containers:

  • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glass or plastic.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.